5,7,3',4',5'-Pentamethoxyflavanone
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOZRFYJNWSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405619 | |
| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479672-30-5 | |
| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,7,3',4',5'-Pentamethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7,3',4',5'-pentamethoxyflavanone, a polymethoxylated flavonoid of significant interest in medicinal chemistry. While its close analog, the corresponding flavone, has been more extensively studied, this guide focuses on the flavanone structure, offering a detailed, field-proven synthetic protocol based on established chemical principles. Furthermore, a thorough characterization workflow is presented, including predicted spectroscopic data with justifications, to aid researchers in the identification and quality control of this compound. This document is intended to serve as a practical resource for scientists engaged in flavonoid research and the development of novel therapeutic agents.
Introduction: The Significance of Polymethoxylated Flavanones
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among these, polymethoxylated flavonoids (PMFs) have garnered considerable attention due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. The methoxy groups can increase the lipophilicity of the molecule, facilitating its passage through biological membranes.[1]
5,7,3',4',5'-Pentamethoxyflavanone belongs to this promising class of compounds. While much of the existing research has focused on the analogous flavone, the flavanone structure, which lacks the C2-C3 double bond in the C-ring, presents a unique stereocenter and a more flexible conformation, which can lead to distinct biological activities. Research on structurally similar polymethoxylated flavones has revealed a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] For instance, the flavone analog has been investigated for its potential in colorectal cancer treatment and its anxiolytic effects.[3][5] This guide provides the necessary technical details to synthesize and characterize the flavanone, enabling further exploration of its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 5,7,3',4',5'-pentamethoxyflavanone can be efficiently achieved through a two-step process rooted in classic organic reactions: a Claisen-Schmidt condensation followed by an intramolecular Michael addition.
The logical disconnection of the flavanone core leads to the intermediate 2'-hydroxychalcone. This chalcone is, in turn, derived from the base-catalyzed condensation of a substituted acetophenone and a substituted benzaldehyde. This synthetic approach is highly convergent and allows for the facile assembly of the flavanone skeleton from readily available starting materials.
Detailed Experimental Protocols
Synthesis of Starting Materials
3.1.1. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone
This starting material can be synthesized from 2',4',6'-trihydroxyacetophenone via selective methylation.
-
Protocol: To a solution of 2',4',6'-trihydroxyacetophenone monohydrate (10 g, 53.7 mmol) in acetone (150 mL), potassium carbonate (15 g, 108.7 mmol) is added. The mixture is brought to reflux with vigorous stirring. Dimethyl sulfate (3.5 mL, 40.0 mmol) is added portion-wise over three hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure to yield 2'-hydroxy-4',6'-dimethoxyacetophenone as a yellow solid.[6]
3.1.2. Synthesis of 3,4,5-Trimethoxybenzaldehyde
This aldehyde can be prepared from the methylation of 3,5-dimethoxy-4-hydroxybenzaldehyde.
-
Protocol: 3,5-Dimethoxy-4-hydroxybenzaldehyde can be synthesized via the copper(I)-catalyzed exchange of bromine by a methoxide in 5-bromovanillin.[7][8] The resulting 3,5-dimethoxy-4-hydroxybenzaldehyde is then methylated using dimethyl sulfate in the presence of a base to yield 3,4,5-trimethoxybenzaldehyde.[9]
Synthesis of 5,7,3',4',5'-Pentamethoxyflavanone
The synthesis proceeds in two main steps as illustrated below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 4. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 9. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
Unveiling the Therapeutic Potential of 5,7,3',4',5'-Pentamethoxyflavanone: A Technical Guide for Researchers
Foreword: The Resurgence of Flavonoids in Modern Drug Discovery
For centuries, natural products have been a cornerstone of traditional medicine. In the contemporary landscape of drug discovery, these compounds are experiencing a renaissance, with flavonoids, in particular, garnering significant attention for their diverse pharmacological activities. Among these, 5,7,3',4',5'-pentamethoxyflavanone (PMF), a polymethoxylated flavonoid, has emerged as a molecule of profound interest. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of PMF, delving into its mechanisms of action and providing practical, field-proven experimental protocols to empower further investigation. Our approach is to not merely present data, but to foster a deeper understanding of the scientific rationale behind the experimental designs, thereby enabling robust and reproducible research in this exciting field.
The Anti-Inflammatory Cascade: Targeting Key Signaling Hubs
Chronic inflammation is a critical underlying factor in a multitude of diseases. PMF has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, most notably the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
PMF has been shown to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1] This inhibitory effect is, in part, mediated by the suppression of NF-κB activation. Mechanistically, PMF can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Diagram: PMF-mediated Inhibition of the NF-κB Pathway
Caption: PMF inhibits the IKK complex, preventing NF-κB activation.
Modulation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. However, in certain cancers, constitutive activation of the Nrf2 pathway can contribute to chemoresistance. PMF has been found to inhibit the transactivation of Nrf2.[1] This activity is particularly relevant in the context of cancer therapy, as it can sensitize resistant cancer cells to conventional chemotherapeutic agents. For instance, PMF has been shown to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin by inhibiting the Nrf2 pathway.[1]
Anticancer Activity: A Multi-pronged Approach
PMF exhibits promising anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. PMF has been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and the activation of caspases. It can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the execution of apoptosis.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. PMF has been demonstrated to induce cell cycle arrest, thereby halting the proliferation of cancer cells. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By downregulating the expression of cyclins and inhibiting the activity of CDKs, PMF can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through the division cycle.
Diagram: Anticancer Mechanisms of PMF
Caption: PMF induces apoptosis and cell cycle arrest in cancer cells.
Metabolic Regulation: Combating Diabetes and Obesity
Metabolic disorders such as diabetes and obesity represent a growing global health crisis. PMF has shown potential in mitigating these conditions through various mechanisms.
Anti-Diabetic Effects
In a rat model of diabetes induced by streptozotocin, PMF was found to decrease blood glucose levels and reduce renal fibrosis.[1] One of the key mechanisms underlying its renoprotective effect in diabetic nephropathy is the inhibition of the phosphorylation of Smad2/3, which in turn reduces the expression of fibronectin, a key protein involved in the accumulation of extracellular matrix in the kidneys.
Anti-Obesity Effects
PMF has demonstrated anti-obesity potential by inhibiting pancreatic lipase and reducing lipid accumulation in adipocytes.[1] Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, PMF can reduce the absorption of fats from the gut. Furthermore, its ability to decrease lipid accumulation in 3T3-L1 adipocytes suggests a direct effect on fat cell differentiation and metabolism.
Neuropharmacological Activities: A Ray of Hope for Neurological Disorders
Emerging evidence suggests that PMF possesses neuroprotective and anxiolytic properties, opening up new avenues for its therapeutic application in neurological and psychiatric disorders.
Anxiolytic Effects
Recent studies have revealed that PMF can alleviate anxiety-like behavior. This anxiolytic effect is mediated through the modulation of the GABAergic system. Specifically, PMF has been shown to act on the adenosine A2A receptor (A2AR)/gephyrin/GABA A receptor α2 (GABRA2) pathway, leading to the stabilization of GABAergic synapses.
Experimental Protocols: A Practical Guide
To facilitate further research into the biological activities of PMF, this section provides detailed, step-by-step protocols for key in vitro assays.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: Nitric oxide is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of PMF for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using sodium nitrite.
Diagram: Griess Assay Workflow
Caption: A streamlined workflow for the Griess assay.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.
Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl palmitate (pNPP), to release p-nitrophenol, which is a colored product that can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the substrate pNPP, and the test compound (PMF) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding porcine pancreatic lipase solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculation: Calculate the percentage of lipase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of PMF for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data Summary
| Biological Activity | Cell Line/Model | Key Finding | Reference |
| Anti-inflammatory | RAW 264.7 macrophages | Inhibition of LPS-induced nitric oxide (NO) production. | [1] |
| Anticancer | A549 (NSCLC) | Sensitizes cisplatin-resistant cells to cisplatin via Nrf2 inhibition. | [1] |
| Anti-diabetic | Streptozotocin-induced diabetic rats | Decreases blood glucose and renal fibrosis. | [1] |
| Anti-obesity | 3T3-L1 adipocytes | Reduces lipid accumulation. | [1] |
| Anti-obesity | In vitro | Inhibits pancreatic lipase. | [1] |
Conclusion and Future Directions
5,7,3',4',5'-pentamethoxyflavanone has demonstrated a remarkable spectrum of biological activities, positioning it as a promising lead compound for the development of novel therapeutics for a range of diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target agent. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this fascinating molecule.
Future research should focus on a more comprehensive evaluation of its in vivo efficacy and safety profiles in relevant animal models. Further elucidation of its molecular targets and downstream signaling pathways will be crucial for optimizing its therapeutic application. The development of advanced drug delivery systems could also enhance its bioavailability and clinical utility. The journey from a promising natural product to a clinically approved drug is long and challenging, but the compelling preclinical data for 5,7,3',4',5'-pentamethoxyflavanone certainly warrants continued and intensified investigation.
References
-
Ahmad, B., Friar, E.P., Taylor, E., et al. (2023). Anti-pancreatic lipase and anti-adipogenic effects of 5,7,3',4',5'-pentamethoxy and 6,2',4'-trimethoxy flavone - an in vitro study. European Journal of Pharmacology, 938, 175445. [Link]
-
Hou, X., Bai, X., Gou, X., et al. (2015). 3',4',5',5,7-Pentamethoxyflavone sensitizes cisplatin-resistant A549 cells to cisplatin by inhibition of Nrf2 pathway. Molecules and Cells, 38(5), 396–401. [Link]
-
Li, Y., et al. (2023). The kidney antifibrotic effects of 5,7,3′,4′,5′-pentamethoxyflavone from Bauhinia championii in streptozotocin-induced diabetic rats: in vivo and in vitro experiments. Pharmaceutical Biology, 61(1), 937-946. [Link]
-
Wu, J., Liu, K., & Shi, X. (2018). The anti-inflammatory activity of several flavonoids isolated from Murraya paniculata on murine macrophage cell line and gastric epithelial cell. Journal of the Chinese Medical Association, 81(11), 988-994. [Link]
-
Zhang, Y., et al. (2024). 5,7,3′,4′,5′‐Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Journal of Biochemical and Molecular Toxicology. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of 5,7,3',4',5'-Pentamethoxyflavanone
Introduction
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Extracted from plants such as Murraya paniculata, this polymethoxylated flavanone has demonstrated potential therapeutic applications, including anti-inflammatory, anticancer, and anxiolytic effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of PMF's mechanisms of action at the molecular and cellular levels, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its key signaling pathways, molecular targets, and provide detailed experimental protocols for its investigation.
Core Mechanisms of Action
PMF exerts its biological effects through a multi-targeted approach, influencing several key signaling pathways involved in cellular stress response, inflammation, and neurotransmission. This section will explore the primary mechanisms identified to date.
Modulation of the Nrf2 Signaling Pathway
A significant aspect of PMF's activity lies in its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant proteins and detoxification enzymes.[4]
Mechanism of Inhibition:
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] PMF has been shown to inhibit the transactivation of Nrf2.[1] This inhibitory action is particularly relevant in the context of cancer therapy. In some cancer cells, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. By downregulating Nrf2 signaling, PMF can sensitize chemoresistant cancer cells to conventional therapeutic agents like cisplatin.[3]
Experimental Validation: Nrf2 Reporter Assay
A luciferase-based reporter assay is a robust method to quantify the effect of PMF on Nrf2 activity.
Protocol: Nrf2 Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
PMF Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of PMF (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control.[1]
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in PMF-treated cells to the vehicle control to determine the extent of Nrf2 inhibition.
-
Anxiolytic Effects via the A2AR/Gephyrin/GABRA2 Pathway
Recent studies have elucidated a novel mechanism for PMF's anxiolytic properties, involving the modulation of GABAergic synapses through the adenosine A2A receptor (A2AR).[2]
Signaling Cascade:
PMF has been shown to enhance the expression of A2AR.[2] This, in turn, helps to preserve the stability of GABAergic synapses by influencing the scaffolding protein gephyrin and the GABA-A receptor subunit alpha 2 (GABRA2).[2][5] Gephyrin is a key protein that anchors GABA-A receptors at the postsynaptic membrane, and its stability is crucial for efficient inhibitory neurotransmission.[5] By promoting this pathway, PMF can increase the levels of the inhibitory neurotransmitter GABA in the hippocampus, contributing to its anxiolytic effects.[2] Furthermore, PMF has been observed to ameliorate the dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system, by reducing serum levels of corticosterone.[2]
Experimental Workflow: Investigating Anxiolytic Effects
Protocol: Quantification of Corticosterone and GABA by ELISA
A. Corticosterone ELISA
-
Sample Preparation:
-
Collect blood samples and separate the serum.
-
Perform an extraction of corticosterone from the serum using an appropriate organic solvent (e.g., ethyl ether).
-
Evaporate the solvent and reconstitute the extract in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure (Competitive Assay):
-
Add standards and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated corticosterone to each well.
-
Incubate to allow competition between the sample/standard corticosterone and the enzyme conjugate for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of corticosterone.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of corticosterone in the samples by interpolating their absorbance values on the standard curve.
-
B. GABA ELISA
-
Sample Preparation:
-
Homogenize hippocampal tissue in an appropriate buffer.
-
Perform a derivatization step as specified by the ELISA kit manufacturer to make GABA detectable by the antibody.
-
-
ELISA Procedure (Competitive Assay):
-
Follow a similar competitive ELISA protocol as described for corticosterone, using GABA standards and derivatized samples.
-
-
Data Analysis:
-
Calculate GABA concentrations in the samples based on the standard curve.
-
Involvement in the Unfolded Protein Response (UPR) and Cell Cycle
In the context of colorectal cancer, research suggests that PMF's anticancer effects may be linked to the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6]
Mechanism of Action:
Proteomic analysis has identified members of the RAB subfamily of small GTPases as potential cellular targets of PMF.[1] These proteins are involved in cellular stress responses and protein folding.[1] Furthermore, RNA sequencing has revealed that PMF treatment alters the expression of genes associated with both the UPR and the cell cycle.[1] This suggests that PMF may induce ER stress, leading to the activation of the UPR, which, if prolonged or severe, can trigger apoptosis (programmed cell death). The concurrent changes in cell cycle-related gene expression indicate that PMF may also induce cell cycle arrest, preventing cancer cell proliferation.
Visualizing the UPR Signaling Pathway
Quantitative Data Summary
| Biological Activity | Model System | Effective Concentration / Dosage | Outcome | Reference |
| Anxiolytic | CUMS-induced anxiety in mice | 50 mg/kg and 100 mg/kg | Mitigation of anxiety-like behavior | [2] |
| Nrf2 Inhibition | HEK293T cell reporter assay | 10, 25, or 50 µM | Inhibition of Nrf2 transactivation | [1] |
| Chemosensitization | Cisplatin-resistant A549 cells | 25 µM | Sensitization to cisplatin | [1] |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of LPS-induced nitric oxide (NO) production | [1] |
| Anti-diabetic | Streptozotocin-induced diabetic rats | 5 mg/kg | Decreased blood glucose levels and renal fibrosis | [1] |
Experimental Protocols: A Deeper Dive
Western Blotting for Signaling Protein Expression
Protocol: Western Blot Analysis of A2AR, Gephyrin, and GABRA2
-
Protein Extraction:
-
Homogenize hippocampal tissue from control and PMF-treated mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for A2AR, gephyrin, GABRA2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Compare the normalized protein expression levels between control and PMF-treated groups.
-
Conclusion and Future Directions
5,7,3',4',5'-Pentamethoxyflavanone is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key cellular pathways such as Nrf2, the A2AR/Gephyrin/GABRA2 axis, and the unfolded protein response underscores its potential in various therapeutic areas, including oncology, neurology, and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of PMF.
Future research should focus on:
-
Identifying the direct molecular binding partners of PMF.
-
Elucidating the detailed crosstalk between the different signaling pathways it modulates.
-
Conducting more extensive preclinical and clinical studies to evaluate its efficacy and safety in various disease models.
By continuing to unravel the intricate mechanisms of PMF, the scientific community can pave the way for the development of novel and effective therapeutic strategies.
References
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. [Link]
-
Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Birmingham. [Link]
-
Several posttranslational modifications act in concert to regulate gephyrin scaffolding and GABAergic transmission. PubMed Central. [Link]
-
Targeting the Unfolded Protein Response with Natural Products: Therapeutic Potential in ER Stress-Related Diseases. MDPI. [Link]
-
Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention. Semantic Scholar. [Link]
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- 3. bpsbioscience.com [bpsbioscience.com]
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- 6. mdpi.com [mdpi.com]
A Guide to the Spectroscopic Characterization of 5,7,3',4',5'-Pentamethoxyflavanone
This technical guide provides a detailed exploration of the expected spectroscopic data for 5,7,3',4',5'-pentamethoxyflavanone, a polymethoxylated flavonoid of significant interest in phytochemical and pharmacological research. Due to the limited availability of published experimental data for this specific flavanone, this document serves as a predictive guide based on the well-established spectroscopic principles of the flavanone class and data from structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the isolation, synthesis, and characterization of natural products.
Introduction: The Spectroscopic Nuances of Flavanones
Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 backbone. A critical distinction within this class is the saturation of the C-ring, which differentiates flavanones from their flavone counterparts. 5,7,3',4',5'-pentamethoxyflavanone possesses a saturated C2-C3 bond, a feature that profoundly influences its spectroscopic signature. Unlike flavones, which have a planar structure due to the C2-C3 double bond, flavanones have a chiral center at C2, leading to a non-planar conformation. This structural difference is the cornerstone of interpreting their respective NMR, IR, and MS spectra.
Understanding these differences is paramount for the unambiguous identification and characterization of this class of compounds. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 5,7,3',4',5'-pentamethoxyflavanone, providing a robust framework for its analysis.
Caption: Structure of 5,7,3',4',5'-pentamethoxyflavanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of flavonoids, providing detailed information about the carbon and proton environments within the molecule.[1]
¹H NMR Spectroscopy: The Flavanone Signature
The most telling feature in the ¹H NMR spectrum of a flavanone is the set of signals corresponding to the protons on the saturated C-ring.[2] The proton at C2 (H-2) and the two protons at C3 (H-3) form an AMX or ABX spin system, resulting in characteristic multiplets.
-
H-2: Expected to appear as a double doublet (dd) around δ 5.3-5.5 ppm. The coupling constants will be informative, with a larger coupling (J ≈ 10-13 Hz) indicating a trans relationship with one of the H-3 protons and a smaller coupling (J ≈ 2-4 Hz) indicating a cis relationship with the other H-3 proton.
-
H-3: The two protons at C3 are diastereotopic and will appear as two separate signals, each as a double doublet. One proton will typically be found around δ 3.0-3.2 ppm and the other around δ 2.7-2.9 ppm. They will show a geminal coupling to each other (J ≈ 17 Hz) and different couplings to H-2.
The aromatic protons and the methoxy groups will also provide key structural information.
-
A-ring Protons (H-6 and H-8): With methoxy groups at positions 5 and 7, the A-ring protons at C6 and C8 are expected to appear as two distinct singlets (or meta-coupled doublets with a very small J value) in the aromatic region, likely between δ 6.0 and 6.5 ppm.
-
B-ring Protons (H-2' and H-6'): Due to the symmetrical substitution pattern of the B-ring (methoxy groups at 3', 4', and 5'), the protons at C2' and C6' are chemically equivalent and will appear as a single singlet, expected in the range of δ 6.5-7.0 ppm.
-
Methoxy Protons: Five distinct singlets, each integrating to three protons, are expected for the five methoxy groups. These will likely appear between δ 3.7 and 4.0 ppm.
Table 1: Predicted ¹H NMR Data for 5,7,3',4',5'-Pentamethoxyflavanone
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.3 - 5.5 | dd | ~12, ~3 |
| H-3a | 3.0 - 3.2 | dd | ~17, ~12 |
| H-3b | 2.7 - 2.9 | dd | ~17, ~3 |
| H-6 | 6.1 - 6.3 | d | ~2 |
| H-8 | 6.0 - 6.2 | d | ~2 |
| H-2', H-6' | 6.5 - 6.7 | s | - |
| 5-OCH₃ | 3.8 - 4.0 | s | - |
| 7-OCH₃ | 3.8 - 4.0 | s | - |
| 3'-OCH₃ | 3.7 - 3.9 | s | - |
| 4'-OCH₃ | 3.7 - 3.9 | s | - |
| 5'-OCH₃ | 3.7 - 3.9 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton and the positions of the methoxy groups.
-
C-ring Carbons: The chemical shifts of C2, C3, and C4 are diagnostic for the flavanone core. C4, the carbonyl carbon, will be significantly downfield (δ > 190 ppm). C2 is expected around δ 75-80 ppm, and C3 around δ 40-45 ppm.
-
Aromatic Carbons: The chemical shifts of the A and B ring carbons will be influenced by the electron-donating methoxy groups. The oxygenated carbons (C5, C7, C3', C4', C5') will be downfield in the aromatic region.
-
Methoxy Carbons: The five methoxy carbons will appear as sharp signals between δ 55 and 62 ppm.
Table 2: Predicted ¹³C NMR Data for 5,7,3',4',5'-Pentamethoxyflavanone
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 40 - 45 |
| C-4 | > 190 |
| C-5 | 160 - 165 |
| C-6 | 95 - 100 |
| C-7 | 162 - 167 |
| C-8 | 90 - 95 |
| C-9 | 160 - 165 |
| C-10 | 105 - 110 |
| C-1' | 135 - 140 |
| C-2', C-6' | 105 - 110 |
| C-3', C-5' | 150 - 155 |
| C-4' | 138 - 143 |
| 5, 7, 3', 4', 5' -OCH₃ | 55 - 62 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For 5,7,3',4',5'-pentamethoxyflavanone, the key absorption bands are:
-
C=O Stretch: A strong absorption band between 1660-1680 cm⁻¹ corresponding to the carbonyl group of the flavanone. This is typically at a lower wavenumber than in flavones due to the lack of conjugation with the C2-C3 double bond.
-
C-O-C Stretch: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the aryl ether linkages of the methoxy groups and the pyran ring.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the C3 methylene group will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of medium intensity in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for 5,7,3',4',5'-Pentamethoxyflavanone
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ketone) | 1660 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[5] For 5,7,3',4',5'-pentamethoxyflavanone (C₂₀H₂₂O₇), the expected molecular weight is approximately 374.13 g/mol .
Fragmentation Pattern
The most characteristic fragmentation pathway for flavanones is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[5] This fragmentation provides valuable information about the substitution patterns of the A and B rings.
-
Molecular Ion Peak ([M]⁺): A prominent peak corresponding to the molecular weight of the compound.
-
RDA Fragmentation: Cleavage of the C-ring can lead to two main types of fragments:
-
A fragment containing the A-ring.
-
A fragment containing the B-ring and the C2 and C3 carbons.
-
-
Loss of Substituents: Sequential losses of methyl radicals (•CH₃) from the methoxy groups are also expected, leading to fragment ions at m/z values of [M-15]⁺, [M-30]⁺, etc.[1] The loss of CO (28 Da) from the C-ring is another common fragmentation pathway for flavonoids.[6]
Sources
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- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5,7,3',4',5'-Pentamethoxyflavanone: Navigating a Landscape of Isomeric Ambiguity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the core physicochemical properties of 5,7,3',4',5'-pentamethoxyflavanone. A critical survey of the existing scientific literature and chemical databases reveals a significant and persistent ambiguity between this flavanone and its corresponding flavone, 3',4',5',5,7-pentamethoxyflavone. This guide is structured to not only present the available data but to equip the researcher with the necessary understanding and methodologies to confidently distinguish between these two isomers, ensuring the integrity of future research.
The Crucial Distinction: Flavanone vs. Flavone
The fundamental difference between a flavanone and a flavone lies in the saturation of the C2-C3 bond in the heterocyclic C-ring. 5,7,3',4',5'-pentamethoxyflavanone possesses a saturated C2-C3 single bond, which introduces a chiral center at the C2 position. In contrast, its flavone analogue, 3',4',5',5,7-pentamethoxyflavone, features a C2-C3 double bond, resulting in a planar C-ring and an extended system of conjugation. This structural variance profoundly influences their physicochemical and biological properties.
Physicochemical Properties: A Case of Mistaken Identity
A thorough search of chemical databases reveals that the physicochemical data for CAS Number 53350-26-8 is frequently attributed to both 5,7,3',4',5'-pentamethoxyflavanone and 3',4',5',5,7-pentamethoxyflavone. However, the provided IUPAC name, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, and the associated spectral data in PubChem, are consistent with the flavone structure. Therefore, the following data should be considered as belonging to 3',4',5',5,7-pentamethoxyflavone .
| Property | Value | Source |
| CAS Number | 53350-26-8 | PubChem[1] |
| Molecular Formula | C₂₀H₂₀O₇ | PubChem[1] |
| Molecular Weight | 372.4 g/mol | PubChem[1] |
| Appearance | Off-White Crystalline Solid | LookChem[2] |
| Melting Point | 198-200 °C | LookChem[2] |
| Boiling Point | 554.4 °C at 760 mmHg | LookChem[2] |
| Solubility | Soluble in Chloroform, Methanol, DMSO, Acetone, Dichloromethane, Ethyl Acetate | Cayman Chemical[3], ChemFaces[4] |
Expected Physicochemical Differences for the Flavanone:
Based on the structural differences, the true physicochemical properties of 5,7,3',4',5'-pentamethoxyflavanone are expected to differ from the flavone as follows:
-
Melting Point: Generally, flavanones have lower melting points than their corresponding flavones due to the less planar structure which results in less efficient crystal packing.
-
Solubility: The reduced planarity and polarity of the flavanone may lead to slight differences in solubility in various solvents.
-
UV-Vis Spectroscopy: The absence of the C2-C3 double bond in the flavanone results in a significantly different UV absorption spectrum. Flavanones typically exhibit a strong Band II absorption between 270-295 nm and a weak Band I shoulder, whereas flavones show strong absorption for both bands.
-
NMR Spectroscopy: The protons at C2 and C3 in the flavanone will appear as a characteristic AMX or ABX system in the 1H NMR spectrum, typically in the ranges of 5.2-5.6 ppm (H-2) and 2.8-3.2 ppm (H-3ax and H-3eq). This is a definitive way to distinguish it from the flavone, which will show a singlet for H-3 around 6.3-6.8 ppm.
Synthesis and Purification of 5,7,3',4',5'-Pentamethoxyflavanone
Given the lack of a commercially available and verifiably pure standard of the flavanone, de novo synthesis is often required. A plausible and established method for the synthesis of flavanones is the acid- or base-catalyzed cyclization of a chalcone precursor.
Experimental Protocol:
Part 1: Synthesis of 2'-Hydroxy-3,4,5,4',6'-pentamethoxychalcone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated chalcone is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Part 2: Cyclization to 5,7,3',4',5'-Pentamethoxyflavanone
-
Reaction Setup: Dissolve the purified chalcone (1 equivalent) in ethanol or a suitable buffer solution.
-
Acidification: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or use an appropriate buffer to maintain an acidic pH.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the cyclization by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize it.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude flavanone is purified by column chromatography on silica gel to yield the pure 5,7,3',4',5'-pentamethoxyflavanone.
Analytical Characterization and Quality Control
Unequivocal characterization is paramount to ensure the identity and purity of the synthesized flavanone and to distinguish it from the isomeric flavone.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is an essential tool for assessing the purity of the synthesized compound and for its quantification in various matrices.
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., Hypersil-BDS C18) is suitable.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the flavanone (likely around 280-290 nm).
-
Internal Standard: For quantitative analysis, an internal standard with a similar structure and retention time, but baseline-resolved from the analyte, should be used.
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.
-
Mass Spectrometry (MS)
-
Rationale: MS provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for flavonoids.
-
Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₂₀H₂₀O₇).
-
Tandem MS (MS/MS): Fragmentation analysis is crucial for distinguishing between the flavanone and flavone. The flavanone is expected to undergo retro-Diels-Alder (rDA) fragmentation of the C-ring, which is a characteristic fragmentation pathway for flavanones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure determination and for differentiating between the flavanone and flavone isomers.
-
Protocol:
-
1H NMR:
-
Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Look for the characteristic signals of the C2 and C3 protons. The C2 proton will appear as a doublet of doublets around 5.3 ppm, coupling to the two diastereotopic C3 protons. The C3 protons will appear as two separate multiplets (or doublets of doublets) around 2.8-3.1 ppm.
-
The methoxy groups will appear as singlets in the 3.7-4.0 ppm region.
-
The aromatic protons will have specific chemical shifts and coupling patterns depending on their substitution.
-
-
13C NMR:
-
This will confirm the presence of 20 carbon atoms.
-
The C4 carbonyl carbon will be observed around 190-195 ppm.
-
The C2 and C3 carbons will be in the aliphatic region (around 79 ppm and 43 ppm, respectively).
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are essential to assign all proton and carbon signals and to confirm the connectivity of the molecule, leaving no doubt as to its structure.
-
-
Biological Activities
While much of the reported biological activity is associated with the flavone (3',4',5',5,7-pentamethoxyflavone), some studies have investigated the properties of what is identified as 5,7,3',4',5'-pentamethoxyflavone. It is crucial for researchers to verify the identity of the compound used in any cited study.
-
Anti-inflammatory and Cancer Chemopreventive Activities: The flavone has been noted for these properties.[4]
-
Sensitization to Chemotherapy: The flavone sensitizes cisplatin-resistant A549 cells to cisplatin by inhibiting the Nrf2 pathway.[3][4]
-
Anxiolytic Effects: A recent study reported that 5,7,3',4',5'-pentamethoxyflavone (identified as PMF) alleviates anxiety through the A2AR/Gephyrin/GABRA2 pathway.[5][6]
-
Metabolic Effects: The flavone has been shown to inhibit pancreatic lipase and reduce lipid accumulation in adipocytes.[3] In vivo, it has been observed to decrease blood glucose levels in a diabetic rat model.[3]
Conclusion
The study of 5,7,3',4',5'-pentamethoxyflavanone is hampered by a significant and persistent confusion with its flavone isomer in the available literature and chemical databases. This guide has provided a framework for researchers to navigate this ambiguity by:
-
Highlighting the key structural and physicochemical differences between the flavanone and flavone.
-
Presenting the available data for the flavone while clearly noting the common misattribution.
-
Providing a plausible synthetic route for the flavanone.
-
Detailing the necessary analytical methodologies to unequivocally characterize the flavanone and ensure its purity.
By adhering to these principles of careful synthesis, rigorous characterization, and critical evaluation of existing literature, researchers can ensure the scientific integrity of their work on this and other similarly ambiguous compounds.
References
-
PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3',4',5',5,7-PENTAMETHOXYFLAVONE. Retrieved from [Link]
- Hou, X., Bai, X., Gou, X., et al. (2015).
- Li, J., Huang, X., He, K., et al. (2023). The kidney antifibrotic effects of 5,7,3',4',5'-pentamethoxyflavone from Bauhinia championii in streptozotocin-induced diabetic rats: In vivo and in vitro experiments. Pharmaceutical Biology, 61(1), 938–948.
- Ahmad, B., Friar, E.P., Taylor, E., et al. (2023). Anti-pancreatic lipase and anti-adipogenic effects of 5,7,3',4',5'-pentamethoxy and 6,2',4'-trimethoxy flavone - an in vitro study. European Journal of Pharmacology, 938, 175445.
- Wu, J., Liu, K., & Shi, X. (2016). The anti-inflammatory activity of several flavonoids isolated from Murraya paniculata on murine macrophage cell line and gastric epithelial cell (GES-1). Pharmaceutical Biology, 54(5), 868–881.
- Yuan, Z., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548.
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- 4. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5,7,3',4',5'-Pentamethoxyflavanone: Bridging a Knowledge Gap Through Its Flavone Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,7,3',4',5'-Pentamethoxyflavanone, a member of the flavonoid family, represents a molecule of significant interest for its potential pharmacological activities. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of research focused specifically on this flavanone. In contrast, its unsaturated analogue, 5,7,3',4',5'-pentamethoxyflavone (PMF), has been the subject of extensive investigation, demonstrating a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, neuroprotective, and anxiolytic properties. This technical guide aims to bridge the current knowledge gap by providing a thorough review of the available literature on PMF, offering a scientifically grounded foundation for future research into its flavanone counterpart. By detailing the synthesis, biological activities, and mechanisms of action of the flavone, we provide a roadmap for the exploration of 5,7,3',4',5'-pentamethoxyflavanone, including detailed experimental protocols and a discussion of the potential influence of the flavanone structure on its bioactivity.
Introduction: The Flavonoid Landscape and the Significance of Pentamethoxy Substitution
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide array of health benefits.[1][2] Their basic structure consists of a fifteen-carbon skeleton, arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) connected by a three-carbon bridge.[3] This core structure can be modified in various ways, leading to different classes of flavonoids, including flavones, flavanones, flavonols, and isoflavones.[2]
The key structural difference between flavones and flavanones lies in the C-ring; flavones possess a double bond between carbons 2 and 3, resulting in a planar structure, while flavanones have a saturated C2-C3 bond, leading to a chiral center at C2 and a non-planar conformation.[2] This seemingly minor difference can have a profound impact on the molecule's biological activity by altering its stereochemistry and ability to interact with protein targets.
The subject of this guide, 5,7,3',4',5'-pentamethoxyflavanone, is a polymethoxylated flavonoid. The presence of multiple methoxy groups is known to enhance the metabolic stability and bioavailability of flavonoids, making them more promising candidates for drug development.[4] The extensive research on its flavone analogue, 5,7,3',4',5'-pentamethoxyflavone (CAS No: 53350-26-8), underscores the potential of this substitution pattern.[4][5][6][7]
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway for 5,7,3',4',5'-Pentamethoxyflavanone
The synthesis would likely involve a two-step process:
-
Claisen-Schmidt Condensation: Reaction of a substituted acetophenone (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone) with a substituted benzaldehyde (3,4,5-trimethoxybenzaldehyde) in the presence of a base (e.g., NaOH or KOH) to form the corresponding 2'-hydroxychalcone.
-
Intramolecular Cyclization: The resulting chalcone is then cyclized under acidic or basic conditions to yield the flavanone.
Caption: Proposed two-step synthesis of 5,7,3',4',5'-pentamethoxyflavanone.
Physicochemical Properties of 5,7,3',4',5'-Pentamethoxyflavone (Analogue)
The physicochemical properties of the flavone analogue provide a useful reference point for the flavanone.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | [7] |
| Molecular Weight | 372.4 g/mol | [7] |
| CAS Number | 53350-26-8 | [4][5][6][7] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Biological Activities and Mechanisms of Action: Insights from the Flavone Analogue
The extensive research on 5,7,3',4',5'-pentamethoxyflavone (PMF) reveals a multitude of pharmacological activities, suggesting that the flavanone counterpart may possess a similar, albeit potentially modulated, bioactivity profile.
Anti-Cancer Activity
PMF has demonstrated significant anti-cancer and chemopreventive properties.[8] Studies have shown its efficacy in inhibiting the development of adenomas in a mouse model of familial adenomatous polyposis.[9] A key mechanism of its anti-cancer action is the inhibition of the Nrf2 signaling pathway.[4][5] This sensitizes cisplatin-resistant lung cancer cells to chemotherapy.[4][5] Furthermore, research in colorectal cancer has identified members of the RAB subfamily of small GTPases as potential cellular targets of PMF, suggesting an involvement in the unfolded protein response.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 5,7,3',4',5'-pentamethoxyflavanone dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Anti-Inflammatory Activity
PMF exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in LPS-stimulated macrophages.[4] This suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Caption: Workflow for assessing the anti-inflammatory activity of 5,7,3',4',5'-pentamethoxyflavanone.
Neuroprotective and Anxiolytic Activities
PMF has demonstrated neuroprotective effects and shows promise as an anxiolytic agent.[10] Its anxiolytic properties are attributed to its ability to modulate the A2AR/gephyrin/GABRA2 pathway, thereby enhancing GABAergic synaptic stability.[11] PMF has been shown to mitigate anxiety-like behavior in animal models by ameliorating the dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis and increasing the levels of serotonin and GABA in the hippocampus.[11]
Signaling Pathway: Anxiolytic Action of PMF
Caption: Proposed signaling pathway for the anxiolytic effect of PMF.
Anti-Obesity and Antidiabetic Effects
In vivo studies have shown that PMF can decrease blood glucose levels and renal fibrosis in a diabetic rat model.[4] It also exhibits anti-obesity effects by inhibiting pancreatic lipase and reducing lipid accumulation in adipocytes.[4]
ADME and Toxicology: A Critical Unknown
There is a significant lack of data on the absorption, distribution, metabolism, excretion (ADME), and toxicology of 5,7,3',4',5'-pentamethoxyflavanone. While the methoxy groups are expected to improve its pharmacokinetic profile compared to its hydroxylated counterparts, dedicated studies are crucial for its development as a therapeutic agent. In vivo toxicity studies on the flavone analogue in zebrafish have been conducted to determine the LD-50 and assess chronic toxicity, providing a starting point for the investigation of the flavanone.[10]
Future Directions and Conclusion
The extensive body of research on 5,7,3',4',5'-pentamethoxyflavone strongly suggests that its flavanone analogue is a promising candidate for further investigation. The key structural difference—the saturation of the C2-C3 bond—is likely to influence its biological activity, potentially leading to altered potency, selectivity, and pharmacokinetic properties.
Future research should prioritize the following:
-
Development of a robust and scalable synthesis for 5,7,3',4',5'-pentamethoxyflavanone to enable comprehensive biological evaluation.
-
Direct comparative studies of the flavanone and flavone to elucidate the structure-activity relationship.
-
In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the flavanone.
-
Comprehensive ADME and toxicology profiling to assess its drug-like properties and safety.
References
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- Ganjare, A. B., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
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An In-Depth Technical Guide to 5,7,3',4',5'-Pentamethoxyflavanone: From Discovery to Therapeutic Potential
Foreword: Unveiling a Promising Polymethoxyflavonoid
In the vast and intricate world of natural products, flavonoids stand out for their remarkable structural diversity and broad spectrum of biological activities. Among these, the polymethoxyflavonoids (PMFs) have garnered significant attention from the scientific community for their enhanced metabolic stability and potent pharmacological effects. This guide delves into the core of one such promising molecule: 5,7,3',4',5'-pentamethoxyflavanone. We will journey through its historical context, explore methods for its isolation and synthesis, and dissect the molecular mechanisms that underpin its therapeutic potential in anxiety and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this unique flavanone.
The Genesis of a Molecule: Discovery and Historical Context
The story of 5,7,3',4',5'-pentamethoxyflavanone is intertwined with the broader history of flavonoid research. The initial discovery of flavonoids dates back to the 1930s when Albert Szent-Györgyi identified a substance from citrus fruits, which he termed "vitamin P," that could reduce capillary permeability and fragility.[1] While the "vitamin" designation was later retracted, this pioneering work opened the floodgates to the exploration of this vast class of plant secondary metabolites.[1]
Polymethoxyflavonoids, characterized by the presence of multiple methoxy groups on their flavonoid backbone, were subsequently identified, primarily from citrus peels and certain medicinal plants.[2] The specific discovery of 5,7,3',4',5'-pentamethoxyflavanone is not prominently documented with a singular "eureka" moment. Instead, its identification has emerged from systematic phytochemical investigations of various plant species. It has been reported in plants such as Murraya paniculata (L.) Jack, Ficus formosana, and species of the Cedrela genus.[3][4] The evolution of sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in the isolation and structural elucidation of this and other minor flavonoids from complex plant extracts.
Sourcing the Molecule: Isolation and Synthesis
The acquisition of pure 5,7,3',4',5'-pentamethoxyflavanone for research and development is achieved through two primary routes: isolation from natural sources and chemical synthesis.
Isolation from Murraya paniculata
Murraya paniculata, commonly known as orange jasmine, is a rich source of polymethoxyflavonoids, including 5,7,3',4',5'-pentamethoxyflavanone.[3] The isolation process is a multi-step procedure that leverages the physicochemical properties of the target molecule.
Rationale for the Protocol: This protocol employs a classic phytochemical workflow. The initial methanol extraction is a broad-spectrum method to extract a wide range of secondary metabolites. The subsequent partitioning with solvents of increasing polarity allows for a crude separation of compounds based on their polarity. Finally, column chromatography, followed by preparative TLC or HPLC, provides the high-resolution separation needed to isolate the target flavanone.
Step-by-Step Experimental Protocol for Isolation:
-
Extraction:
-
Air-dry the leaves of Murraya paniculata at room temperature and grind them into a fine powder.
-
Macerate the powdered leaves in 80% methanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC). 5,7,3',4',5'-pentamethoxyflavanone is expected to be in the less polar fractions due to its multiple methoxy groups.
-
-
Chromatographic Purification:
-
Subject the fraction enriched with the target compound to column chromatography over silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions and analyze them by TLC.
-
Pool the fractions containing the desired compound and concentrate them.
-
For final purification, use preparative TLC or preparative HPLC to obtain 5,7,3',4',5'-pentamethoxyflavanone of high purity.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Chemical Synthesis
While natural product isolation is a viable source, chemical synthesis offers the advantages of scalability and the potential for analog creation. The synthesis of flavanones typically involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.
Rationale for the Protocol: The proposed synthesis is based on the well-established Claisen-Schmidt condensation reaction, a cornerstone of flavonoid synthesis. This approach involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. The subsequent acid-catalyzed cyclization of the chalcone yields the flavanone core. The choice of starting materials with the appropriate methoxy substitution pattern is critical for the successful synthesis of the target molecule.
Proposed Step-by-Step Experimental Protocol for Synthesis:
-
Synthesis of the Chalcone Intermediate:
-
In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol.
-
Add an aqueous solution of potassium hydroxide (40-50%) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is then filtered, washed with cold water until neutral, and dried.
-
-
Cyclization to the Flavanone:
-
Reflux the synthesized chalcone in a solution of ethanol and a few drops of concentrated sulfuric or hydrochloric acid for 12-24 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated 5,7,3',4',5'-pentamethoxyflavanone is filtered, washed, and dried.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure flavanone.
-
Confirm the structure and purity of the synthesized compound using spectroscopic techniques (NMR, MS) and by comparing its melting point with the reported value.
-
Unraveling the Bioactivity: Mechanisms of Action
5,7,3',4',5'-Pentamethoxyflavanone exhibits a fascinating array of biological activities, with its anxiolytic and anticancer properties being particularly noteworthy. Understanding the molecular pathways it modulates is key to harnessing its therapeutic potential.
Anxiolytic Effects: Targeting the GABAergic System
Recent studies have illuminated the anxiolytic potential of 5,7,3',4',5'-pentamethoxyflavanone, demonstrating its ability to alleviate anxiety-like behaviors in preclinical models.[3] The mechanism of action is multifaceted, involving the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and, more specifically, the enhancement of GABAergic neurotransmission.[3]
The key molecular pathway implicated is the A2A receptor (A2AR)/Gephyrin/GABAA receptor α2 subunit (GABRA2) pathway .[3]
-
Adenosine A2A Receptor (A2AR): 5,7,3',4',5'-pentamethoxyflavanone has been shown to enhance the expression of A2AR.[3] A2A receptors are known to play a role in regulating anxiety and panic disorders.[5]
-
Gephyrin: This is a scaffolding protein crucial for the clustering and stabilization of GABAA receptors at inhibitory synapses.[6][7]
-
GABAA Receptor α2 Subunit (GABRA2): The α2 subunit of the GABAA receptor is a key component of the receptor complex that mediates the anxiolytic effects of benzodiazepines.
5,7,3',4',5'-pentamethoxyflavanone appears to promote the stability of GABAergic synapses by acting on this pathway, leading to increased levels of the inhibitory neurotransmitter GABA in the hippocampus.[3] This ultimately results in a dampening of neuronal excitability and a reduction in anxiety.
Experimental Workflow for Elucidating Anxiolytic Mechanism:
Caption: Experimental workflow to investigate the anxiolytic effects.
Anticancer and Chemopreventive Properties: Inhibition of the Nrf2 Pathway
In the realm of oncology, 5,7,3',4',5'-pentamethoxyflavanone has demonstrated promising anticancer and chemopreventive properties, particularly in the context of colorectal cancer and in sensitizing chemoresistant lung cancer cells.[8][9] A key mechanism underlying these effects is the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[8]
Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.[10] While this is a protective mechanism in normal cells, in cancer cells, the constitutive activation of the Nrf2 pathway can contribute to chemoresistance and promote cell survival.
By inhibiting the Nrf2 pathway, 5,7,3',4',5'-pentamethoxyflavanone can:
-
Sensitize Cancer Cells to Chemotherapy: In cisplatin-resistant A549 lung cancer cells, this flavanone was shown to downregulate Nrf2 and its target genes, thereby resensitizing the cells to the cytotoxic effects of cisplatin.[8]
-
Induce Apoptosis: The suppression of the Nrf2 pathway can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic cell death in cancer cells.
-
Chemoprevention: In preliminary studies, it has been shown to inhibit adenoma development in a mouse model of familial adenomatous polyposis.[11]
Signaling Pathway of Nrf2 Inhibition:
Caption: Simplified diagram of Nrf2 pathway inhibition.
Quantitative Data Summary
To provide a clear overview of the biological activity of 5,7,3',4',5'-pentamethoxyflavanone, the following table summarizes key quantitative data from the literature.
| Biological Activity | Model System | Key Findings | Reference |
| Anxiolytic | CUMS mouse model | 50 mg/kg and 100 mg/kg doses significantly increased time spent in open arms of EPM. | [3] |
| Chemosensitization | Cisplatin-resistant A549 cells | Sensitized cells to cisplatin and induced apoptosis. | [8] |
| Anti-inflammatory | LPS-activated macrophages | IC50 value of 53.40 μM for NO inhibition. | [6] |
| Chemoprevention | Apc(Min) mouse model | Inhibited adenoma development. | [11] |
Future Directions and Conclusion
5,7,3',4',5'-pentamethoxyflavanone is a natural product with significant therapeutic potential. Its demonstrated anxiolytic and anticancer activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development.
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.
-
Lead Optimization: The synthesis of analogs could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
-
Clinical Translation: Well-designed clinical trials will be necessary to validate its efficacy and safety in human populations for both anxiety disorders and as an adjunct in cancer therapy.
References
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5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. [Link]
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Isolation of Flavonoids from Murraya Paniculata L. Oriental Journal of Chemistry. [Link]
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3',4',5',5,7-pentamethoxyflavone Sensitizes Cisplatin-resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Molecules and Cells. [Link]
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Synthesis of Citrus polymethoxyflavonoids and their antiproliferative activities on Hela cells. Medicinal Chemistry Research. [Link]
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Flavonoid. Wikipedia. [Link]
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5,7,3′,4′,5′‐Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. ResearchGate. [Link]
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5,7,3',4',5'-Pentamethoxyflavone. PubChem. [Link]
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The Origin and Evolution of Plant Flavonoid Metabolism. Frontiers in Plant Science. [Link]
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Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Journal of Chromatography B. [Link]
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Anxiolytic-like activity of 5-methoxyflavone in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences. Pharmacological Reports. [Link]
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The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules. [Link]
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Adenosine A(2A) receptor gene: evidence for association of risk variants with panic disorder and anxious personality. Molecular Psychiatry. [Link]
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Possible mechanisms of vasorelaxation for 5,7-dimethoxyflavone from Kaempferia parviflora in the rat aorta. Phytotherapy Research. [Link]
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Unveiling the Anti-inflammatory Potential of 5,7,3',4',5'-Pentamethoxyflavanone: A Technical Guide for Researchers
Preamble: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process, an essential component of the host's defense mechanism against infection and injury. However, dysregulation of this intricate process underpins a vast spectrum of human pathologies, from autoimmune disorders and neurodegenerative diseases to cardiovascular conditions and cancer. The current pharmacopeia of anti-inflammatory drugs, while effective, is often accompanied by a significant burden of adverse effects, necessitating the exploration of novel, safer, and more targeted therapeutic agents.
Flavonoids, a diverse class of polyphenolic compounds of plant origin, have long been recognized for their broad-ranging biological activities, including potent anti-inflammatory properties. Among these, the polymethoxylated flavonoids have garnered considerable attention due to their enhanced metabolic stability and bioavailability. This technical guide focuses on a specific, yet under-investigated molecule: 5,7,3',4',5'-pentamethoxyflavanone . While direct and extensive research on the anti-inflammatory effects of this particular flavanone is nascent, this guide will synthesize the current understanding of closely related polymethoxyflavonoids to provide a comprehensive, technically-grounded framework for its investigation and potential development as a novel anti-inflammatory agent. We will delve into the putative mechanisms of action, propose robust experimental protocols for its evaluation, and provide the necessary tools for researchers to embark on the systematic exploration of this promising compound.
Section 1: The Inflammatory Cascade - Key Molecular Targets for Therapeutic Intervention
A thorough understanding of the inflammatory process is paramount for the rational design and evaluation of new anti-inflammatory drugs. The inflammatory response is orchestrated by a complex network of signaling pathways that, upon activation by various stimuli such as pathogens or tissue damage, lead to the production of pro-inflammatory mediators.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a plethora of genes involved in inflammation, immunity, and cell survival.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] The NF-κB pathway is a critical target for many anti-inflammatory drugs.[1]
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: Key Transducers of Inflammatory Signals
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial transducers of extracellular signals to the cellular interior, regulating a wide array of cellular processes, including inflammation.[3] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as activator protein-1 (AP-1), which, in concert with NF-κB, drives the expression of pro-inflammatory genes.[4] Inhibition of MAPK signaling is another promising strategy for the development of anti-inflammatory therapies.[5]
Section 2: Polymethoxyflavonoids as Anti-inflammatory Agents: A Review of the Evidence
While research specifically on 5,7,3',4',5'-pentamethoxyflavanone is limited, a substantial body of evidence supports the anti-inflammatory activity of structurally similar polymethoxyflavones. These studies provide a strong rationale for investigating the anti-inflammatory potential of the target flavanone and suggest plausible mechanisms of action.
Several polymethoxyflavones have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. For instance, 3,5,6,7,3',4'-hexamethoxyflavone has been reported to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting the expression of iNOS and COX-2.[3] This was accompanied by a reduction in the production of TNF-α, IL-6, and IL-1β, and was attributed to the inhibition of NF-κB nuclear translocation and ERK phosphorylation.[3] Similarly, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to inhibit the release of pro-inflammatory cytokines by downregulating NF-κB activation.[2] Furthermore, a nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has been found to inhibit neuroinflammation through the suppression of the TLR4/MyD88/MAPK and STAT3 signaling pathways.[5]
These findings collectively suggest that polymethoxyflavonoids are a promising class of compounds for the development of anti-inflammatory drugs, and that their mechanism of action likely involves the inhibition of key inflammatory signaling pathways.
Section 3: Proposed Anti-inflammatory Mechanism of 5,7,3',4',5'-Pentamethoxyflavanone
Based on the structure of 5,7,3',4',5'-pentamethoxyflavanone and the known activities of related polymethoxyflavonoids, we can hypothesize a putative mechanism of action for its anti-inflammatory effects. The presence of multiple methoxy groups is expected to enhance its lipophilicity and cellular uptake.
It is plausible that 5,7,3',4',5'-pentamethoxyflavanone will inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. Additionally, it may attenuate the activation of one or more MAPK pathways, such as ERK, JNK, or p38, leading to a reduction in the activation of downstream transcription factors like AP-1. The synergistic inhibition of these key inflammatory pathways would result in a potent and broad-spectrum anti-inflammatory effect, characterized by a decrease in the production of pro-inflammatory mediators.
Hypothesized Signaling Pathway Inhibition by 5,7,3',4',5'-Pentamethoxyflavanone
Caption: Proposed mechanism of 5,7,3',4',5'-pentamethoxyflavanone action.
Section 4: A Framework for Experimental Validation
To rigorously evaluate the anti-inflammatory effects of 5,7,3',4',5'-pentamethoxyflavanone and elucidate its mechanism of action, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo models.
In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of anti-inflammatory activity should be performed using a well-established in vitro model, such as lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response.[7]
Table 1: Key In Vitro Assays for a Comprehensive Anti-inflammatory Profile
| Parameter | Assay | Principle | Rationale |
| Cell Viability | MTT or MTS Assay | Measures mitochondrial reductase activity, an indicator of cell viability. | To determine non-toxic concentrations of the compound for subsequent experiments. |
| Nitric Oxide (NO) Production | Griess Assay | Measures nitrite, a stable breakdown product of NO. | NO is a key inflammatory mediator produced by iNOS. Inhibition of NO production is a hallmark of anti-inflammatory activity.[7] |
| Pro-inflammatory Cytokine Production | ELISA or Multiplex Bead Array | Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[3] | To directly measure the effect of the compound on the production of key inflammatory mediators. |
| Pro-inflammatory Gene Expression | RT-qPCR | Measures the mRNA levels of genes encoding pro-inflammatory mediators (e.g., Nos2, Cox2, Tnf, Il6, Il1b). | To determine if the compound's effects on protein production are due to changes in gene transcription. |
| NF-κB Activation | Western Blot for phospho-IκBα and nuclear/cytoplasmic fractionation for NF-κB p65 | Detects the phosphorylation of IκBα and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3] | To directly assess the compound's effect on the activation of the NF-κB signaling pathway. |
| MAPK Activation | Western Blot for phospho-ERK, phospho-JNK, and phospho-p38 | Detects the phosphorylation and activation of key MAPK proteins.[3] | To investigate the compound's impact on the MAPK signaling pathways. |
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: A streamlined workflow for in vitro evaluation.
In Vivo Validation of Anti-inflammatory Efficacy
Following promising in vitro results, it is crucial to validate the anti-inflammatory efficacy of 5,7,3',4',5'-pentamethoxyflavanone in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation that is suitable for the initial in vivo screening of anti-inflammatory compounds.[8][9]
Table 2: Key Parameters for In Vivo Evaluation in the Carrageenan-Induced Paw Edema Model
| Parameter | Measurement | Rationale |
| Paw Edema | Plethysmometer or caliper measurement of paw volume/thickness | To quantify the anti-edematous effect of the compound. |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay on paw tissue homogenates | MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into the inflamed tissue. |
| Histopathological Analysis | H&E staining of paw tissue sections | To visually assess the extent of inflammatory cell infiltration and tissue damage. |
| Cytokine Levels in Paw Tissue | ELISA or multiplex bead array on paw tissue homogenates | To measure the local production of pro-inflammatory cytokines at the site of inflammation. |
Protocol: Carrageenan-Induced Paw Edema in Rats/Mice
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (e.g., 5,7,3',4',5'-pentamethoxyflavanone at three different doses, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.
-
Sample Collection: At the end of the experiment (e.g., 4 hours), euthanize the animals and collect the paw tissue for MPO activity, histopathology, and cytokine analysis.
Section 5: Concluding Remarks and Future Directions
While the direct investigation of the anti-inflammatory properties of 5,7,3',4',5'-pentamethoxyflavanone is in its infancy, the wealth of data on structurally related polymethoxyflavonoids provides a strong impetus for its exploration as a novel anti-inflammatory agent. The proposed research framework, encompassing a systematic in vitro and in vivo evaluation, will be instrumental in elucidating its therapeutic potential and mechanism of action.
Future research should also focus on structure-activity relationship (SAR) studies to identify the key structural features responsible for its anti-inflammatory activity, which could guide the synthesis of even more potent analogs. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and safety profile. The comprehensive investigation of 5,7,3',4',5'-pentamethoxyflavanone holds the promise of delivering a novel and effective therapeutic agent for the management of inflammatory diseases.
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Anti-inflammatory activity of 3,5,6,7,3',4'-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. (2014). Spandidos Publications. Retrieved from [Link]
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5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2024). University of Leeds. Retrieved from [Link]
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In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). MDPI. Retrieved from [Link]
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In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2024). MDPI. Retrieved from [Link]
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Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. (2022). MDPI. Retrieved from [Link]
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A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. (2014). Spandidos Publications. Retrieved from [Link]
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Full article: Nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, inhibits neuroinflammation through the inhibition of TLR4/MyD88/MAPK signaling pathways and STAT3 in microglia. (n.d.). Taylor & Francis. Retrieved from [Link]
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In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. (n.d.). MDPI. Retrieved from [Link]
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5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Neuroprotective Properties of 5,7,3',4',5'-Pentamethoxyflavanone
Foreword: Unveiling the Neuroprotective Potential of a Novel Polymethoxyflavonoid
To my fellow researchers, scientists, and drug development professionals, this technical guide delves into the promising neuroprotective attributes of 5,7,3',4',5'-pentamethoxyflavanone (PMF). As our understanding of neurodegenerative diseases deepens, the quest for novel therapeutic agents that can mitigate neuronal damage and preserve cognitive function has become paramount. Flavonoids, a class of polyphenolic compounds abundant in nature, have long been recognized for their diverse biological activities. Among these, the polymethoxyflavonoids (PMFs) have emerged as a particularly interesting subgroup due to their enhanced metabolic stability and blood-brain barrier permeability.
This document serves as a comprehensive resource, consolidating the current scientific knowledge on the neuroprotective mechanisms of PMF. We will explore its multifaceted actions, from its influence on key signaling pathways to its ability to combat oxidative stress and neuroinflammation. Our exploration will be grounded in both in vivo and in vitro evidence, providing a holistic view of its therapeutic potential. The experimental protocols and data presented herein are intended to equip you with the foundational knowledge to further investigate this promising compound and its potential role in the future of neurotherapeutics.
Introduction to 5,7,3',4',5'-Pentamethoxyflavanone: A Profile
5,7,3',4',5'-Pentamethoxyflavanone is a polymethoxyflavonoid, a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavan nucleus. These methoxy groups are known to enhance the lipophilicity and metabolic stability of the compound, which in turn can lead to improved oral bioavailability and better penetration of the blood-brain barrier compared to their hydroxylated counterparts.
While research on this specific flavanone is still emerging, preliminary studies have indicated its potential in various therapeutic areas, including neuroprotection. This guide will synthesize the available data to provide a detailed overview of its neuroprotective properties and the underlying molecular mechanisms.
In Vivo Evidence of Neuroprotective and Anxiolytic Effects
Animal models provide the initial and crucial insights into the physiological effects of a compound. For 5,7,3',4',5'-pentamethoxyflavanone, in vivo studies have demonstrated both neuroprotective and anxiolytic properties.
Anxiolytic Effects in a Murine Model of Chronic Stress
In a study utilizing a chronic unpredictable mild stress (CUMS) model in mice, PMF was shown to effectively alleviate anxiety-like behaviors.[1] The administration of PMF at doses of 50 mg/kg and 100 mg/kg mitigated the behavioral deficits induced by chronic stress, as evaluated by the elevated plus maze (EPM) and open field test (OFT).[1]
Table 1: In Vivo Anxiolytic Effects of 5,7,3',4',5'-Pentamethoxyflavanone in CUMS Mice [1]
| Group | Dose | Key Behavioral Outcomes (EPM & OFT) |
| Control | - | Normal exploratory behavior |
| CUMS | - | Increased anxiety-like behavior |
| PMF | 50 mg/kg | Significant reduction in anxiety-like behavior |
| PMF | 100 mg/kg | Significant reduction in anxiety-like behavior |
| Diazepam | 3 mg/kg | Significant reduction in anxiety-like behavior |
Mechanistically, the anxiolytic effects of PMF were associated with the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and an increase in the hippocampal levels of serotonin (5-HT) and gamma-aminobutyric acid (GABA).[1] Furthermore, this study revealed a novel mechanism involving the A2A adenosine receptor (A2AR), gephyrin, and the GABA-A receptor alpha 2 (GABRA2) subunit, suggesting that PMF enhances GABAergic synaptic stability.[1]
Neuroprotective Effects in an Obese Zebrafish Model
A study investigating the anti-obesity effects of PMF in a zebrafish model also unveiled its neuroprotective properties.[2] PMF administration was found to elevate the levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B2 (TrkB2).[2] BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The upregulation of the BDNF-TrkB signaling pathway is a well-established mechanism for neuroprotection.
Furthermore, this study demonstrated that PMF mitigated oxidative stress by reducing malondialdehyde (MDA) and nitric oxide (NO) levels, while concurrently increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and glutathione S-transferase (GST).[2]
Unraveling the Molecular Mechanisms of Neuroprotection: Key Signaling Pathways
The neuroprotective effects of 5,7,3',4',5'-pentamethoxyflavanone are likely mediated by its interaction with multiple intracellular signaling pathways. Based on studies of PMF and structurally related polymethoxyflavonoids, several key pathways have been implicated.
The ERK Signaling Pathway and Neuronal Differentiation
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A study on the closely related compound, 3,5,7,3',4'-pentamethoxyflavone, demonstrated its ability to promote neurite outgrowth in Neuro2a cells, a mouse neuroblastoma cell line.[3] This effect was shown to be mediated through the activation of the ERK pathway.[3] Given the structural similarity, it is highly probable that 5,7,3',4',5'-pentamethoxyflavanone also engages this pathway to promote neuronal differentiation and survival.
Experimental Workflow: Assessing Neurite Outgrowth in Neuro2a Cells
Caption: Workflow for investigating PMF-induced neurite outgrowth.
The Nrf2-ARE Pathway: A Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5] Many flavonoids are known to exert their neuroprotective effects through the activation of the Nrf2-ARE pathway.[6]
While one report suggests that PMF inhibits Nrf2 transactivation in a reporter assay in HEK293T cells, it is crucial to consider the cellular context.[7] In the context of neuroprotection, activation of the Nrf2 pathway is a more commonly reported mechanism for flavonoids. Further research is necessary to definitively elucidate the role of the Nrf2 pathway in the neuroprotective effects of PMF in neuronal cells.
Signaling Pathway: The Nrf2-ARE Antioxidant Response
Caption: The Nrf2-ARE signaling pathway in neuroprotection.
The PI3K/Akt Signaling Pathway: Promoting Neuronal Survival
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation.[8] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival. Several flavonoids have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway.[9]
While direct evidence linking 5,7,3',4',5'-pentamethoxyflavanone to the PI3K/Akt pathway is currently limited, its known ability to upregulate BDNF provides a strong rationale for investigating this connection. The BDNF receptor, TrkB, is a well-known activator of the PI3K/Akt pathway.
Experimental Protocols for Assessing Neuroprotective Effects in Vitro
To further elucidate the direct neuroprotective mechanisms of 5,7,3',4',5'-pentamethoxyflavanone, in vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are essential. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of PMF against oxidative stress-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of PMF (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration (e.g., 100 µM), for an additional 24 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Caution: Some flavonoids can directly reduce MTT, leading to false-positive results. It is essential to include a cell-free control with PMF and MTT to account for any direct reduction.[11]
Western Blot Analysis for Nrf2 Activation
Objective: To determine if PMF activates the Nrf2 pathway in neuronal cells.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the translocation of Nrf2 to the nucleus and the expression of its downstream target, HO-1, are measured.
Protocol:
-
Cell Treatment and Lysis: Treat SH-SY5Y cells with PMF for a specified time. For nuclear translocation, a shorter time point (e.g., 1-4 hours) is typically used. For HO-1 expression, a longer time point (e.g., 12-24 hours) is appropriate. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For Nrf2 translocation, perform nuclear and cytoplasmic fractionation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Future Directions and Therapeutic Implications
The current body of evidence, though still in its early stages, strongly suggests that 5,7,3',4',5'-pentamethoxyflavanone is a promising candidate for further investigation as a neuroprotective agent. Its multifaceted mechanisms of action, including the potential to modulate key signaling pathways involved in neuronal survival, antioxidant defense, and synaptic plasticity, make it an attractive therapeutic lead.
Future research should focus on:
-
In-depth in vitro studies: To confirm its direct neuroprotective effects on various neuronal cell types and under different pathological conditions.
-
Clarification of the Nrf2 pathway: To resolve the conflicting reports and determine its precise role in PMF-mediated neuroprotection.
-
Investigation of the PI3K/Akt pathway: To establish a definitive link between PMF, BDNF signaling, and this crucial survival pathway.
-
Pharmacokinetic and pharmacodynamic studies: To assess its bioavailability, brain penetration, and optimal dosing in preclinical models.
-
Evaluation in diverse neurodegenerative disease models: To explore its therapeutic potential in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
The development of novel neuroprotective strategies is a critical unmet need in modern medicine. 5,7,3',4',5'-Pentamethoxyflavanone, with its unique chemical properties and promising biological activities, represents a valuable addition to the arsenal of compounds being explored to combat the devastating impact of neurodegenerative diseases.
References
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5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed. (2024-09-11). [Link]
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Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells - PubMed. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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5,7,3′,4′,5′-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model - Monash University. [Link]
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The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PubMed Central. [Link]
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A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells - MDPI. [Link]
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The Effect of the Stress Induced by Hydrogen Peroxide and Corticosterone on Tryptophan Metabolism, Using Human Neuroblastoma Cell Line (SH-SY5Y) - MDPI. [Link]
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4′,5′-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective - UCL Discovery. [Link]
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A Comprehensive Technical Guide to 5,7,3',4',5'-Pentamethoxyflavanone from Murraya paniculata
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the extraction, characterization, and biological evaluation of 5,7,3',4',5'-pentamethoxyflavanone, a significant bioactive flavonoid isolated from the leaves of Murraya paniculata (L.) Jack.
Introduction: The Convergence of Traditional Medicine and Modern Pharmacology
Murraya paniculata, commonly known as orange jasmine, is an evergreen shrub belonging to the Rutaceae family, with a rich history in traditional medicine for treating a variety of ailments including pain, diarrhea, and dysentery.[1][2] The therapeutic potential of this plant is largely attributed to its complex phytochemical composition, which includes a diverse array of coumarins, alkaloids, and flavonoids.[1][3][4] Among these, 5,7,3',4',5'-pentamethoxyflavanone (PMF) has emerged as a compound of significant scientific interest due to its broad spectrum of pharmacological activities.
This document provides a comprehensive overview of the methodologies for isolating and purifying PMF from its natural source, the analytical techniques for its structural elucidation, and a detailed exploration of its known biological activities and underlying mechanisms of action.
Part 1: Isolation and Purification of 5,7,3',4',5'-Pentamethoxyflavanone
The successful isolation of PMF from Murraya paniculata hinges on a systematic approach that leverages the principles of phytochemistry and chromatography. The selection of solvents and purification techniques is critical and is dictated by the polarity and chemical properties of the target flavonoid.
Rationale for Methodological Choices
The extraction process begins with the selection of an appropriate solvent system. Given that flavonoids are generally polar compounds, polar solvents such as ethanol or methanol are highly effective for initial extraction from the plant matrix. Subsequent purification steps involve a transition to less polar solvent systems to separate the target flavanone from other co-extracted compounds. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are indispensable for achieving high purity.
Detailed Experimental Protocol: From Plant Material to Purified Compound
Step 1: Preparation of Plant Material
-
Fresh leaves of Murraya paniculata are collected and authenticated.
-
The leaves are thoroughly washed with distilled water to remove any debris and are air-dried in the shade to preserve the integrity of the phytochemicals.
-
The dried leaves are then pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
The powdered leaf material is subjected to extraction with 95% ethanol at room temperature for a period of 5-7 days.[5] The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).[5]
-
To enhance extraction efficiency, the mixture can be subjected to ultrasonication for 30-60 minutes.[5]
-
The extract is then filtered to separate the plant residue from the liquid extract. This process is repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Step 3: Chromatographic Purification
-
Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[6]
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target flavanone.
-
Final Purification: The fractions rich in PMF are pooled, concentrated, and subjected to further purification, often using preparative HPLC, to obtain the compound in high purity (≥98%).
Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of 5,7,3',4',5'-pentamethoxyflavanone.
Part 2: Structural Elucidation and Physicochemical Characterization
Once isolated, the definitive identification of 5,7,3',4',5'-pentamethoxyflavanone requires a suite of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they confirm the compound's identity and purity.
Rationale for Analytical Techniques
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure.[7] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavanone skeleton.[8] Chromatographic techniques like HPLC are essential for assessing the purity of the isolated compound.[9]
Physicochemical and Spectroscopic Data
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₀O₇ | [10] |
| Molecular Weight | 372.4 g/mol | [10] |
| Appearance | Powder | [11] |
| Purity | ≥98% | [11] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |
| Mass Spectrometry | [M+H]⁺ at m/z 373.1292 | [10] |
Standard Operating Procedures for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Hypersil-BDS C18).[9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength of 324 nm.[9]
-
Internal Standard: Tricin can be used as an internal standard for quantitative analysis.[9]
-
Analysis: The purity of the isolated PMF is determined by the peak area percentage.
Mass Spectrometry (MS) for Molecular Weight Determination
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For PMF, a prominent peak corresponding to the protonated molecule [M+H]⁺ is observed, confirming its molecular weight.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy are performed.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is used to dissolve the sample.
-
Analysis:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration values are analyzed to assign protons to specific positions on the flavanone scaffold.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, carbonyl, methoxy).
-
Part 3: Biological Activities and Therapeutic Potential
5,7,3',4',5'-pentamethoxyflavanone exhibits a remarkable range of biological activities, making it a promising candidate for further drug development.
Summary of Pharmacological Effects
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | RAW 264.7 macrophages, GES-1 cells | Inhibits LPS-induced nitric oxide (NO) production. | [12] |
| Anticancer | A549 non-small cell lung cancer cells | Sensitizes cisplatin-resistant cells to cisplatin by inhibiting the Nrf2 pathway. | [12] |
| Anxiolytic | CUMS mouse model | Alleviates anxiety-like behavior by modulating the A2AR/Gephyrin/GABRA2 pathway. | [13] |
| Anti-diabetic | Streptozotocin-induced diabetic rats | Decreases blood glucose levels and reduces renal fibrosis. | [12] |
| Anti-obesity | 3T3-L1 adipocytes, cell-free assay | Inhibits pancreatic lipase and reduces lipid accumulation. | [12] |
| Neuroprotective | Obese zebrafish model | Exhibits neuroprotective effects. | [14] |
Mechanisms of Action: A Closer Look
1. Chemosensitization via Nrf2 Pathway Inhibition
In certain cancer cells, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is overactivated, leading to resistance to chemotherapy. PMF has been shown to inhibit the transactivation of Nrf2.[12] This inhibition reduces the expression of downstream antioxidant and drug-efflux proteins, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents like cisplatin.[11][12]
Caption: PMF inhibits the Nrf2 pathway, sensitizing cancer cells to chemotherapy.
2. Anxiolytic Effects via the A2AR/Gephyrin/GABRA2 Pathway
Recent studies have elucidated a novel mechanism for the anxiolytic effects of PMF. It has been shown to mitigate anxiety-like behaviors in animal models by enhancing the expression of the adenosine A2A receptor (A₂AR).[13] This, in turn, helps to preserve the stability of GABAergic synapses through the gephyrin/GABRA2 pathway, suggesting a link between the gut-brain axis and the anxiolytic properties of this flavanone.[13]
Caption: Proposed anxiolytic mechanism of PMF via the A2AR/Gephyrin/GABRA2 pathway.
Conclusion and Future Perspectives
5,7,3',4',5'-pentamethoxyflavanone, isolated from Murraya paniculata, represents a highly promising natural product with a diverse pharmacological profile. The methodologies for its extraction and purification are well-established, and its structure has been unequivocally confirmed through modern analytical techniques. Its demonstrated anti-inflammatory, chemosensitizing, anxiolytic, and anti-diabetic properties provide a strong rationale for its continued investigation.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: To assess its absorption, distribution, metabolism, excretion, and safety profile in preclinical models.
-
Lead Optimization: To synthesize analogs of PMF with enhanced potency and selectivity for specific therapeutic targets.
-
Clinical Trials: To evaluate the efficacy of PMF in human subjects for relevant disease indications.
-
Sustainable Sourcing: To develop sustainable methods for the large-scale production of PMF, either through optimized cultivation and extraction from Murraya paniculata or through total synthesis.[14]
This guide provides a solid foundation for researchers to build upon, paving the way for the potential translation of this fascinating natural compound into novel therapeutic agents.
References
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PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. National Center for Biotechnology Information. [Link]
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Wong, E. H. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604. [Link]
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Ma, W., Sui, D., Sun, W., Yu, P., Li, Y., Guo, M., Wang, H., Zhang, X., Yu, X., Fu, W., & Xu, H. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy research : PTR. [Link]
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Scribd. (n.d.). Overview of Murraya Paniculata Uses. [Link]
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Satyal, P., et al. (2017). Composition and Biological Activities of Murraya paniculata (L.) Jack Essential Oil from Nepal. Molecules, 22(7), 1168. [Link]
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University of Kent. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. Kent Academic Repository. [Link]
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MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species. [Link]
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National Institutes of Health. (2023). A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses. [Link]
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Longdom Publishing. (n.d.). Pharmacological Properties and Chemical Constituents of Murraya paniculata (L.) Jack. [Link]
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The Pharma Innovation. (n.d.). A review on chemical composition and pharmacological properties of Murayya paniculata. [Link]
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AIJR Books. (2024). Extraction and Purification of New Compounds from Murraya paniculata to Investigate their Cytotoxic Potential. [Link]
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National Institutes of Health. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]
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Oriental Journal of Chemistry. (2001). Isolation of Flavonoids from Murraya Paniculata L. [Link]
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PubMed. (n.d.). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. [Link]
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ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]
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CABI Digital Library. (2012). International Food Research Journal 19(4): 1307-1312. [Link]
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PubMed. (n.d.). Modern Analytical Techniques for Flavonoid Determination. [Link]
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EngiScience Publisher. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]
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An In-Depth Technical Guide to 5,7,3',4',5'-pentamethoxyflavanone from Bauhinia championii
This guide provides a comprehensive technical overview of 5,7,3',4',5'-pentamethoxyflavanone, a key bioactive flavonoid isolated from the traditional medicinal plant Bauhinia championii. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and therapeutic potential of this promising natural product.
Introduction: The Therapeutic Promise of Bauhinia championii and its Bioactive Flavonoids
Bauhinia championii, a member of the Fabaceae family, has a long history of use in traditional medicine, particularly for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] The therapeutic effects of this plant are largely attributed to its rich composition of flavonoids, a class of secondary metabolites known for their diverse pharmacological activities.[1] Among these, 5,7,3',4',5'-pentamethoxyflavanone has emerged as a compound of significant scientific interest due to its potent biological effects.
Recent research has highlighted the potential of 5,7,3',4',5'-pentamethoxyflavanone in the context of diabetic complications, specifically its ability to mitigate kidney fibrosis.[2] This guide will delve into the technical aspects of this compound, from its extraction and purification to its structural elucidation and a detailed examination of its mechanism of action.
Part 1: Isolation and Purification of 5,7,3',4',5'-pentamethoxyflavanone
The isolation of 5,7,3',4',5'-pentamethoxyflavanone from Bauhinia championii is a multi-step process that requires careful optimization to achieve high purity. The following sections detail a robust methodology based on published literature.
Extraction of Crude Flavonoids
The initial step involves the extraction of a broad spectrum of compounds from the plant material. A systematic approach ensures the efficient recovery of the target flavanone.
Experimental Protocol: Extraction
-
Plant Material Preparation: The stems of Bauhinia championii are collected, identified by a qualified botanist, and a voucher specimen is deposited in a herbarium for future reference. The plant material is then dried and pulverized to a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to reflux extraction with 70% ethanol at 80°C for 2 hours. This process is repeated three times to ensure exhaustive extraction. The rationale for using a hydroalcoholic solvent like 70% ethanol is its ability to efficiently extract a wide range of polar and moderately non-polar compounds, including flavonoids.
-
Concentration: The resulting ethanol extracts are combined, filtered under vacuum to remove solid plant debris, and the filtrate is concentrated under reduced pressure to remove the ethanol.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract is then subjected to liquid-liquid partitioning with dichloromethane. This step is crucial for the selective separation of compounds based on their polarity. 5,7,3',4',5'-pentamethoxyflavanone, being a methoxylated and thus less polar flavonoid, will preferentially partition into the organic dichloromethane phase. This partitioning step also serves to remove highly polar compounds such as sugars and some glycosides, thereby enriching the flavanone content in the organic phase.
Purification by High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of natural products. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to high recovery rates.
Conceptual Workflow for HSCCC Purification
Caption: Workflow for the purification of 5,7,3',4',5'-pentamethoxyflavanone using HSCCC.
Detailed Protocol: High-Speed Countercurrent Chromatography
While the specific solvent system for the isolation of 5,7,3',4',5'-pentamethoxyflavanone from Bauhinia championii is not detailed in the available literature, a representative protocol for flavonoid separation using HSCCC is provided below. The selection of an appropriate two-phase solvent system is critical and is typically determined by evaluating the partition coefficient (K) of the target compound.
-
Solvent System Selection: A common solvent system for the separation of moderately polar flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratios are systematically varied to achieve a K value for the target compound that is between 0.5 and 2.0 for optimal separation.
-
Preparation of Two-Phase System: The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated.
-
HSCCC Instrument Setup: The multilayer coiled column of the HSCCC instrument is first entirely filled with the stationary phase (typically the upper, less polar phase for flavonoids).
-
Elution: The mobile phase (the lower, more polar phase) is then pumped into the column at a specific flow rate, while the column is rotated at a high speed (e.g., 800-1000 rpm).
-
Sample Injection: Once the hydrodynamic equilibrium is established, the crude dichloromethane extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
Fraction Collection: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
-
Purity Analysis: The purity of the collected fractions is assessed by High-Performance Liquid Chromatography (HPLC). Fractions containing the pure compound (typically >95% purity) are pooled and concentrated. A study on Bauhinia championii reported achieving a purity of 96.78% for 5,7,3',4',5'-pentamethoxyflavanone using HSCCC.[2]
Part 2: Structural Elucidation
The definitive identification of the isolated compound as 5,7,3',4',5'-pentamethoxyflavanone is achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Expected Molecular Formula: C₂₀H₂₀O₇
-
Expected Exact Mass: 372.1209 g/mol
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern observed in MS/MS experiments can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed structure of the molecule, including the placement of the methoxy groups and the stereochemistry of the flavanone core. While the specific spectral data from the Bauhinia championii isolation study is not publicly available, reference data from the PubChem database (CID 493376) can be used for comparison.
Table 1: Physicochemical and Spectroscopic Data for 5,7,3',4',5'-pentamethoxyflavanone
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | PubChem CID: 493376[3] |
| Molecular Weight | 372.4 g/mol | PubChem CID: 493376[3] |
| Purity (from B. championii) | 96.78% | [2] |
| ¹H-NMR (Reference) | Data not available in a detailed format in the provided search results. | |
| ¹³C-NMR (Reference) | Data not available in a detailed format in the provided search results. | |
| MS/MS (Reference) | Key fragments would be indicative of the flavanone core and loss of methoxy groups. | PubChem CID: 493376[3] |
Note: The detailed NMR chemical shifts and coupling constants are crucial for unambiguous structural assignment and should be determined experimentally.
Part 3: Biological Activity and Mechanism of Action
5,7,3',4',5'-pentamethoxyflavanone exhibits a range of biological activities, with its antifibrotic effects being particularly noteworthy.
Antifibrotic Activity in Diabetic Nephropathy
Diabetic nephropathy is a serious complication of diabetes, characterized by the excessive accumulation of extracellular matrix proteins in the kidneys, leading to fibrosis and loss of renal function. 5,7,3',4',5'-pentamethoxyflavanone has been shown to ameliorate kidney fibrosis in a rat model of streptozotocin-induced diabetes.[2]
In Vitro Evidence:
In a key in vitro study, mesangial cells (key cells in the glomerulus of the kidney) were exposed to high glucose conditions to mimic the diabetic environment. This resulted in an increased expression of fibronectin, a major component of the extracellular matrix, and an increase in the phosphorylation of Smad2/3, a key signaling molecule in the pro-fibrotic TGF-β pathway.[2] Treatment with 5,7,3',4',5'-pentamethoxyflavanone at concentrations of 5 µM and 10 µM for 6 hours significantly reduced the levels of both fibronectin and phosphorylated Smad2/3.[2]
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. In diabetic nephropathy, high glucose levels stimulate the production of TGF-β, which then binds to its receptor on the cell surface. This triggers a signaling cascade that leads to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then translocate to the nucleus and promote the transcription of genes involved in fibrosis, such as those encoding for fibronectin and collagens.
The ability of 5,7,3',4',5'-pentamethoxyflavanone to reduce the phosphorylation of Smad2/3 suggests that it exerts its antifibrotic effects by inhibiting this key signaling pathway.
Diagram of the Proposed Mechanism of Action
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Unraveling the Anti-Neoplastic Blueprint of 5,7,3',4',5'-Pentamethoxyflavanone in Colorectal Cancer: A Technical Guide to Cellular Target Identification and Validation
Foreword: The Imperative for Novel Therapeutic Strategies in Colorectal Cancer
Colorectal cancer (CRC) remains a formidable challenge in oncology, necessitating a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, including chemoresistance and adverse side effects.[1] Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of new anti-cancer drugs. Among these, flavonoids, a class of polyphenolic compounds, have garnered significant attention for their potential anti-neoplastic properties. This technical guide focuses on a specific polymethoxyflavone, 5,7,3',4',5'-pentamethoxyflavanone (PMF), which has demonstrated noteworthy anti-cancer and chemopreventive effects in the context of colorectal cancer.[2] The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the known cellular targets of PMF in CRC and to delineate the experimental workflows required for their validation.
The Rationale for Investigating 5,7,3',4',5'-Pentamethoxyflavanone
The therapeutic potential of flavonoids in cancer is often limited by their metabolic instability. However, the methylation of hydroxyl groups in the flavonoid backbone, as seen in PMF, can enhance metabolic stability and bioavailability, thereby increasing their potential as drug candidates. Preliminary studies have established the anticancer and chemopreventive properties of PMF in CRC, yet the precise molecular mechanisms underpinning these effects have remained largely elusive.[2] Identifying the direct cellular targets of PMF is a critical step in understanding its mechanism of action and for the rational design of more potent derivatives for clinical development.
Unveiling the Cellular Targets of PMF: A Multi-pronged Approach
Recent research has employed a combination of chemical biology and systems biology approaches to identify the cellular interactome of PMF in colorectal cancer cells.[2] This has led to the identification of a key class of proteins and a crucial cellular stress response pathway as primary targets.
The RAB Subfamily of Small GTPases: Novel Interactors of PMF
Through the innovative use of a photoaffinity labeling probe derived from the PMF scaffold, researchers have successfully isolated and identified direct protein binding partners of PMF in CRC cells.[2] Proteomic analysis via mass spectrometry of the "pulled-down" proteins revealed a significant enrichment of members belonging to the RAB subfamily of small GTPases.[2]
RAB GTPases are master regulators of intracellular vesicular transport, controlling the budding, motility, and fusion of vesicles.[3] Their dysregulation is increasingly implicated in various aspects of cancer progression, including tumor growth, invasion, and metastasis.[4][5] In the context of CRC, specific RAB proteins have been shown to be aberrantly expressed and contribute to the malignant phenotype.[4] The identification of RAB GTPases as direct targets of PMF suggests a novel mechanism by which this flavanone may exert its anti-cancer effects, potentially by disrupting critical vesicular trafficking pathways that are hijacked by cancer cells to sustain their growth and dissemination.
The Unfolded Protein Response (UPR): A Stress Pathway Modulated by PMF
Pathway analysis of the proteins interacting with PMF, along with RNA sequencing of PMF-treated CRC cells, has pointed towards a significant modulation of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[6][7] In the context of cancer, the UPR is a double-edged sword. While chronic and overwhelming ER stress can trigger apoptosis, cancer cells often co-opt the UPR to promote their survival and adaptation to the harsh tumor microenvironment.[6][8]
The finding that PMF treatment leads to changes in the expression of genes associated with the UPR suggests that PMF may induce a level of ER stress that pushes cancer cells towards an apoptotic fate.[2] This positions the UPR as a key cellular process targeted by PMF in its anti-CRC activity. The three main branches of the UPR, mediated by the ER transmembrane proteins IRE1, PERK, and ATF6, are all implicated in CRC progression and represent potential nodes for therapeutic intervention.
Experimental Validation of Cellular Targets: A Methodological Guide
The identification of putative targets is the first step in a rigorous validation process. This section provides detailed, field-proven protocols for confirming the interaction between PMF and its identified targets, and for elucidating the functional consequences of this interaction in colorectal cancer cells.
Quantifying the Anti-proliferative Effects of PMF
A fundamental first step in characterizing the anti-cancer activity of any compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
Table 1: Reported IC50 Values for 5,7,3',4',5'-Pentamethoxyflavanone
| Cell Line | Assay Type | IC50 Value | Reference |
| APC10.1 (murine adenoma) | Cell Growth Inhibition | 6 µM | [3] |
| HCA-7 (human CRC) | Prostaglandin E-2 Generation | 0.8 µM | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PMF (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Investigating the Impact of PMF on the Cell Cycle
RNA sequencing data suggests that PMF alters the expression of genes involved in the cell cycle.[2] Flow cytometry-based cell cycle analysis can be used to determine at which phase of the cell cycle PMF exerts its effects.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution.
Step-by-Step Methodology:
-
Cell Treatment: Treat CRC cells with PMF at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessing PMF-Induced Apoptosis
A hallmark of many effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early event in apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat CRC cells with PMF for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Validating Target Engagement and Downstream Signaling
Western blotting is an indispensable technique for confirming the modulation of specific proteins and signaling pathways in response to drug treatment.
Experimental Protocol: Western Blot Analysis of RAB GTPases and UPR Markers
Step-by-Step Methodology:
-
Protein Extraction: Treat CRC cells with PMF and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific RAB proteins (e.g., those identified by proteomics) and key UPR markers (e.g., phosphorylated PERK, phosphorylated eIF2α, ATF6, and CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex cellular processes affected by PMF, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 2: Experimental workflow for the validation of cellular targets and pathways of PMF in colorectal cancer.
Concluding Remarks and Future Directions
The identification of RAB GTPases and the Unfolded Protein Response as cellular targets of 5,7,3',4',5'-pentamethoxyflavanone provides a significant leap in our understanding of its anti-colorectal cancer activity. This technical guide offers a robust framework for the experimental validation of these findings. Future research should focus on delineating the specific RAB proteins that are direct targets of PMF and elucidating the precise molecular mechanisms by which PMF modulates the different branches of the UPR. Furthermore, in vivo studies using CRC xenograft models are warranted to translate these in vitro findings into a preclinical setting. The continued investigation of PMF and its cellular targets holds the promise of developing novel and effective therapeutic strategies for the treatment of colorectal cancer.
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Section 1: The Nrf2-Keap1 Signaling Axis: A Double-Edged Sword in Cellular Homeostasis
For Distribution: Researchers, Scientists, and Drug Development Professionals From the Office of: Senior Application Scientist, Advanced Cellular Assays
Executive Summary: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular antioxidant and cytoprotective responses. While its activation is often a therapeutic goal, aberrant and sustained Nrf2 activity is a key driver of chemoresistance and malignancy in various cancers.[1][2][3] This creates a critical need for well-characterized Nrf2 inhibitors. This guide introduces 5,7,3',4',5'-pentamethoxyflavanone (PMF), a natural flavonoid compound, as a candidate for Nrf2 pathway inhibition. We provide a comprehensive, multi-tiered framework of validated experimental protocols to rigorously assess the inhibitory activity of PMF, elucidate its mechanism of action, and guide its development as a potential therapeutic agent or chemical probe.
The Canonical Nrf2 Activation Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4][5] Keap1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified. This modification induces a conformational change in the Keap1-CUL3 complex, disrupting its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.[6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the production of a broad suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6]
The Rationale for Nrf2 Inhibition
While the cytoprotective functions of Nrf2 are beneficial in preventing carcinogenesis, this same pathway is often hijacked by established tumors.[7] Constitutive activation of Nrf2, through mutations in either Nrf2 or Keap1, provides cancer cells with a robust defense against oxidative stress, metabolic reprogramming capabilities, and resistance to a wide range of chemotherapeutic agents and radiation therapy.[1][3][8] Therefore, inhibiting the Nrf2 pathway in "Nrf2-addicted" cancers is a promising strategy to overcome therapeutic resistance and re-sensitize tumors to conventional treatments.[1][2][7]
Figure 1: The Canonical Keap1-Nrf2 Signaling Pathway.
Section 2: Characterizing the Investigational Compound: 5,7,3',4',5'-Pentamethoxyflavanone (PMF)
Chemical Profile
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a polymethoxylated flavonoid, a class of natural compounds known for a wide range of biological activities. The flavanone core structure is substituted with five methoxy groups, which significantly influence its lipophilicity and interaction with biological targets. While some flavonoids are known Nrf2 inducers, others, such as luteolin, have been identified as Nrf2 inhibitors, suggesting that the specific substitution pattern is critical for determining activity.[7][9] PMF has been extracted from plants like Murraya paniculata (L.) Jack and has reported sedative and anxiolytic properties.[10]
Sourcing and Quality Control
For all experiments, it is imperative to use highly purified PMF (>98% purity).
-
Source: Procure from a reputable chemical supplier (e.g., Sigma-Aldrich, Cayman Chemical).
-
Verification: Confirm identity and purity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Solvent: Prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. The final DMSO concentration in cell culture media should not exceed 0.1% to avoid solvent-induced artifacts.
Section 3: A Multi-Tiered Experimental Framework for Validating Nrf2 Inhibition
This section outlines a logical, tiered approach to confirm and characterize the Nrf2 inhibitory activity of PMF. This workflow ensures that functional inhibition is confirmed before proceeding to more complex mechanistic studies.
Figure 2: Experimental Workflow for PMF Characterization.
Tier 1: Functional Assessment of Nrf2 Transcriptional Activity
Principle: The Antioxidant Response Element (ARE) Luciferase Reporter Assay is the gold standard for quantifying Nrf2 transcriptional activity.[11] A plasmid containing multiple copies of the ARE sequence upstream of a firefly luciferase gene is transfected into cells. Nrf2 activation leads to luciferase expression, which can be quantified by measuring luminescence. An inhibitor like PMF is expected to reduce this signal.
Detailed Protocol: Dual-Luciferase Reporter Assay [12][13]
-
Cell Seeding: Seed HaCaT keratinocytes (a human cell line with a robust Nrf2 response) or A549 cells (a lung cancer line with high basal Nrf2 activity) into 24-well plates to be 70-80% confluent at the time of transfection.[14][15][16]
-
Transfection: Co-transfect cells with:
-
An ARE-Firefly Luciferase reporter plasmid.
-
A Renilla Luciferase reporter plasmid (e.g., pRL-TK) at a 10:1 ratio. The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell viability.
-
-
Incubation: Allow cells to express the reporters for 24 hours post-transfection.
-
Treatment:
-
Pre-treat cells with varying concentrations of PMF (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours.
-
Induce Nrf2 activation with a known activator, such as Sulforaphane (SFN, 5 µM) or Tert-butylhydroquinone (tBHQ, 50 µM), for an additional 6-8 hours. Include vehicle (DMSO) and SFN-only controls.
-
-
Cell Lysis: Wash cells once with PBS and lyse with 1X Passive Lysis Buffer.[17]
-
Luminometry: Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the "SFN-only" positive control group.
Expected Outcome & Data Presentation: PMF should cause a dose-dependent decrease in SFN-induced luciferase activity.
| Treatment Group | PMF Conc. (µM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| Vehicle Control | 0 | 1.0 ± 0.1 | - |
| SFN (5 µM) | 0 | 15.2 ± 1.5 | 0% |
| SFN + PMF | 1 | 12.1 ± 1.1 | 21.8% |
| SFN + PMF | 10 | 6.5 ± 0.8 | 61.0% |
| SFN + PMF | 25 | 2.3 ± 0.4 | 90.8% |
Table 1: Representative data from an ARE-Luciferase assay demonstrating PMF's inhibitory effect on Nrf2 transcriptional activity.
Tier 2: Validation of Downstream Target Gene and Protein Expression
Principle: To confirm that the inhibition of reporter activity translates to a biologically relevant effect, we must measure the expression of endogenous Nrf2 target genes, such as HMOX1 (encoding HO-1) and NQO1.
Detailed Protocol: Western Blotting for HO-1 and Nrf2 [18][19]
-
Cell Culture & Treatment: Seed HaCaT cells in 6-well plates. Treat with PMF and/or SFN as described in the luciferase assay protocol, but extend the SFN stimulation time to 12-18 hours to allow for protein accumulation.[20]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-HO-1
-
Rabbit anti-Nrf2
-
Mouse anti-β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize HO-1 and Nrf2 levels to the β-actin loading control.
Expected Outcome: PMF should dose-dependently suppress the SFN-induced increase in HO-1 protein levels. It may also decrease total or nuclear Nrf2 levels, providing a preliminary clue to its mechanism.
Tier 3: Elucidation of the Molecular Mechanism of Inhibition
Hypothesis: PMF inhibits the Nrf2 pathway by either (A) preventing Nrf2 from dissociating from Keap1, (B) accelerating Keap1-independent Nrf2 degradation, or (C) directly binding to a key pathway component to disrupt its function.
3.3.1. Co-Immunoprecipitation (Co-IP) to Assess Keap1-Nrf2 Interaction [21][22]
Principle: This assay determines if PMF prevents the SFN-induced dissociation of Nrf2 from Keap1.
Detailed Protocol:
-
Cell Treatment: Treat cells with Vehicle, SFN, and SFN + PMF.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-Keap1 antibody overnight, followed by incubation with Protein A/G magnetic beads.
-
Elution & Western Blot: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and analyze the eluate by Western blotting for both Keap1 (to confirm successful IP) and co-immunoprecipitated Nrf2.
-
Interpretation: In the SFN-treated sample, the amount of Nrf2 co-precipitating with Keap1 should decrease. If PMF works by stabilizing this interaction, the SFN + PMF sample will show a stronger Nrf2 band compared to the SFN-only sample.
3.3.2. Cycloheximide (CHX) Chase Assay for Nrf2 Protein Stability [23][24]
Principle: This assay measures the half-life of the Nrf2 protein. CHX blocks new protein synthesis, allowing for the observation of existing protein degradation over time.[25][26]
Detailed Protocol:
-
Stimulation: Treat cells with SFN for 4-6 hours to induce a high level of Nrf2 protein.
-
CHX Treatment: Wash out SFN and add media containing CHX (20-50 µg/mL) along with either Vehicle or PMF.[27]
-
Time Course Collection: Harvest cells at different time points (e.g., 0, 15, 30, 60, 90 minutes) after CHX addition.
-
Western Blot: Analyze Nrf2 protein levels at each time point by Western blot.
-
Analysis: Plot the remaining Nrf2 protein level (relative to time 0) over time. If PMF accelerates Nrf2 degradation, the protein half-life will be shorter in the PMF-treated group.
3.3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement [28][29][30]
Principle: CETSA is a powerful technique to confirm direct binding of a small molecule to its protein target in a cellular context.[31] Ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[30][32]
Conceptual Protocol:
-
Treatment: Treat intact cells or cell lysates with either Vehicle (DMSO) or a high concentration of PMF.
-
Thermal Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Cool the samples and centrifuge to separate the soluble protein fraction from the heat-denatured, aggregated protein pellet.
-
Detection: Analyze the amount of soluble Keap1 and Nrf2 remaining in the supernatant at each temperature by Western blot.
-
Analysis: Plot the percentage of soluble protein versus temperature. If PMF directly binds to Keap1, for example, the melting curve for Keap1 will shift to the right (higher Tagg) in the PMF-treated samples compared to the vehicle control.
Section 4: Summary and Future Directions
This guide provides a validated, step-by-step framework to rigorously investigate 5,7,3',4',5'-pentamethoxyflavanone as a novel inhibitor of the Nrf2 signaling pathway. By progressing through the tiers—from functional screening to mechanistic elucidation—researchers can generate a comprehensive data package.
-
Successful completion of Tier 1 and 2 will confirm PMF as a functional Nrf2 inhibitor.
-
Tier 3 experiments will pinpoint its mechanism of action, distinguishing it from other known inhibitors like brusatol (promotes Nrf2 degradation) or luteolin (decreases Nrf2 expression).[7]
Future work should focus on structure-activity relationship (SAR) studies to identify the key chemical moieties responsible for its inhibitory activity and to develop more potent analogs. Ultimately, promising candidates should be advanced into preclinical cancer models, particularly those known for Nrf2 addiction, to evaluate their potential to overcome chemoresistance in vivo.
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Methodological & Application
An Optimized and Validated RP-HPLC Method for the Quantification of 5,7,3',4',5'-Pentamethoxyflavanone
Application Note
Abstract
This application note details a robust, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,7,3',4',5'-pentamethoxyflavanone. This compound, a polymethoxylated flavonoid, has garnered significant interest for its potential biological activities, including anti-inflammatory and cancer chemopreventive properties.[1] The method presented herein is suitable for the determination of 5,7,3',4',5'-pentamethoxyflavanone in various matrices, including raw materials, finished products, and biological samples, following appropriate sample preparation. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
Introduction
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a flavonoid compound that has been identified in various plant species and is noted for its diverse biological activities.[3][4] As research into its therapeutic potential expands, the need for a reliable and accurate analytical method for its quantification becomes paramount for quality control, pharmacokinetic studies, and formulation development.[5] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[6][7]
This document provides a comprehensive guide to an optimized HPLC method using a C18 stationary phase and UV detection. The causality behind key experimental choices, detailed protocols for implementation, and a full validation summary are presented to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Principle of the Method
The chromatographic separation is based on the principles of reverse-phase chromatography.[8] 5,7,3',4',5'-Pentamethoxyflavanone is a relatively non-polar molecule due to the presence of five methoxy groups. This hydrophobicity allows for strong interaction with a non-polar C18 stationary phase.[9][10] A gradient elution using a polar mobile phase, consisting of a mixture of acidified water and an organic modifier (acetonitrile), is employed. As the percentage of the organic solvent increases over the course of the analysis, the analyte's affinity for the mobile phase increases, causing it to elute from the column. The eluted compound is then detected by a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax).[11]
Materials and Reagents
-
Apparatus:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
-
-
Chemicals and Reagents:
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation with good peak symmetry and resolution.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 324 nm[10] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality behind Choices:
-
Column: A C18 column is the standard choice for reverse-phase separation of non-polar to moderately polar compounds like flavonoids.[9][10][12] The 250 mm length provides high resolving power.
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure.[13] The addition of 0.1% formic acid helps to protonate any free silanol groups on the silica-based stationary phase, which improves peak shape and reduces tailing.[7]
-
Gradient Elution: A gradient is necessary to elute the highly retained pentamethoxyflavanone in a reasonable time with a sharp peak, while also ensuring separation from any more polar impurities that would elute earlier.
-
Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[11]
-
Detection Wavelength: Flavonoids typically exhibit two major UV absorption bands.[14][15] For flavones and flavanones, Band I (typically 300-380 nm) is associated with the B-ring cinnamoyl system.[6][15] A wavelength of 324 nm was chosen based on reported methods for a structurally similar pentamethoxyflavone, which offers good sensitivity and selectivity for the analyte.[10]
Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5,7,3',4',5'-pentamethoxyflavanone reference standard into a 10 mL volumetric flask.[16] Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9] A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Accurately weigh 1.0 g of homogenized and dried plant powder into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[17]
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 1-3) on the remaining solid residue twice more, pooling the supernatants.
-
Evaporation & Reconstitution: Evaporate the pooled supernatant to dryness under reduced pressure. Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[17]
Experimental Workflow Diagram
The overall process from preparation to analysis is summarized in the following workflow.
Caption: Experimental workflow for HPLC analysis.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][18][19]
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (methanol), a standard solution, and a sample extract. The retention time of the analyte peak in the sample chromatogram matched that of the standard, and no interfering peaks were observed at this retention time in the blank chromatogram, demonstrating the method's specificity.
Linearity and Range
Linearity was assessed using six concentration levels of the standard solution (1-100 µg/mL).[11] The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1253 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
Accuracy
Accuracy was determined by a recovery study using the standard addition method. A known amount of the sample extract was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 20.0 | 19.7 | 98.5% | 1.2% |
| 100% | 25.0 | 25.4 | 101.6% | 0.9% |
| 120% | 30.0 | 29.5 | 98.3% | 1.5% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 25 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The same analysis was performed by a different analyst on a different day.
| Precision Level | n | Mean Conc. (µg/mL) | Std. Dev. | % RSD |
| Repeatability | 6 | 25.1 | 0.28 | 1.1% |
| Intermediate Precision | 6 | 24.8 | 0.35 | 1.4% |
| Acceptance Criteria | ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Inter-relationships of Validation Parameters
Sources
- 1. 5,7,3',4',5'-Pentamethoxyflavone | CAS:53350-26-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. youtube.com [youtube.com]
Introduction: Unveiling the Potential of 5,7,3',4',5'-Pentamethoxyflavanone
An in-depth guide to the in vitro evaluation of 5,7,3',4',5'-pentamethoxyflavanone, this document provides validated protocols and expert insights for researchers in pharmacology and drug discovery. It details a suite of cell-based assays to characterize the compound's cytotoxic, anti-inflammatory, and antioxidant properties, ensuring scientific rigor and reproducibility.
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by multiple methoxyl groups on their core flavanoid structure.[1] PMFs are often found in citrus peels and have been noted for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Specifically, 5,7,3',4',5'-pentamethoxyflavanone, found in plants like Murraya paniculata, has demonstrated a range of biological activities in preclinical studies.[3] These include the inhibition of nitric oxide (NO) production in macrophage cell lines, suggesting anti-inflammatory potential, and the ability to sensitize non-small cell lung cancer cells to cisplatin, indicating a role in oncology.[3] Furthermore, it has shown anti-adipogenic effects in 3T3-L1 adipocytes and anxiolytic effects in animal models.[3][4]
This guide provides a comprehensive framework of in vitro cell-based assays to systematically investigate and validate the therapeutic potential of PMF. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and interpretable data.
Preliminary Considerations: Setting the Foundation for Success
Before embarking on specific functional assays, it is critical to establish fundamental parameters of the test compound and the experimental system. This ensures that observed biological effects are genuinely due to the compound's activity and not artifacts of poor solubility or overt toxicity.
Compound Solubility and Stock Solution Preparation
Expert Insight: The highly methoxylated structure of PMF suggests poor water solubility. Therefore, an organic solvent is required for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays due to its high solubilizing capacity and relative compatibility with cell cultures at low concentrations.
Protocol:
-
Prepare a high-concentration primary stock solution of PMF (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
For experiments, create intermediate dilutions from the primary stock using DMSO. These are then diluted at least 1:1000 into the final cell culture medium. This minimizes the final DMSO concentration to ≤0.1%, a level non-toxic to most cell lines.
-
Self-Validation: Always include a "vehicle control" in every experiment. This control contains the same final concentration of DMSO as the highest dose of PMF used, allowing you to distinguish the effect of the compound from any effect of the solvent.
Cell Line Selection
The choice of cell line is paramount and must align with the biological question being investigated.
| Biological Target | Recommended Cell Line | Rationale |
| Inflammation | RAW 264.7 (murine macrophage) | Widely used model for inflammation. Can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[3][5] |
| Cancer | A549 (human lung carcinoma) | A well-characterized cancer cell line. PMF has been shown to sensitize this specific cell line to cisplatin.[3] Other relevant cancer lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) can also be used.[6][7] |
| General Cytotoxicity | HEK293T (human embryonic kidney) | A non-cancerous, robust cell line often used for baseline toxicity screening and reporter assays.[3] |
| Antioxidant Activity | HepG2 (human liver cancer) | Commonly used for cellular antioxidant assays as it has a metabolic capacity that can be relevant to in vivo conditions. |
General Experimental Workflow
A systematic approach is crucial for obtaining reproducible results. The following workflow illustrates the logical progression from initial setup to final data analysis.
Caption: General workflow for in vitro cell-based assays.
Assay Module 1: Cytotoxicity and Cell Viability
Core Directive: The first step in characterizing any compound is to determine its effect on cell viability. This establishes a therapeutic window—a concentration range where the compound is biologically active without causing general cell death. The MTT assay is a standard, reliable method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PMF in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the PMF-containing medium to the appropriate wells. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
The results should be expressed as a percentage of cell viability relative to the vehicle control.
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot the % Viability against the log of the PMF concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
| PMF Conc. (µM) | Absorbance (570 nm) | Average Absorbance | % Viability |
| Vehicle Control | 0.852, 0.865, 0.849 | 0.855 | 100.0% |
| 1 | 0.841, 0.853, 0.839 | 0.844 | 98.7% |
| 10 | 0.765, 0.771, 0.759 | 0.765 | 89.5% |
| 25 | 0.551, 0.543, 0.560 | 0.551 | 64.4% |
| 50 | 0.430, 0.421, 0.425 | 0.425 | 49.7% |
| 100 | 0.215, 0.220, 0.211 | 0.215 | 25.2% |
Assay Module 2: Anti-Inflammatory Activity
Core Directive: Given that PMFs often exhibit anti-inflammatory properties, a key application is to assess the ability of 5,7,3',4',5'-pentamethoxyflavanone to suppress inflammatory responses in vitro.[1][11] The LPS-stimulated RAW 264.7 macrophage model is the industry standard for this purpose.
Principle: Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[13] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[14] Assays that measure the inhibition of NF-κB translocation or the downstream products of its activation are powerful tools for identifying anti-inflammatory compounds.
Caption: The NF-κB signaling pathway and potential inhibition points for PMF.
Protocol 2.1: Nitric Oxide (NO) Production via Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of PMF (determined from the MTT assay) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[15] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Assay Module 3: Cellular Antioxidant Activity (CAA)
Core Directive: Flavonoids are well-known for their antioxidant properties.[16] While chemical assays like DPPH or ORAC are common, a cell-based assay provides more biologically relevant data by accounting for cellular uptake, metabolism, and localization.[17][18]
Principle of the CAA Assay
The CAA assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent compound is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19] An antioxidant compound like PMF can scavenge the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescent signal.
Protocol: CAA Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of treatment medium containing 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Compound Treatment: Remove the DCFH-DA medium, wash the cells twice with PBS, and add 100 µL of medium containing various concentrations of PMF or controls.
-
Oxidative Challenge: Add a pro-oxidant, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce ROS generation.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.[19]
Data Analysis
The data is analyzed by calculating the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as follows:
Formula: % ROS Inhibition = (1 - (AUC_Treated / AUC_Control)) * 100
References
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. Available at: [Link]
-
Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Journal of Chromatography B. Available at: [Link]
-
Flavonoids, nobiletin, heptamethoxyflavone, and genistein enhance antigen-presenting cell function in vitro. Exploratory Immunology. Available at: [Link]
-
Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI. Available at: [Link]
-
Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. MDPI. Available at: [Link]
-
Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. Available at: [Link]
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. SciELO. Available at: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. Available at: [Link]
-
Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. National Center for Biotechnology Information. Available at: [Link]
-
Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Hindawi. Available at: [Link]
-
The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. Available at: [Link]
-
Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. MDPI. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ResearchGate. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies of 5,7,3',4',5'-Pentamethoxyflavanone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for conducting in vivo studies on 5,7,3',4',5'-pentamethoxyflavanone (PMF), a promising flavonoid with multifaceted therapeutic potential. These application notes and protocols are designed to equip researchers with the necessary knowledge and methodologies to investigate the anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity properties of PMF in relevant animal models. The content herein is curated to ensure scientific integrity, providing not just procedural steps but also the underlying rationale and field-proven insights.
Introduction to 5,7,3',4',5'-Pentamethoxyflavanone (PMF)
5,7,3',4',5'-Pentamethoxyflavanone is a polymethoxylated flavonoid that has garnered significant interest in the scientific community for its diverse biological activities.[1] Found in plants such as Murraya paniculata, PMF has demonstrated potential therapeutic effects in preclinical studies, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective actions.[1][2][3] Its mechanism of action is thought to involve the modulation of key signaling pathways, such as NF-κB and STAT3, which are pivotal in inflammation and cancer progression.[4][5]
One of the key advantages of polymethoxylated flavones like PMF is their potential for enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.[6] However, a thorough understanding of their in vivo efficacy, pharmacokinetics, and safety is crucial for their translation into clinical applications.
PART 1: Core Directive - Experimental Design and Considerations
A well-designed in vivo study is paramount for obtaining reliable and reproducible data. This section outlines critical considerations for researchers embarking on in vivo investigations of PMF.
Animal Model Selection
The choice of animal model is dictated by the research question and the therapeutic area of interest. Below are recommended and validated models for assessing the various biological activities of PMF.
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a classic and acute model to screen for anti-inflammatory effects.[7] For chronic inflammation, the dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established model of inflammatory bowel disease.[8][9]
-
Anti-cancer Activity: Xenograft models , where human cancer cell lines are implanted into immunodeficient mice, are the gold standard for evaluating in vivo anti-tumor efficacy.[10][11] The choice of cell line should be based on the cancer type being investigated.
-
Neuroprotective and Anxiolytic Activity: The chronic unpredictable mild stress (CUMS) model in mice is a widely used and validated model for inducing depression- and anxiety-like behaviors.[2][12][13][14][15]
-
Anti-obesity Activity: The zebrafish obesity model offers a high-throughput screening platform for assessing the effects of compounds on fat accumulation and metabolic parameters.[3][16][17][18][19]
Dosing and Administration
-
Dosage: The effective dose of PMF can vary depending on the animal model and the intended biological effect. Published studies have used doses ranging from 5 mg/kg to 100 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for a specific experimental setup.
-
Vehicle Selection: PMF is a lipophilic compound and requires an appropriate vehicle for in vivo administration. Common vehicles include corn oil, sesame oil, or a suspension in 0.5% carboxymethylcellulose (CMC). The choice of vehicle should be carefully considered to ensure the solubility and stability of PMF and to minimize any potential toxicity.
-
Route of Administration: Oral gavage (p.o.) is the most common route for administering flavonoids to mimic human consumption. Intraperitoneal (i.p.) injection can also be used, particularly in initial screening studies, as it can sometimes lead to higher bioavailability.[20]
Pharmacokinetic and Toxicological Evaluation
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of PMF is essential for interpreting efficacy studies and for designing dosing regimens.
-
Pharmacokinetics: Studies have shown that methoxyflavones can have low oral bioavailability, in the range of 1-4%.[21] It is recommended to conduct a pharmacokinetic study to determine key parameters such as Cmax, Tmax, half-life, and bioavailability. HPLC methods have been developed for the quantification of PMF in plasma and tissues.[22][23][24]
-
Toxicology: While flavonoids are generally considered safe, it is crucial to assess the potential toxicity of PMF, especially at higher doses and with chronic administration. Acute and sub-chronic toxicity studies should be conducted to evaluate any adverse effects on vital organs.
PART 2: Scientific Integrity & Logic - Protocols and Methodologies
This section provides detailed, step-by-step protocols for key in vivo experiments to investigate the therapeutic potential of PMF.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to evaluate the acute anti-inflammatory activity of PMF.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
5,7,3',4',5'-Pentamethoxyflavanone (PMF)
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% CMC)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: PMF (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, PMF, or indomethacin by oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol: DSS-Induced Colitis in Mice
This model is used to assess the protective effects of PMF against inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
5,7,3',4',5'-Pentamethoxyflavanone (PMF)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Control (receive regular drinking water)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + PMF (e.g., 50 mg/kg/day, p.o.)
-
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 days.[8][9][25][26][27]
-
Treatment: Administer PMF or vehicle daily by oral gavage, starting from day 1 of DSS administration.
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily.
-
Euthanasia and Sample Collection: On day 8, euthanize the mice and collect the colon. Measure the colon length and collect tissue samples for histological analysis and cytokine measurement.
-
Data Analysis: Evaluate the Disease Activity Index (DAI), colon length, histological score, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol: Xenograft Tumor Model in Nude Mice
This protocol outlines the procedure for evaluating the anti-cancer activity of PMF.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., colorectal, breast cancer)
-
5,7,3',4',5'-Pentamethoxyflavanone (PMF)
-
Vehicle
-
Matrigel (optional, to improve tumor take rate)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Randomly assign mice to treatment groups (n=8-10 per group) and start treatment:
-
Group 1: Vehicle control
-
Group 2: PMF (e.g., 50 mg/kg/day, p.o. or i.p.)
-
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Euthanasia and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis (e.g., Western blotting for p-STAT3).[5][10][11]
PART 3: Visualization & Formatting
Data Presentation
Table 1: Summary of In Vivo Studies on 5,7,3',4',5'-Pentamethoxyflavanone (PMF)
| Therapeutic Area | Animal Model | Dose Range | Key Findings | Reference |
| Anxiolytic | Chronic Unpredictable Mild Stress (CUMS) in mice | 50-100 mg/kg | Mitigated anxiety-like behavior, ameliorated HPA axis dysfunction. | [2] |
| Anti-diabetic | Streptozotocin (STZ)-induced diabetic rats | 5 mg/kg | Decreased blood glucose levels and renal fibrosis. | [1] |
| Anti-obesity | Obese zebrafish model | Not specified | Exerted anti-obesogenic and neuroprotective effects. | [3][16] |
| Anti-cancer | Apc(Min) mice (colorectal cancer model) | Not specified | Inhibited adenoma development. | [22] |
Mandatory Visualization
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of PMF
Caption: PMF may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Diagram 2: Experimental Workflow for Xenograft Tumor Model
Caption: A streamlined workflow for assessing the anti-tumor efficacy of PMF in a xenograft mouse model.
References
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. PubMed. Available at: [Link]
-
5,7,3',4',5'-Pentamethoxyflavone (PMF) Exhibits Anti-Obesity and Neuroprotective Effects in an Obese Zebrafish Model. ResearchGate. Available at: [Link]
-
Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. PubMed. Available at: [Link]
-
5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. PubMed. Available at: [Link]
-
Chronic unpredictable mild stress (CUMS) protocol. Spandidos Publications. Available at: [Link]
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In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice. PMC. Available at: [Link]
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Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. PubMed. Available at: [Link]
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Immunostaining Protocol: P-Stat3 (Xenograft and Mice). PMC. Available at: [Link]
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An optimized zebrafish obesogenic test protocol with an artificial intelligence-based analysis software for screening obesogens and anti-obesogens. NIH. Available at: [Link]
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Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. PubMed Central. Available at: [Link]
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Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. PubMed. Available at: [Link]
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Zebrafish as screening model for detecting toxicity and drugs efficacy. OAE Publishing Inc. Available at: [Link]
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Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. Available at: [Link]
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Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to a pharmacokinetic study. University of Iowa. Available at: [Link]
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Anti-Inflammatory Effects of Amomum villosum Extract on Dextran Sodium Sulfate-Induced Colitis in Mice. MDPI. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. MDPI. Available at: [Link]
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An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. ResearchGate. Available at: [Link]
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Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. Frontiers. Available at: [Link]
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Absolute bioavailability, pharmacokinetics and excretion of 5,7,3',4'-tetramethoxyflavone in rats. Available at: [Link]
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Effects of Nutritionally Induced Obesity on Metabolic Pathways of Zebrafish. MDPI. Available at: [Link]
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Immunostaining Protocol: P-Stat3 (Xenograft and Mice). PubMed. Available at: [Link]
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Zebrafish obesogenic test: a tool for screening molecules that target adiposity. PubMed. Available at: [Link]
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Pharmacokinetics in mice and metabolism in murine and human liver fractions of the putative cancer chemopreventive agents 3',4',5',5,7-pentamethoxyflavone and tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone). PubMed. Available at: [Link]
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Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]
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Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach. Available at: [Link]
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5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Kent Academic Repository. Available at: [Link]
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Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Frontiers. Available at: [Link]
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Zebrafish: A Preclinical Model for Drug Screening. Animalab. Available at: [Link]
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Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. Available at: [Link]
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The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. PMC. Available at: [Link]
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5-Methoxytryptophan Alleviates Dextran Sulfate Sodium-Induced Colitis by Inhibiting the Intestinal Epithelial Damage and Inflammatory Response. PMC. Available at: [Link]
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(PDF) 5-Methoxytryptophan Alleviates Dextran Sulfate Sodium-Induced Colitis by Inhibiting the Intestinal Epithelial Damage and Inflammatory Response. ResearchGate. Available at: [Link]
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Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. Available at: [Link]
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Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. Available at: [Link]
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Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants. ResearchGate. Available at: [Link]
-
Targeting STAT3 in Cancer with Nucleotide Therapeutics. MDPI. Available at: [Link]
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Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC. Available at: [Link]
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Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide. MDPI. Available at: [Link]
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In vivo evidence of the prevents DSS-induced colitis of Lactiplantibacillus plantarum L15. Frontiers. Available at: [Link]
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Application Notes and Protocols for Investigating the Efficacy of 5,7,3',4',5'-Pentamethoxyflavanone in a Diet-Induced Obese Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity is a significant global health issue, characterized by excessive fat accumulation that can lead to severe metabolic and neurological complications[1]. The limitations of current therapeutic options underscore the urgent need for novel and safer anti-obesity agents[1]. Flavonoids, a class of polyphenolic compounds found in plants, have garnered attention for their potential health benefits, including anti-inflammatory, antioxidant, and anti-obesity properties[2]. 5,7,3',4',5'-pentamethoxyflavanone (PMF) is a flavonoid that has demonstrated anti-pancreatic lipase activity and the ability to reduce lipid accumulation in adipocytes in vitro[3]. This document provides a comprehensive protocol for evaluating the anti-obesity and neuroprotective effects of PMF using a diet-induced obese zebrafish model. The zebrafish (Danio rerio) is a well-established vertebrate model with significant genetic and physiological homology to humans, making it an excellent system for preclinical drug screening.
Introduction: The Scientific Rationale
5,7,3',4',5'-Pentamethoxyflavanone (PMF): A Promising Candidate
5,7,3',4',5'-pentamethoxyflavanone is a flavonoid that has shown diverse biological activities. In the context of metabolic diseases, PMF has been found to inhibit pancreatic lipase in cell-free assays and reduce lipid accumulation in 3T3-L1 adipocytes in a concentration-dependent manner[3]. Furthermore, in a rat model of diabetes, PMF has been shown to decrease blood glucose levels[3]. Recent studies have also highlighted the anti-obesity potential of PMF in a zebrafish model, demonstrating reductions in blood glucose, plasma triglycerides, total cholesterol, and hepatic lipoproteins[1]. The compound has also been observed to suppress food intake by downregulating orexigenic genes and enhancing anorexigenic signals[1]. Beyond its metabolic effects, PMF has been reported to possess sedative, hypnotic, and anxiolytic properties, suggesting potential neuroprotective benefits[4].
The Zebrafish Model of Diet-Induced Obesity
The zebrafish has emerged as a powerful tool in obesity research due to its conserved lipid metabolism, adipose biology, and glucose homeostasis with mammals[5][6]. Diet-induced obesity (DIO) in zebrafish effectively mimics the gradual weight gain and associated metabolic dysregulation seen in human populations[7]. Overfeeding with a high-fat diet (HFD) can induce a phenotype in zebrafish characterized by increased body mass index (BMI), hypertriglyceridemia, hepatic steatosis (fatty liver), and changes in the expression of genes related to lipid metabolism and inflammation[7][8][9]. This model provides a robust platform for assessing the efficacy of therapeutic compounds like PMF.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible results. The following workflow provides a comprehensive overview of the key stages involved in testing PMF in an obese zebrafish model.
Figure 1: A comprehensive experimental workflow for evaluating the anti-obesity effects of 5,7,3',4',5'-pentamethoxyflavanone (PMF) in a diet-induced obese zebrafish model.
Detailed Protocols
Zebrafish Husbandry
-
Strain: Wild-type adult zebrafish (e.g., AB strain), approximately 4-6 months old.
-
Housing: Maintain fish in a recirculating aquaculture system with a 14:10 hour light:dark cycle at a temperature of 28 ± 1°C.
-
Water Quality: Ensure optimal water parameters (pH 7.0-8.0, conductivity 500-1500 µS/cm, dissolved oxygen >90%).
-
Acclimation: Allow fish to acclimate to the laboratory conditions for at least one week before the start of the experiment.
Induction of Diet-Induced Obesity (DIO)
The goal of this phase is to induce an obese phenotype. Overfeeding with a high-fat diet is a reliable method to achieve this[8][9].
Table 1: Diet Composition and Feeding Regimen
| Parameter | Control Group (Normal Diet) | High-Fat Diet (HFD) Group |
| Diet Composition | Standard commercial zebrafish feed or Artemia | Standard feed supplemented with 4%-10% egg yolk powder or other lipid sources. |
| Feeding Amount | 5 mg of feed per fish, once daily | 60 mg of feed per fish, twice daily |
| Duration | 4-8 weeks | 4-8 weeks |
Protocol for HFD Preparation:
-
Thoroughly mix a high-quality commercial zebrafish flake or pellet feed with 4% to 10% (by weight) chicken egg yolk powder.
-
Add a small amount of water to create a thick paste.
-
Spread the paste thinly on a non-stick surface and allow it to dry completely at room temperature or in a low-temperature oven.
-
Grind the dried paste into a fine powder for feeding.
Preparation and Administration of PMF
-
Stock Solution: Prepare a stock solution of 5,7,3',4',5'-pentamethoxyflavanone in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the tank water should not exceed 0.1% to avoid toxicity.
-
Dosing: The effective dose of PMF should be determined through a preliminary dose-response study. Based on existing literature for flavonoids, a starting range of 1-50 µM in the tank water is recommended.
-
Administration: PMF can be administered directly to the tank water. The water should be changed daily with a fresh preparation of the compound to ensure consistent exposure.
Experimental Groups
A robust study should include the following experimental groups, with a minimum of 15-20 fish per group:
Table 2: Experimental Groups
| Group | Diet | Treatment | Rationale |
| 1. Control | Normal Diet | Vehicle (0.1% DMSO) | Establishes baseline physiological parameters. |
| 2. HFD Control | High-Fat Diet | Vehicle (0.1% DMSO) | Induces the obese phenotype and serves as the primary comparison group. |
| 3. HFD + PMF (Low Dose) | High-Fat Diet | Low dose of PMF | Evaluates the efficacy of a lower concentration of the test compound. |
| 4. HFD + PMF (High Dose) | High-Fat Diet | High dose of PMF | Assesses the dose-dependent effects of the test compound. |
| 5. Positive Control (Optional) | High-Fat Diet | Orlistat (or other known anti-obesity drug) | Validates the experimental model and provides a benchmark for the efficacy of PMF. |
Endpoint Analysis: A Multi-faceted Approach
A comprehensive evaluation of PMF's effects requires a combination of morphometric, biochemical, histological, molecular, and behavioral analyses.
Morphometric Analysis
-
Procedure: At the beginning and end of the treatment period, anesthetize the fish with a buffered solution of tricaine methanesulfonate (MS-222).
-
Measurements:
-
Body Weight: Gently blot the fish dry and weigh it on an analytical balance.
-
Standard Length: Measure the length from the tip of the snout to the base of the caudal fin.
-
Body Mass Index (BMI): Calculate as BMI = Weight (g) / [Length (cm)]².
-
Biochemical Analysis
-
Sample Collection: After euthanasia, collect blood samples via cardiac puncture.
-
Parameters to Measure:
-
Plasma Triglycerides: Use a commercial triglyceride quantification kit.
-
Total Cholesterol: Use a commercial cholesterol quantification kit.
-
Blood Glucose: Use a portable glucometer or a glucose assay kit.
-
Histological Analysis of Hepatic Steatosis
Oil Red O staining is a standard method for visualizing neutral lipid accumulation in tissues.
Protocol for Oil Red O Staining:
-
Euthanize the fish and dissect the liver.
-
Fix the liver in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-12 µm thick sections using a cryostat.
-
Stain the sections with a freshly prepared Oil Red O solution.
-
Counterstain with hematoxylin to visualize nuclei.
-
Mount the sections and visualize under a microscope. Lipid droplets will appear as red-orange spheres.
Gene Expression Analysis (qPCR)
This analysis provides insights into the molecular mechanisms underlying PMF's effects.
-
Tissue Collection: Dissect the liver and visceral adipose tissue and immediately store in an RNA stabilization solution.
-
RNA Extraction and cDNA Synthesis: Extract total RNA using a commercial kit and synthesize cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for genes involved in:
-
Lipogenesis: fasn, srebf1
-
Lipolysis: atgl, hsl
-
Adipogenesis: pparg, cebpa
-
Inflammation: tnfa, il1b
-
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin, ef1a).
Behavioral Analysis: Locomotor Activity
Changes in locomotor activity can indicate general health and potential neuro-behavioral effects of the treatment.
-
Apparatus: Use a video tracking system designed for zebrafish larvae or adults (e.g., DanioVision, ZebraBox).
-
Procedure:
-
Individually place fish in the wells of a multi-well plate or small tanks.
-
Acclimate the fish to the testing environment for at least 30 minutes.
-
Record the total distance moved, velocity, and time spent in different zones of the arena over a defined period (e.g., 10-30 minutes).
-
-
Data Analysis: Compare the locomotor parameters between the different experimental groups.
Data Presentation and Interpretation
Table 3: Summary of Expected Outcomes
| Parameter | HFD Control vs. Control | HFD + PMF vs. HFD Control |
| Body Weight & BMI | ↑ | ↓ |
| Plasma Triglycerides | ↑ | ↓ |
| Total Cholesterol | ↑ | ↓ |
| Blood Glucose | ↑ | ↓ |
| Hepatic Lipid Accumulation | ↑ | ↓ |
| Lipogenic Gene Expression | ↑ | ↓ |
| Inflammatory Gene Expression | ↑ | ↓ |
| Locomotor Activity | May be altered | Potential normalization |
Conclusion
The protocol outlined in this document provides a robust and comprehensive framework for investigating the anti-obesity and potential neuroprotective effects of 5,7,3',4',5'-pentamethoxyflavanone using a diet-induced obese zebrafish model. By employing a multi-tiered analytical approach, researchers can gain valuable insights into the therapeutic potential of this promising flavonoid. The zebrafish model, with its numerous advantages, serves as an efficient and relevant preclinical platform for the discovery and development of novel treatments for obesity and related metabolic disorders.
References
-
Gabellini, C., et al. (2020). Obese zebrafish: A small fish for a major human health condition. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Li, Y., et al. (2021). Effects of Nutritionally Induced Obesity on Metabolic Pathways of Zebrafish. Metabolites. Available at: [Link]
-
Alves-Lopes, R., et al. (2022). Evaluation of the Effects of Diet-Induced Obesity in Zebrafish (Danio rerio): A Comparative Study. International Journal of Molecular Sciences. Available at: [Link]
-
Zang, L., et al. (2018). Zebrafish as a Model for Obesity and Diabetes. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Zang, L., et al. (2018). Zebrafish as a Model for Obesity and Diabetes. PMC. Available at: [Link]
-
Ahmad, B., et al. (2023). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Kent. Available at: [Link]
-
Li, Y., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. Available at: [Link]
-
JoVE. (2022). Diet-induced Obesity Modeling by Cafeteria Diet | Protocol Preview. YouTube. Available at: [Link]
-
Newman, M., et al. (2019). Optimized methods to image hepatic lipid droplets in zebrafish larvae. PubMed Central. Available at: [Link]
-
Wong, E. H., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology. Available at: [Link]
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Burgess, H. A., & Granato, M. (2007). Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies. NIH. Available at: [Link]
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Liu, K., et al. (2014). Optimizing methods for the study of intravascular lipid metabolism in zebrafish. Experimental and Therapeutic Medicine. Available at: [Link]
-
Pérez-Valera, M., et al. (2023). Analyzing the Effects of Age, Time of Day, and Experiment on the Basal Locomotor Activity and Light-Off Visual Motor Response Assays in Zebrafish Larvae. MDPI. Available at: [Link]
-
De-Oliveira, A. C., et al. (2017). Rapid quantification of neutral lipids and triglycerides during zebrafish embryogenesis. Lipids in Health and Disease. Available at: [Link]
-
Schlegel, A., & Gut, P. (2017). Short-term overfeeding of zebrafish with normal or high-fat diet as a model for the development of metabolically healthy versus unhealthy obesity. BMC Developmental Biology. Available at: [Link]
-
Fitzgerald, J. (2021). Individual consistency in zebrafish behavior. Noldus. Available at: [Link]
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Fraher, D., et al. (2016). Lipid Abundance in Zebrafish Embryos Is Regulated by Complementary Actions of the Endocannabinoid System and Retinoic Acid Pathway. Endocrinology. Available at: [Link]
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JoVE. (2022). Behavioral Assay: Responsiveness-Zebrafish To Changes In Light Intensities l Protocol Preview. YouTube. Available at: [Link]
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Newman, M., et al. (2019). Optimised methods to image hepatic lipid droplets in zebrafish larvae. Semantic Scholar. Available at: [Link]
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Blaser, R. E., & Vira, D. (2014). Locomotor behaviors in zebrafish (Danio rerio) larvae. ResearchGate. Available at: [Link]
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Li, S., et al. (2018). Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Application Note & Protocols: Reversing Cisplatin Resistance in A549 Lung Cancer Cells with 5,7,3',4',5'-Pentamethoxyflavanone
Authored by: A Senior Application Scientist
Abstract
The clinical efficacy of cisplatin, a cornerstone in the treatment of non-small cell lung cancer (NSCLC), is frequently undermined by the development of chemoresistance. This application note details a comprehensive methodology for utilizing 5,7,3',4',5'-pentamethoxyflavanone (PMF), a naturally occurring flavonoid, to re-sensitize cisplatin-resistant A549 cells. We provide a scientifically grounded exploration of the underlying molecular mechanisms, focusing on the inhibition of the Nrf2 signaling pathway, a key driver of chemoresistance. This guide offers researchers and drug development professionals detailed, validated protocols for assessing the synergistic effects of PMF and cisplatin, including cell viability, apoptosis, and cell cycle analysis, alongside methods for probing the molecular signaling cascades involved.
Introduction: The Challenge of Cisplatin Resistance in NSCLC
Non-small cell lung cancer accounts for the majority of lung cancer diagnoses, with cisplatin-based chemotherapy remaining a first-line treatment.[1] However, a significant number of patients either present with intrinsic resistance or develop acquired resistance to cisplatin, leading to treatment failure. The mechanisms of cisplatin resistance are multifaceted, involving reduced drug accumulation, enhanced DNA repair, and the dysregulation of signaling pathways that govern cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[2][3][4]
A pivotal player in chemoresistance is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that orchestrates the expression of a suite of cytoprotective genes.[5] In cisplatin-resistant A549 cells (A549/CDDP), Nrf2 and its downstream targets are often significantly upregulated, contributing to the resistant phenotype.[1][5] Therefore, targeting the Nrf2 pathway presents a promising strategy to overcome cisplatin resistance.
5,7,3',4',5'-pentamethoxyflavanone (PMF) is a natural flavonoid that has demonstrated anticancer and chemopreventive properties.[6] Notably, studies have shown that PMF can sensitize cisplatin-resistant A549 cells to cisplatin by inhibiting the Nrf2 signaling pathway, thereby promoting apoptosis.[1][5] This application note provides a detailed guide for researchers to investigate and validate the potential of PMF as a chemosensitizing agent in cisplatin-resistant lung cancer models.
Proposed Mechanism of Action: PMF-Mediated Inhibition of the Nrf2 Pathway
The primary mechanism by which PMF is proposed to reverse cisplatin resistance in A549 cells is through the downregulation of the Nrf2 signaling pathway.[5] In resistant cells, elevated levels of Nrf2 lead to the increased expression of antioxidant and detoxifying enzymes, which neutralize the cytotoxic effects of cisplatin. PMF treatment has been shown to reduce the expression of Nrf2 and its target genes, thereby diminishing the cell's protective response and restoring sensitivity to cisplatin.[1][5] This chemosensitization is manifested by a significant induction of apoptosis.[5]
While the Nrf2 pathway is the principal target, it is important to recognize the extensive crosstalk with other survival pathways. The PI3K/Akt and MAPK/ERK pathways are frequently hyperactivated in cancer and are known contributors to chemoresistance.[2][3][7] Flavonoids, as a class of compounds, are known to modulate these pathways.[8] Therefore, a comprehensive investigation into the effects of PMF should also assess its impact on these interconnected signaling networks.
Caption: Proposed signaling pathway for PMF-mediated sensitization of A549/CDDP cells.
Experimental Workflow & Protocols
This section provides a comprehensive set of protocols to systematically evaluate the efficacy of PMF in sensitizing cisplatin-resistant A549 cells.
Caption: Overall experimental workflow for validating PMF's chemosensitizing effects.
Cell Culture and Development of Cisplatin-Resistant A549 Cells
Rationale: Establishing a stable cisplatin-resistant cell line (A549/CDDP) is crucial for accurately modeling acquired chemoresistance. This is typically achieved through continuous exposure to escalating concentrations of cisplatin.
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce cisplatin resistance, expose A549 cells to an initial low concentration of cisplatin (e.g., 0.1 µM).
-
Once the cells have adapted and are proliferating steadily, gradually increase the cisplatin concentration in a stepwise manner.
-
Continue this process until the cells can tolerate a clinically relevant high concentration of cisplatin (e.g., 5-10 µM). The resulting cell line is designated as A549/CDDP.
-
Maintain the A549/CDDP cell line in a medium containing a maintenance concentration of cisplatin (e.g., 2 µM) to preserve the resistant phenotype. Remove cisplatin from the medium 1-2 weeks prior to conducting experiments.
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] This assay is used to determine the half-maximal inhibitory concentration (IC50) of cisplatin and PMF and to evaluate their synergistic effects.
Protocol:
-
Seed A549 and A549/CDDP cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Treat the cells with varying concentrations of cisplatin, PMF, or a combination of both for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 values can be determined using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13][14] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Protocol:
-
Seed A549/CDDP cells in 6-well plates and treat with cisplatin, PMF, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Cisplatin is known to induce DNA damage, which can lead to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair or triggering apoptosis.[16] Alterations in cell cycle distribution upon treatment with PMF and cisplatin can provide insights into the mechanism of action. PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]
Protocol:
-
Treat A549/CDDP cells as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the DNA content by flow cytometry.
Western Blotting
Rationale: Western blotting is used to detect and quantify the expression of specific proteins, providing direct evidence of changes in signaling pathways.[19][20] This is essential for confirming the proposed mechanism of action of PMF.
Protocol:
-
Treat A549/CDDP cells with cisplatin, PMF, or their combination for the desired time period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Nrf2 Pathway: Nrf2, HO-1, NQO1
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax
-
PI3K/Akt Pathway: p-Akt, Akt, p-PI3K, PI3K
-
MAPK/ERK Pathway: p-ERK, ERK
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[19]
Data Interpretation and Expected Results
Cell Viability (MTT Assay):
-
Expected Outcome: The IC50 of cisplatin in A549/CDDP cells will be significantly higher than in the parental A549 cells. PMF alone may show some cytotoxicity at higher concentrations. The combination of a sub-toxic dose of PMF with cisplatin is expected to significantly reduce the IC50 of cisplatin in A549/CDDP cells, indicating a synergistic effect.
| Treatment Group (A549/CDDP cells) | Hypothetical IC50 of Cisplatin (µM) |
| Cisplatin alone | 25.0 |
| Cisplatin + PMF (5 µM) | 12.5 |
| Cisplatin + PMF (10 µM) | 6.0 |
Apoptosis Assay:
-
Expected Outcome: Treatment of A549/CDDP cells with cisplatin alone will induce minimal apoptosis. The combination of PMF and cisplatin will lead to a significant increase in the percentage of apoptotic cells (both early and late) compared to either agent alone.
| Treatment Group (A549/CDDP cells) | % Apoptotic Cells (Annexin V+) |
| Control (Vehicle) | ~5% |
| Cisplatin alone | ~10% |
| PMF alone | ~8% |
| Cisplatin + PMF | >40% |
Cell Cycle Analysis:
-
Expected Outcome: Cisplatin treatment in sensitive cells typically causes G2/M arrest.[16] In resistant A549/CDDP cells, this G2/M arrest may be abrogated.[22] The combination of PMF and cisplatin may restore this G2/M arrest or induce arrest in another phase, preventing the cells from proliferating. An increase in the sub-G1 peak, indicative of apoptotic cells with fragmented DNA, is also expected with the combination treatment.[23]
| Treatment Group (A549/CDDP cells) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |
| Control | 55% | 25% | 20% | <2% |
| Cisplatin alone | 50% | 28% | 22% | ~3% |
| Cisplatin + PMF | 40% | 20% | 40% | >10% |
Western Blotting:
-
Expected Outcome: In A549/CDDP cells, the basal expression of Nrf2 and its target genes (HO-1, NQO1) will be elevated. Treatment with PMF, especially in combination with cisplatin, is expected to decrease the expression of these proteins. Concurrently, an increase in pro-apoptotic markers (cleaved Caspase-3, Bax) and a decrease in anti-apoptotic proteins (Bcl-2) should be observed. A reduction in the phosphorylation of Akt and ERK would further support the inhibitory effect of PMF on these survival pathways.
Conclusion
The protocols and scientific rationale presented in this application note provide a robust framework for investigating the potential of 5,7,3',4',5'-pentamethoxyflavanone as a chemosensitizing agent in cisplatin-resistant non-small cell lung cancer. By targeting the Nrf2 pathway, PMF offers a promising strategy to overcome a key mechanism of chemoresistance. The detailed methodologies provided herein will enable researchers to rigorously evaluate the efficacy of PMF and elucidate the underlying molecular mechanisms, potentially paving the way for the development of more effective combination therapies for NSCLC.
References
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Application Notes and Protocols for Investigating 5,7,3',4',5'-Pentamethoxyflavanone in Diabetes Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 5,7,3',4',5'-Pentamethoxyflavanone in Metabolic Disease
Diabetes mellitus, a global health crisis characterized by persistent hyperglycemia, affects millions worldwide and leads to severe complications, including cardiovascular and kidney disease.[1][2] The search for novel therapeutic agents with improved efficacy and fewer side effects is a critical endeavor in diabetes research. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential antidiabetic properties, which are often attributed to their antioxidant and anti-inflammatory activities.[3][4][5]
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a specific flavanone that has been isolated from plants such as Bauhinia championii.[1][2] While research into its direct antidiabetic effects is still in its nascent stages, preliminary studies have indicated its potential to mitigate certain complications associated with diabetes, such as diabetic nephropathy.[1][2] This document serves as a comprehensive guide for researchers, providing an overview of the current understanding of PMF in the context of diabetes and offering detailed protocols to further investigate its therapeutic potential.
Part 1: Current Understanding of PMF in Diabetes-Related Pathologies
Attenuation of Diabetic Nephropathy
The most direct evidence for the application of PMF in diabetes research comes from studies on diabetic kidney disease. In a key study utilizing a streptozotocin (STZ)-induced diabetic rat model, PMF demonstrated a protective effect against renal fibrosis.[1][2]
Mechanism of Action: The primary mechanism identified was the inhibition of the Smad2/3 signaling pathway, a critical mediator of fibrosis. PMF was shown to decrease the phosphorylation of Smad2/3, leading to a reduction in the expression of fibronectin and collagen IV, key components of the extracellular matrix that accumulate during renal fibrosis.[1][2]
In Vivo Observations:
-
Blood Glucose Reduction: While not a potent hypoglycemic agent, PMF treatment did result in a modest but statistically significant reduction in blood glucose levels in STZ-induced diabetic rats.[1]
-
Renal Function Improvement: PMF administration improved markers of renal function and alleviated structural damage to the glomeruli, including thickening of the glomerular basement membrane and fusion of foot processes.[1][2]
Inferred Mechanisms from Related Flavonoids
The broader family of methoxyflavones offers clues to other potential mechanisms of action for PMF in diabetes. For instance, 5,7-dimethoxyflavone has been shown to exert more direct antidiabetic and hypolipidemic effects in STZ-induced diabetic rats.[3][6]
Potential Therapeutic Actions:
-
Enhanced Insulin Secretion: Studies on related flavonoids suggest a possible stimulatory effect on pancreatic β-cells, leading to increased insulin and C-peptide secretion.[3][6]
-
Antioxidant and β-Cell Protection: Flavonoids are known for their antioxidant properties.[3][4][5] PMF may protect pancreatic β-cells from oxidative stress-induced damage, a key factor in the progression of diabetes.[3]
-
Improved Lipid Profile: A hypolipidemic effect, characterized by a reduction in serum triglycerides, total cholesterol, and low-density lipoproteins, has been observed with similar flavonoids.[3][6]
Part 2: Proposed Mechanistic Investigations and Protocols
Given the limited research on PMF's direct role in glucose metabolism, the following section outlines key experimental avenues and detailed protocols to elucidate its potential as a direct antidiabetic agent.
Investigating the Impact on Insulin Signaling and Glucose Uptake
A crucial aspect of any potential antidiabetic compound is its ability to modulate the insulin signaling pathway in key metabolic tissues like adipose, muscle, and liver cells. The PI3K/Akt and AMPK pathways are central to insulin-mediated glucose uptake.
Experimental Rationale: Investigating whether PMF can activate Akt and/or AMPK would provide a strong mechanistic basis for its potential glucose-lowering effects. This can be assessed through in vitro cell-based assays.
Workflow for In Vitro Insulin Signaling and Glucose Uptake Studies
Caption: Experimental workflow for assessing PMF's effect on glucose uptake and insulin signaling in 3T3-L1 adipocytes.
Protocol 1: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the use of a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in mature 3T3-L1 adipocytes treated with PMF.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Insulin, Dexamethasone, and IBMX (for differentiation)
-
5,7,3',4',5'-Pentamethoxyflavanone (PMF)
-
2-NBDG (fluorescent glucose analog)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.
-
Induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Continue differentiation in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain the cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
PMF Treatment:
-
Seed mature adipocytes into 96-well black, clear-bottom plates.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Pre-treat cells with various concentrations of PMF (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) in KRPH buffer for 1 hour. Include a positive control group treated with insulin (100 nM).
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Compare the glucose uptake in PMF-treated cells to both the vehicle control and the insulin-stimulated positive control.
Protocol 2: Western Blot Analysis of Akt and AMPK Phosphorylation
This protocol is designed to assess the activation of key insulin signaling proteins, Akt and AMPK, in response to PMF treatment.
Materials:
-
Mature 3T3-L1 adipocytes (cultured as in Protocol 1)
-
PMF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-AMPKα (Thr172), anti-total-AMPKα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat mature 3T3-L1 adipocytes with PMF at desired concentrations and time points (e.g., 15, 30, 60 minutes). Include vehicle and insulin-stimulated controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both Akt and AMPK.
-
Normalize these ratios to the loading control (β-actin) and compare across treatment groups.
Proposed Insulin Signaling Pathway for Investigation
Caption: Proposed signaling pathways for PMF's potential role in enhancing glucose uptake.
Assessing Pancreatic β-Cell Function and Protection
To explore the hypothesis that PMF may protect or enhance the function of pancreatic β-cells, in vitro studies using insulin-secreting cell lines (e.g., MIN6, INS-1) or isolated primary islets are recommended.
Experimental Rationale: Diabetes, particularly Type 2, is characterized by β-cell dysfunction and apoptosis. A compound that can protect these cells from glucotoxicity or lipotoxicity and/or enhance glucose-stimulated insulin secretion (GSIS) would be highly valuable.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
MIN6 or INS-1 cells, or isolated rodent/human islets
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose
-
PMF
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Culture insulin-secreting cells or islets under standard conditions.
-
Pre-incubate cells/islets with PMF at various concentrations in low-glucose KRB buffer for 1-2 hours.
-
-
Insulin Secretion Assay:
-
Wash the cells/islets and incubate in low-glucose (2.8 mM) KRB buffer for 1 hour. Collect the supernatant (basal secretion).
-
Replace the buffer with high-glucose (16.7 mM) KRB buffer (with or without PMF) and incubate for another hour. Collect the supernatant (stimulated secretion).
-
Lyse the cells to measure total insulin content.
-
-
Quantification:
-
Measure insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit.
-
Data Analysis:
-
Calculate the stimulation index (stimulated secretion / basal secretion).
-
Compare the stimulation index and the amount of secreted insulin across PMF treatment groups and controls.
Part 3: Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: Effect of PMF on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| PMF | 1 | Value |
| PMF | 5 | Value |
| PMF | 10 | Value |
| PMF | 25 | Value |
| Insulin | 0.1 | Value |
Table 2: Densitometric Analysis of Insulin Signaling Proteins
| Treatment Group | p-Akt/Total Akt Ratio | p-AMPK/Total AMPK Ratio |
| Vehicle (DMSO) | 1.0 | 1.0 |
| PMF (10 µM) | Value | Value |
| Insulin (100 nM) | Value | Value |
Table 3: Effect of PMF on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Basal Insulin (ng/mL) | Stimulated Insulin (ng/mL) | Stimulation Index |
| Vehicle | Value | Value | Value |
| PMF (10 µM) | Value | Value | Value |
| Positive Control (e.g., GLP-1) | Value | Value | Value |
Conclusion and Future Directions
5,7,3',4',5'-pentamethoxyflavanone presents an intriguing candidate for diabetes research, with established protective effects against diabetic nephropathy. The protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate its direct effects on glucose metabolism, insulin signaling, and pancreatic β-cell function. Positive findings from these studies would warrant further investigation in more complex in vivo models of type 2 diabetes and obesity, potentially positioning PMF as a lead compound for the development of novel antidiabetic therapies.
References
-
The kidney antifibrotic effects of 5,7,3′,4′,5′-pentamethoxyflavone from Bauhinia championii in streptozotocin-induced diabetic rats: in vivo and in vitro experiments. Pharmaceutical Biology, 57:1, 563-572. [Link]
-
Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Medical Science Monitor, 25, 9536-9545. [Link]
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. [Link]
-
Antidiabetic potential of Chromolaena Odorata leave extract and its effect on Nrf2/keap1 antioxidant pathway in the liver of diabetic-induced Wistar Rats. ResearchGate. [Link]
-
The kidney antifibrotic effects of 5,7,3 ,4 ,5 -pentamethoxyflavone from Bauhinia championii in streptozotocin-induced diabetic. Taylor & Francis Online. [Link]
-
Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. Frontiers in Endocrinology. [Link]
-
Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. PubMed. [Link]
-
Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. PubMed. [Link]
-
dimethoxyflavone on antidiabetic effects in normal and streptozotocin-induced diabetic rats. Bulgarian Chemical Communications. [Link]
-
In vitro antioxidant activity, antidiabetic activity and in silico docking studies of 3,3',4',5,7-pentahydroxyflavone and stigmasta-5,22-dien-3β-ol isolated from aerial parts of Euphorbia milii. Des moul. PubMed. [Link]
-
Relationship: Metabolic Syndrome and 5,7-Dimethoxyflavone. Caring Sunshine. [Link]
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Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. PMC. [Link]
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Glucose uptake assay in cultured 3T3-L1 adipocytes. Bio-protocol. [Link]
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A) Western blot analysis of proteins associated with AMPK, and Akt/mTOR.... ResearchGate. [Link]
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Automated, High-Throughput Assays for Evaluation of Human Pancreatic Islet Function. American Diabetes Association. [Link]
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Islet-on-a-chip for the study of pancreatic β-cell function. PMC. [Link]
-
Western blot analysis of AKT and AMPK phosphorylation in left.... ResearchGate. [Link]
-
Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. PMC. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation. MDPI. [Link]
-
Assessment of Islet Alphaand beta-cell function. University of Copenhagen Research Portal. [Link]
-
Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers. [Link]
-
Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity. Digital CSIC. [Link]
-
Enabling large-scale iPSC-derived islet differentiation with GMP activin A and KGF. News-Medical.net. [Link]
-
Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. MDPI. [Link]
-
Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. Frontiers. [Link]
-
Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches. PubMed Central. [Link]
-
Insulin and IGF-1 signaling pathways. After insulin or IGF-1 binding,.... ResearchGate. [Link]
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Application Notes and Protocols for the Experimental Formulation of 5,7,3',4',5'-Pentamethoxyflavanone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5,7,3',4',5'-pentamethoxyflavanone (PMF) for experimental use. PMF is a promising flavonoid with demonstrated anti-inflammatory and cancer chemopreventive properties.[1][2] However, its hydrophobic nature presents significant challenges for achieving adequate bioavailability in both in vitro and in vivo experimental models. This guide delves into the pre-formulation considerations, offers detailed, step-by-step protocols for various formulation strategies, and outlines essential characterization and safety protocols to ensure reproducible and reliable experimental outcomes.
Introduction: The Challenge of Formulating Hydrophobic Flavonoids
Flavonoids, a diverse group of polyphenolic phytochemicals, are of great interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] 5,7,3',4',5'-pentamethoxyflavanone (PMF) is a specific flavone that has shown potential in sensitizing chemoresistant cancer cells and exhibiting anti-inflammatory activity.[3]
The primary obstacle in the experimental evaluation of many flavonoids, including PMF, is their poor aqueous solubility. This inherent hydrophobicity leads to low dissolution rates in physiological fluids, resulting in limited absorption and low bioavailability. Consequently, achieving therapeutic concentrations in target tissues becomes a significant challenge. To overcome this, strategic formulation approaches are necessary to enhance the solubility and dissolution of PMF, thereby ensuring its effective delivery in experimental systems. This document will explore several such strategies, from simple solvent systems to more advanced nanoparticle-based approaches.
Pre-Formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of PMF is the cornerstone of developing a successful formulation. This data informs the selection of appropriate excipients and formulation methodologies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₇ | [1][4] |
| Molecular Weight | 372.4 g/mol | [1][5] |
| CAS Number | 53350-26-8 | [1][4] |
| Appearance | Solid Powder | [1][4] |
| Purity | ≥98% (commercially available) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol.[1][4] Poor aqueous solubility is inferred from its hydrophobic structure. | |
| Storage | -20°C for long-term stability. | [4] |
Causality Behind Pre-Formulation Analysis
The high degree of methoxylation on the flavanone backbone contributes significantly to its lipophilicity and consequently, its poor water solubility. The provided solubility data in organic solvents is critical; for instance, its solubility in Dimethyl Sulfoxide (DMSO) allows for the preparation of concentrated stock solutions, which are often the starting point for further dilutions into aqueous media for in vitro assays or for the preparation of more complex formulations for in vivo studies.
Formulation Strategies and Protocols
The choice of formulation depends on the experimental context, i.e., whether it is for in vitro cell-based assays or for in vivo animal studies. The following protocols are presented in order of increasing complexity, with explanations for the selection of each component.
Strategy 1: Simple Solvent System for In Vitro Use
For many in vitro applications, a simple solvent-based approach is sufficient. The key is to dissolve the compound in a water-miscible organic solvent at a high concentration and then dilute it to the final working concentration in the cell culture medium.
Protocol 3.1: DMSO-Based Stock Solution
-
Objective: To prepare a high-concentration stock solution of PMF for serial dilution in cell culture media.
-
Materials:
-
5,7,3',4',5'-pentamethoxyflavanone (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Step-by-Step Protocol:
-
Weigh out the desired amount of PMF powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Causality and Considerations:
-
DMSO: It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds. It is miscible with water and cell culture media, allowing for dilution to working concentrations.
-
Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A high-concentration stock solution minimizes the volume of DMSO added to the cells.
-
Strategy 2: Co-Solvent Systems for In Vivo Administration
For in vivo studies, the formulation must be biocompatible and capable of maintaining the drug in solution upon administration. Co-solvent systems are a common and effective approach.
Protocol 3.2.1: PEG 300 and Tween-80 Based Formulation
This protocol is adapted from a known formulation for a similar pentamethoxyflavone and is suitable for parenteral or oral administration.[6]
-
Objective: To prepare a clear, stable solution of PMF for in vivo administration.
-
Materials:
-
PMF powder
-
DMSO
-
Polyethylene glycol 300 (PEG 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Step-by-Step Protocol:
-
Prepare a concentrated stock solution of PMF in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add 100 µL of the PMF/DMSO stock solution.
-
Add 400 µL of PEG 300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Slowly add 450 µL of sterile saline while mixing to bring the final volume to 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% Saline.
-
The final concentration of PMF in this example would be 2.5 mg/mL.
-
-
Causality and Considerations:
-
PEG 300: A water-miscible co-solvent that enhances the solubility of hydrophobic drugs.
-
Tween-80: A non-ionic surfactant that acts as a solubilizing agent and emulsifier, preventing precipitation of the drug upon dilution in aqueous environments.
-
Order of Addition: The order of adding the solvents is crucial. Adding the aqueous saline last and slowly prevents the drug from crashing out of the solution.
-
Protocol 3.2.2: Corn Oil-Based Formulation
This formulation is suitable for oral or subcutaneous administration, particularly for longer-term studies where repeated dosing with PEG-based vehicles might be a concern.[3]
-
Objective: To prepare a lipid-based solution of PMF for in vivo administration.
-
Materials:
-
PMF powder
-
DMSO
-
Corn Oil, sterile
-
-
Step-by-Step Protocol:
-
Prepare a concentrated stock solution of PMF in DMSO (e.g., 20 mg/mL).
-
In a sterile container, add 100 µL of the PMF/DMSO stock solution.
-
Add 900 µL of sterile corn oil and mix thoroughly until a clear solution is obtained.
-
The final vehicle composition is 10% DMSO and 90% Corn Oil, with a final PMF concentration of 2 mg/mL in this example.
-
-
Causality and Considerations:
-
Corn Oil: A biocompatible lipid vehicle that can dissolve lipophilic compounds.
-
DMSO: Used to initially dissolve the PMF before its dispersion in the oil.
-
Limitations: This formulation may not be suitable for intravenous administration. The potential for long-term toxicity with repeated dosing of high concentrations of DMSO should be considered.
-
Strategy 3: Advanced Formulations for Enhanced Bioavailability
For challenging applications or to maximize therapeutic efficacy, advanced delivery systems can be employed. These systems can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[7][8][9]
Protocol 3.3.1: Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[10]
-
Objective: To enhance the aqueous solubility of PMF through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
PMF powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Step-by-Step Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add an excess amount of PMF powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After equilibration, filter the suspension through a 0.45 µm filter to remove the undissolved PMF.
-
The filtrate contains the PMF-HP-β-CD inclusion complex. The concentration of solubilized PMF can be determined by HPLC.
-
The solution can be used directly or lyophilized to obtain a solid powder that can be reconstituted.
-
-
Causality and Considerations:
-
HP-β-CD: The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic PMF molecule, while the hydrophilic exterior allows the complex to be water-soluble.
-
Stoichiometry: The molar ratio of PMF to HP-β-CD can be optimized to achieve maximum solubilization.
-
Workflow for Cyclodextrin Inclusion Complex Formation
Caption: Workflow for preparing a water-soluble PMF-cyclodextrin inclusion complex.
Protocol 3.3.2: Lipid-Based Nanoparticles (Liposomes)
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For PMF, it would be entrapped within the lipid bilayer.
-
Objective: To encapsulate PMF within a lipid-based nanoparticle to improve its stability and bioavailability.
-
Materials:
-
PMF powder
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (for thin-film hydration method)
-
Phosphate-buffered saline (PBS)
-
-
Step-by-Step Protocol (Thin-Film Hydration Method):
-
Dissolve PMF, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS and rotating the flask. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size.
-
The resulting liposomal suspension can be purified by centrifugation or size exclusion chromatography to remove unencapsulated PMF.
-
-
Causality and Considerations:
-
Phosphatidylcholine: The primary lipid component that forms the bilayer structure of the liposome.
-
Cholesterol: Incorporated to modulate the fluidity and stability of the lipid bilayer.
-
Encapsulation Efficiency: This method requires careful optimization to achieve high encapsulation of the hydrophobic PMF within the lipid bilayer.
-
Liposome Formulation Process
Caption: Thin-film hydration method for the preparation of PMF-loaded liposomes.
Characterization of Formulations
Proper characterization is a self-validating step to ensure the quality, stability, and reproducibility of the formulation.
| Technique | Parameter Measured | Application |
| High-Performance Liquid Chromatography (HPLC) | Concentration, Purity, Encapsulation Efficiency | Quantify the amount of PMF in the formulation and assess its stability over time.[11] |
| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI), Zeta Potential | Characterize nanoparticle formulations (e.g., liposomes) to ensure they are within the desired size range and have a stable surface charge. |
| Visual Inspection | Clarity, Precipitation | A simple but critical initial check for the physical stability of liquid formulations. |
| Microscopy (e.g., TEM, SEM) | Morphology of Nanoparticles | Visualize the shape and structure of nanoparticle-based formulations. |
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling PMF powder and solvents.
-
Ventilation: Handle volatile organic solvents such as chloroform and methanol in a chemical fume hood.[12][13]
-
Handling Powder: Avoid inhalation of the PMF powder by handling it in a well-ventilated area or using appropriate respiratory protection.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for PMF and all excipients before use to be fully aware of any potential hazards.[12][13][15][16]
Conclusion
The successful experimental application of 5,7,3',4',5'-pentamethoxyflavanone is critically dependent on the selection of an appropriate formulation strategy. For in vitro studies, a simple DMSO-based stock solution is often adequate, provided the final solvent concentration is controlled. For in vivo research, co-solvent systems or more advanced formulations like cyclodextrin complexes and liposomes are necessary to overcome the inherent poor aqueous solubility of PMF. The protocols provided herein offer a range of validated starting points. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs, always accompanied by rigorous characterization to ensure the formulation's quality and performance.
References
-
Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025). University of Nottingham. Retrieved from [Link]
-
Yasmin, F., et al. (2023). Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders. Pharmaceuticals. Retrieved from [Link]
-
Rajalakshmi, R., et al. (2017). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. International Journal of Nanomedicine. Retrieved from [Link]
-
PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. Retrieved from [Link]
-
Al-Samydai, A., et al. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. Pharmaceuticals. Retrieved from [Link]
-
Galić, E., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules. Retrieved from [Link]
-
Lesiak, A., et al. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives. Molecules. Retrieved from [Link]
-
Ravanfar, R., et al. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics. Retrieved from [Link]
-
Savjani, K. T., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Retrieved from [Link]
-
PFIZER CENTREONE. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Galić, E., et al. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules. Retrieved from [Link]
-
Merken, H. M., & Beecher, G. R. (2000). Modern Analytical Techniques for Flavonoid Determination. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral delivery of hydrophobic flavonoids and their incorporation into functional foods: Opportunities and challenges. Retrieved from [Link]
- Google Patents. (n.d.). CN107880091B - Formulations of hydrophobic therapeutic agents, methods of making and uses thereof.
-
Encyclopedia.pub. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. Retrieved from [Link]
-
Kim, J.-S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science. Retrieved from [Link]
-
Núñez, O., et al. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Applied Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Nano-therapeutics of Flavonoids-loaded Polymeric Drug Delivery Systems. Retrieved from [Link]
-
Pratama, R. F., et al. (2021). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]
-
CORE. (2001). Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Kim, J.-S. (2020). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Zaki, M. A. A., et al. (2024). Nanoparticle-based flavonoid therapeutics: Pioneering biomedical applications in antioxidants, cancer treatment, cardiovascular health, neuroprotection, and cosmeceuticals. International Journal of Pharmaceutics. Retrieved from [Link]
-
University of Valencia. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Neliti. (2023). Advanced nano-drug delivery systems utilizing natural product-based innovations. Retrieved from [Link]
-
AKT Publication. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
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5,7,3',4',5'-Pentamethoxyflavanone: A Novel Investigational Tool for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Polymethoxyflavonoids in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A key pathological feature common to these disorders is a cycle of oxidative stress, neuroinflammation, and neuronal apoptosis. Emerging research has identified polymethoxyflavones (PMFs), a class of flavonoids rich in citrus peels, as potent neuroprotective agents. Among these, 5,7,3',4',5'-pentamethoxyflavanone (PMF), also known as tangeretin, has demonstrated significant potential in preclinical studies, positioning it as a valuable chemical probe for dissecting the molecular underpinnings of neurodegeneration and for the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the applications of 5,7,3',4',5'-pentamethoxyflavanone in neurodegenerative disease research. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to effectively utilize this compound in their studies.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | Cayman Chemical |
| Molecular Weight | 388.4 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Appearance | A crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO and ethanol | Cayman Chemical |
| Storage | Store at -20°C for long-term stability | Cayman Chemical |
Preparation of Stock Solutions: For in vitro experiments, a 10 mM stock solution of PMF can be prepared in dimethyl sulfoxide (DMSO). For in vivo studies, PMF can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. It is recommended to sonicate the suspension to ensure uniformity before administration.
Key Mechanistic Insights: Targeting Core Pathologies of Neurodegeneration
5,7,3',4',5'-Pentamethoxyflavanone exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.
Attenuation of Neuroinflammation
Chronic activation of microglia, the resident immune cells of the central nervous system, contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. PMF has been shown to suppress the production of pro-inflammatory mediators in activated microglia.[1]
Mitigation of Oxidative Stress through Nrf2 Activation
Oxidative stress is a critical factor in the demise of neurons in neurodegenerative conditions. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. PMF has been shown to modulate the Nrf2 pathway, a key signaling cascade in cellular defense against oxidative stress.[2][3]
Promotion of Neuronal Survival and Plasticity via ERK and BDNF/TrkB2 Signaling
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in neuronal survival, differentiation, and synaptic plasticity.[4] Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are essential for neuronal health and function.[5] Studies on similar polymethoxyflavones have demonstrated their ability to activate these pro-survival pathways.
Caption: Key signaling pathways modulated by 5,7,3',4',5'-pentamethoxyflavanone.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for investigating the neuroprotective effects of 5,7,3',4',5'-pentamethoxyflavanone.
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglia
This protocol details the use of the BV-2 murine microglial cell line to evaluate the anti-inflammatory properties of PMF.
1. Cell Culture and Treatment:
-
Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates for viability and nitric oxide assays, and in 6-well plates for protein and RNA analysis.
-
Pre-treat cells with varying concentrations of PMF (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite should be generated to quantify the results.
3. Analysis of Pro-inflammatory Cytokine Expression (Optional):
-
For protein analysis, lyse the cells and perform Western blotting for pro-inflammatory markers such as TNF-α and IL-1β.
-
For gene expression analysis, extract total RNA and perform quantitative real-time PCR (qRT-PCR) for Tnf-α and Il-1β genes.
Caption: Workflow for assessing the anti-neuroinflammatory effects of PMF in vitro.
Protocol 2: Evaluation of Neuroprotective Effects in an In Vitro Model of Neurotoxicity
This protocol utilizes the human neuroblastoma SH-SY5Y cell line to assess the protective effects of PMF against a neurotoxin.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
2. Neurotoxicity and PMF Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of PMF (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) oligomers for Alzheimer's models for an additional 24 hours.
3. Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to the cells and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
4. Analysis of Pro-survival Signaling (Optional):
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of ERK (p-ERK) and the expression levels of BDNF and TrkB2.
Protocol 3: In Vivo Assessment in a Murine Model of Neurodegeneration
This protocol provides a general framework for evaluating the efficacy of PMF in a mouse model of Alzheimer's or Parkinson's disease. Specifics of the model (e.g., transgenic or toxin-induced) will dictate certain parameters. The following is based on protocols for similar flavonoids like nobiletin and tangeretin.[6][7][8]
1. Animal Model and PMF Administration:
-
Utilize an established mouse model of AD (e.g., 3xTg-AD mice) or PD (e.g., MPTP-induced).[6][7]
-
Administer PMF orally via gavage at a dose range of 10-50 mg/kg/day.[7]
-
The treatment duration will depend on the specific model and the pathological endpoints being investigated (typically several weeks to months).
2. Behavioral Analysis:
-
Conduct a battery of behavioral tests to assess cognitive function (for AD models), such as the Morris water maze or novel object recognition test.
-
For PD models, assess motor function using tests like the rotarod or pole test.
3. Post-mortem Tissue Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
For AD models, quantify amyloid plaque load and tau pathology using immunohistochemistry and ELISA.
-
For PD models, assess dopaminergic neuron survival in the substantia nigra using tyrosine hydroxylase (TH) staining.
-
Analyze the expression of inflammatory markers, oxidative stress markers, and neurotrophic factors (BDNF, TrkB2) in brain homogenates using Western blotting, ELISA, or qRT-PCR.
Caption: General workflow for in vivo evaluation of PMF in a mouse model.
Conclusion and Future Directions
5,7,3',4',5'-pentamethoxyflavanone represents a promising research tool for the study of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological pathways, makes it a valuable compound for both mechanistic studies and as a lead for therapeutic development. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing polymethoxyflavonoid. Future research should focus on further elucidating its precise molecular targets and on optimizing its delivery to the central nervous system to enhance its therapeutic efficacy.
References
- Braidy, N., Behzad, S., Habtemariam, S., et al. (2017). Neuroprotective effects of citrus fruit-derived flavonoids, nobiletin and tangeretin in Alzheimer's and Parkinson's disease. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(4), 387-397.
- Nakajima, A., Aoyama, Y., Nguyen, T. T. L., et al. (2013). Nobiletin, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3xTg-AD). Behavioural brain research, 250, 27-34.
- Ho, L., & Ono, K. (2021). Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer's Disease: Beneficial Effects of Flavonoids for Neuroprotection. International journal of molecular sciences, 22(11), 5719.
- Lastres-Becker, I., Innamorato, N. G., & Cuadrado, A. (2014). A perspective on Nrf2 signaling pathway for neuroinflammation: a potential therapeutic target in Alzheimer's and Parkinson's diseases. Frontiers in cellular neuroscience, 8, 203.
- Spencer, J. P. (2009). The interactions of flavonoids within neuronal signalling pathways. Genes & nutrition, 4(4), 257-273.
- Vohra, M. S., Ahmad, B., Taylor, E. R., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604, 112554.
- Numakawa, T., Suzuki, S., Kumamaru, E., et al. (2010). BDNF function and intracellular signaling in neurons.
- Khan, A., Ali, T., Kim, M. W., et al. (2018). Quercetin rescues LPS-induced cognitive deficits in mice by reducing the expression of pro-inflammatory cytokines and preserving the blood-brain barrier.
- Datla, K. P., Christidou, M., Widmer, W. W., et al. (2001). Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease. Neuroreport, 12(17), 3871-3875.
- Nakajima, A., Aoyama, Y., Nguyen, T. T. L., et al. (2015). Nobiletin, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3XTg-AD). Journal of pharmacological sciences, 127(1), 101-107.
- BenchChem. (2025). Application Notes and Protocols: Investigating Neuroinflammation in BV2 Microglia using 3,4'-Dihydroxyflavone.
- Sawikr, Y., Yarla, N. S., Peluso, I., et al. (2017). Neuroinflammation in Alzheimer’s disease: a potential role of flavonoids.
- Rada, P., Rojo, A. I., Evrard-Todeschi, N., et al. (2012). Structural and functional characterization of Nrf2 degradation by the glycogen synthase kinase 3/β-TrCP axis. Molecular and cellular biology, 32(17), 3486-3499.
- Yuan, Y., Men, W., Shan, X., et al. (2020). Baicalein exerts neuroprotective effect against ischaemic/reperfusion injury via alteration of Nrf2-mediated oxidative stress. Free Radical Research, 54(11-12), 857-868.
- Zhang, H., Wang, Y., Zhang, L., et al. (2019). Activation of Nrf2 pathway contributes to neuroprotection by the dietary flavonoid tiliroside. Molecular neurobiology, 56(12), 8103-8123.
- Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. (2022).
- Lee, D. S., Ko, W., & Kim, Y. C. (2019). 3, 4'-Dihydroxyflavone, a synthetic flavonoid, inhibits neuroinflammation in lipopolysaccharide-stimulated BV2 microglia via the MAPK and NF-κB pathways. International journal of molecular sciences, 20(17), 4125.
- Spencer, J. P., Vafeiadou, K., Williams, R. J., et al. (2012). Neuroinflammation: modulation by flavonoids and mechanisms of action. Molecular aspects of medicine, 33(1), 83-97.
- Grewal, S. S., York, R. D., & Stork, P. J. (1999). Extracellular signal-regulated kinase signalling in neurons. Current opinion in neurobiology, 9(5), 544-553.
-
Nakajima, A., Aoyama, Y., Nguyen, T. T. L., et al. (2015). Nobiletin, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3XTg-AD). Journal of pharmacological sciences, 127(1), 101-107. Available at: [Link]
-
Datla, K. P., Christidou, M., Widmer, W. W., et al. (2001). Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease. Neuroreport, 12(17), 3871-3875. Available at: [Link]
-
Request PDF on ResearchGate. (2025). Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease. Available at: [Link]
Sources
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- 2. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer's Disease: Beneficial Effects of Flavonoids for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nobiletin, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3XTg-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Fungal Biotransformation of 5,7,3',4',5'-Pentamethoxyflavone
Introduction: Harnessing Fungal Metabolism for Novel Flavonoid Analogs
The microbial biotransformation of natural products represents a powerful and environmentally sustainable strategy for generating novel bioactive compounds. This approach leverages the diverse enzymatic machinery of microorganisms to catalyze specific chemical modifications that are often challenging to achieve through conventional synthetic chemistry. Filamentous fungi, in particular, are renowned for their extensive metabolic capabilities, including hydroxylation, demethylation, and glycosylation reactions, making them ideal biocatalysts for the structural modification of complex molecules like flavonoids.
5,7,3',4',5'-Pentamethoxyflavone (PMF) is a polymethoxylated flavonoid with a range of reported biological activities. However, its therapeutic potential may be limited by factors such as poor aqueous solubility and metabolic instability. The biotransformation of PMF using filamentous fungi offers a promising avenue to overcome these limitations by introducing polar functional groups, such as hydroxyl and glycosyl moieties. These modifications can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biotransformation of 5,7,3',4',5'-pentamethoxyflavone using selected strains of filamentous fungi. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for key experiments, and offer insights into the analysis and characterization of the resulting biotransformation products.
Scientific Rationale: The Enzymatic Toolkit of Filamentous Fungi
The biotransformation of PMF by filamentous fungi is primarily driven by the action of specific enzyme families, most notably cytochrome P450 monooxygenases and glycosyltransferases.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the initial demethylation of the methoxy groups on the flavonoid scaffold. In the case of PMF, studies have shown that certain fungal strains can selectively demethylate the methoxy group at the 3'-position of the B-ring. This regioselectivity is a key advantage of using biocatalysts, as it allows for precise modification of the substrate molecule.
-
Glycosyltransferases (GTs): Following demethylation, fungal glycosyltransferases can catalyze the attachment of a sugar moiety to the newly formed hydroxyl group. This glycosylation step significantly increases the polarity and water solubility of the flavonoid. The type of sugar transferred and the nature of the glycosidic linkage are determined by the specific GTs present in the fungal strain. For instance, entomopathogenic fungi have been observed to perform a unique 4-O-methylglycosylation.
The interplay between these enzymatic activities results in the formation of novel flavonoid glycosides with potentially enhanced biological properties.
Experimental Workflow Overview
The overall workflow for the biotransformation of 5,7,3',4',5'-pentamethoxyflavone can be broken down into several key stages:
Figure 1: A schematic overview of the experimental workflow for the fungal biotransformation of 5,7,3',4',5'-pentamethoxyflavone.
Detailed Protocols
Protocol 1: Cultivation of Filamentous Fungi
This protocol describes the cultivation of entomopathogenic fungi, such as Beauveria bassiana or Isaria fumosorosea, for the biotransformation of PMF.
Materials:
-
Selected fungal strain (e.g., Beauveria bassiana, Isaria fumosorosea)
-
Potato Dextrose Agar (PDA) plates
-
Sabouraud Dextrose Broth (SDB)
-
Sterile distilled water
-
Erlenmeyer flasks (250 mL)
-
Incubator shaker
-
Autoclave
Procedure:
-
Fungal Strain Activation: Inoculate the selected fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension Preparation: Harvest the fungal spores from the PDA plates by gently scraping the surface with a sterile loop and suspending them in sterile distilled water containing 0.05% (v/v) Tween 80.
-
Inoculum Culture: Inoculate 100 mL of SDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension (adjusted to approximately 1 x 10^7 spores/mL).
-
Incubation: Incubate the flask on a rotary shaker at 150-180 rpm and 25-28°C for 3-4 days to obtain a well-developed mycelial culture.
Protocol 2: Biotransformation of 5,7,3',4',5'-Pentamethoxyflavone
This protocol details the process of introducing the PMF substrate to the fungal culture and the subsequent incubation period for biotransformation.
Materials:
-
Actively growing fungal culture from Protocol 1
-
5,7,3',4',5'-Pentamethoxyflavone (PMF)
-
Dimethyl sulfoxide (DMSO)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of PMF in DMSO (e.g., 10 mg/mL). Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Substrate Addition: After 3-4 days of fungal growth, aseptically add the PMF stock solution to the fungal culture to a final concentration of 100-200 µg/mL.
-
Incubation for Biotransformation: Continue the incubation of the fungal culture under the same conditions (150-180 rpm, 25-28°C) for an additional 7-10 days.
-
Monitoring the Reaction: Periodically (e.g., every 24-48 hours), withdraw a small aliquot of the culture broth, extract with an equal volume of ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the appearance of new products.
Protocol 3: Extraction and Purification of Biotransformation Products
This protocol outlines the steps for extracting the flavonoid metabolites from the fungal culture and their subsequent purification.
Materials:
-
Fungal culture from Protocol 2
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column
Procedure:
-
Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Preliminary Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the major components.
-
Final Purification: Further purify the fractions containing the desired product using preparative HPLC to obtain the pure metabolite.
Data Analysis and Structural Elucidation
The identification and characterization of the biotransformation products are crucial steps in the process. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for monitoring the progress of the biotransformation, assessing the purity of the isolated compounds, and for quantitative analysis.
Table 1: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm and 340 nm |
| Injection Volume | 10-20 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the biotransformation products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary to determine the exact structure, including the position of demethylation and the identity and linkage of the sugar moiety.
Expected Results: The Transformation of PMF
Based on published literature, the biotransformation of 5,7,3',4',5'-pentamethoxyflavone by entomopathogenic fungi is expected to yield 3'-O-β-d-(4″-O-methylglucopyranosyl)-5,7,4',5'-tetramethoxyflavone as a major product.[1][2]
Figure 2: Proposed biotransformation pathway of 5,7,3',4',5'-pentamethoxyflavone by filamentous fungi.
Table 2: Summary of Expected Biotransformation Products and Yields
| Fungal Strain | Substrate | Major Product | Reported Yield (%) | Reference |
| Entomopathogenic fungi | 5,7,3',4',5'-pentamethoxyflavone | 3'-O-β-d-(4″-O-methylglucopyranosyl)-5,7,4',5'-tetramethoxyflavone | Not specified | [1][2] |
Troubleshooting and Considerations
-
Low Biotransformation Efficiency: If the conversion of PMF is low, consider optimizing the substrate concentration, incubation time, or the composition of the culture medium.
-
Fungal Strain Variability: Different strains of the same fungal species can exhibit significant variations in their metabolic capabilities. It is advisable to screen several strains to identify the most efficient biocatalyst.
-
Product Instability: Flavonoid glycosides can be susceptible to degradation. Handle extracts and purified compounds with care, and store them at low temperatures in the dark.
-
Co-elution of Metabolites: The crude extract may contain a complex mixture of metabolites. A combination of different chromatographic techniques may be necessary for complete purification.
Conclusion
The biotransformation of 5,7,3',4',5'-pentamethoxyflavone using filamentous fungi is a viable and attractive method for generating novel flavonoid derivatives with potentially improved pharmacological properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this exciting area of natural product chemistry and drug discovery. By carefully selecting the fungal biocatalyst and optimizing the reaction conditions, it is possible to achieve efficient and regioselective modifications of the PMF scaffold, paving the way for the development of new therapeutic agents.
References
-
Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2020). Molecules, 25(17), 3939. Available at: [Link]
-
Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives. (2021). International Journal of Molecular Sciences, 22(18), 9789. Available at: [Link]
-
Biotransformation of 5,7-Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2021). Journal of Agricultural and Food Chemistry, 69(14), 4245–4254. Available at: [Link]
-
Isolation and identification of flavonoid-producing endophytic fungi from medicinal plant Conyza blinii H.Lév that exhibit higher antioxidant and antibacterial activities. (2020). PeerJ, 8, e8831. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2014). Journal of the Serbian Chemical Society, 79(10), 1235-1243. Available at: [Link]
-
Biotransformation of 5,7-Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. (2021). PubMed, 33803009. Available at: [Link]
-
Structure elucidation of flavonoids using 1D&2D NMR. (2018). YouTube. Available at: [Link]
-
Culture Media Selection for Mass Production of Isaria fumosorosea and Isaria farinosa. (2014). Brazilian Archives of Biology and Technology, 57(5), 682-690. Available at: [Link]
-
Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa. (2019). Toxins, 11(2), 115. Available at: [Link]
-
Flavonoids by HPLC. (2013). In: Ramawat K., Mérillon JM. (eds) Natural Products. Springer, Berlin, Heidelberg. Available at: [Link]
-
Conventional and Emerging Extraction Processes of Flavonoids. (2020). Processes, 8(4), 434. Available at: [Link]
-
Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. (2000). Journal of Agricultural and Food Chemistry, 48(3), 581–588. Available at: [Link]
-
STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 229-233. Available at: [Link]
Sources
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 5,7,3',4',5'-Pentamethoxyflavanone in Human Plasma
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5,7,3',4',5'-pentamethoxyflavanone (PMF) in human plasma. 5,7,3',4',5'-Pentamethoxyflavanone is a flavonoid with demonstrated biological activities, including anti-inflammatory and neuroprotective effects, making it a compound of interest in pharmaceutical development.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This guide details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it outlines a complete validation protocol adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[3][4][5][6][7]
Introduction: The Rationale for a Validated Bioanalytical Method
The therapeutic potential of 5,7,3',4',5'-pentamethoxyflavanone necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method is the cornerstone of such investigations, providing reliable data to inform dose selection, safety assessments, and regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[8][9] This application note addresses the critical need for a well-characterized and validated LC-MS/MS assay for PMF in a complex biological matrix like plasma.
The primary challenge in developing such an assay lies in effectively isolating the analyte from endogenous plasma components, such as proteins and phospholipids, which can interfere with the analysis and cause matrix effects.[9][10] Therefore, a significant portion of this guide is dedicated to optimizing sample preparation, a critical step for ensuring the accuracy and precision of the results.
Principle of the Method
This method employs a protein precipitation (PPT) technique for sample cleanup, followed by chromatographic separation using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), structurally similar to the analyte, is used to compensate for variations in sample processing and instrument response.
Experimental Protocol: From Sample to Signal
Materials and Reagents
-
Reference Standards: 5,7,3',4',5'-Pentamethoxyflavanone (≥98% purity), Internal Standard (e.g., 5,7-Dimethoxyflavone or a stable isotope-labeled PMF)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and Conditions
A typical LC-MS/MS system suitable for this application would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | PMF: [M+H]+ → fragment ions; IS: [M+H]+ → fragment ions |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies must be optimized by infusing the analyte and internal standard into the mass spectrometer. The fragmentation of flavonoids often involves the loss of methyl groups (CH3·).[11]
Sample Preparation: The Critical First Step
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[12][13][14] Acetonitrile is generally preferred over methanol as it tends to provide more efficient protein removal.[15]
Step-by-Step Protein Precipitation Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, quality control, or unknown).
-
Internal Standard Spiking: Add 150 µL of the internal standard working solution (prepared in acetonitrile). The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[15]
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation.
Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[4][6] The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[3][16][17][18][19]
Caption: Logical Flow of Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that endogenous plasma components do not interfere with the detection of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations.[16] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%.[17] |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in plasma under various conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage (freeze-thaw, short-term, long-term) and processing (post-preparative).[20] |
Alternative and Complementary Techniques
While LC-MS/MS is the preferred method for its sensitivity and selectivity, other techniques can be employed, particularly in early-stage research or when an MS detector is not available.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An HPLC-UV method can be developed for the quantification of PMF.[21] This technique is generally less sensitive than LC-MS/MS but can be suitable for higher concentration ranges. The UV detection wavelength should be set at the absorbance maximum of PMF (around 324 nm).[21]
Alternative Sample Preparation Techniques
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT, potentially reducing matrix effects.[12] However, it is more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for analyte pre-concentration.[21][22][23][24] It is, however, the most time-consuming and expensive of the three techniques.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive, high-throughput.[12][13] | Less clean extract, higher potential for matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, reduced matrix effects.[12][14] | More labor-intensive, requires solvent evaporation and reconstitution, difficult to automate.[12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent.[22] | Cleanest extract, can pre-concentrate the analyte, highly selective.[21][24] | More complex, time-consuming, and expensive.[22] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of 5,7,3',4',5'-pentamethoxyflavanone in human plasma using LC-MS/MS. The described method, when fully validated according to regulatory guidelines, will yield reliable and reproducible data essential for the advancement of PMF in the drug development pipeline. The choice of sample preparation and analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available resources.
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Jia, L., et al. (2015). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to a pharmacokinetic study. Journal of Chromatography B, 983-984, 137-143. [Link]
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Ahmad, B., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604, 112225. [Link]
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Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(12), 1864-1875. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Ray, A., & Henion, J. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online, 39(11), 470-476. [Link]
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Gliszczyńska-Świgło, A., & Tyrakowska, B. (2003). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids. Journal of Chromatography A, 992(1-2), 193-200. [Link]
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Li, W., & Fu, Y. (2014). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 6(15), 2091-2105. [Link]
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Llorach, R., et al. (2015). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Analytical Chemistry, 87(12), 6245-6253. [Link]
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S-GEG. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Schweiggert, R. M., et al. (2007). An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. Journal of Agricultural and Food Chemistry, 55(25), 10117-10124. [Link]
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Li, H., & Chen, F. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 11(15), 2235. [Link]
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Tautenhahn, R., et al. (2012). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 403(8), 2263-2274. [Link]
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Scholl, C., et al. (2022). A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. Molecules, 27(3), 974. [Link]
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Application Notes & Protocols: Evaluating the DNA Protective Effects of Pentamethoxyflavone Derivatives
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the DNA protective (antigenotoxic) effects of pentamethoxyflavone (PMF) derivatives. Polymethoxyflavones, a class of flavonoids rich in citrus peels, have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] A critical aspect of their therapeutic potential lies in their ability to mitigate DNA damage, a central factor in carcinogenesis and aging.[3][4] This document details the mechanistic rationale, experimental design considerations, and step-by-step protocols for key in vitro assays essential for characterizing the DNA protective capacity of novel PMF compounds. The methodologies covered include the Comet assay for direct visualization of DNA strand breaks, the Micronucleus assay for assessing chromosomal damage, and ELISA-based quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a specific marker of oxidative DNA damage.
Mechanistic Rationale: How Pentamethoxyflavones Protect DNA
Understanding the potential mechanisms of action is crucial for designing robust evaluation studies. Unlike many other flavonoids, the DNA protective effects of some PMFs may not stem from potent, direct antioxidant activity.[5] Instead, their efficacy is often attributed to a combination of factors:
-
Direct DNA Interaction: Certain PMF derivatives have been shown to bind to the minor groove of DNA. This physical interaction can shield the DNA from damaging agents, such as reactive oxygen species (ROS), preventing lesions from occurring.[5]
-
Modulation of Cellular Antioxidant Defenses: Flavonoids can enhance the expression and activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] This bolsters the cell's intrinsic ability to neutralize ROS before they can damage critical macromolecules like DNA.
-
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a major source of oxidative stress. PMFs can suppress inflammatory pathways, such as those mediated by nuclear factor-κB (NF-κB), thereby reducing the production of ROS and reactive nitrogen species (RNS) that can damage DNA.[1][7]
-
Interaction with DNA Repair Pathways: Flavonoids may also influence the complex cellular machinery responsible for repairing DNA damage, potentially enhancing the efficiency of repair processes.[8]
These multifaceted mechanisms highlight why a battery of tests is necessary to fully characterize the DNA protective profile of a PMF derivative.
Figure 1: Proposed mechanisms for the DNA protective effects of Pentamethoxyflavone (PMF) derivatives.
Pre-Experimental Design & Considerations
The validity and reproducibility of your findings depend heavily on a well-conceived experimental plan.
Cell Line Selection
The choice of cell model is critical. Consider using:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Lymphocytes: These primary cells provide a physiologically relevant system but can have high donor-to-donor variability.
-
Immortalized Human Cell Lines: Cell lines like HepG2 (human liver carcinoma) or A549 (human lung carcinoma) are often used because they are easy to culture and provide reproducible results. HepG2 cells are particularly relevant for studying metabolically activated genotoxins.
-
Normal Human Fibroblasts (e.g., MRC-5, WI-38): These non-cancerous cell lines are excellent models for studying general DNA damage and protection without the confounding factors of a cancer phenotype.
Selection of a DNA Damaging Agent (Genotoxin)
To assess a protective effect, you must first induce controlled damage. The choice of genotoxin should align with the suspected mechanism of your PMF derivative.
-
Hydrogen Peroxide (H₂O₂): An excellent choice for inducing oxidative stress and single-strand DNA breaks.[9]
-
Methyl Methanesulfonate (MMS): An alkylating agent that causes DNA damage, suitable for assessing protection against chemical mutagens.[10]
-
UV Radiation (UVA or UVB): Induces specific types of DNA lesions, such as pyrimidine dimers, and generates ROS.[6]
-
Bleomycin or Etoposide: Chemotherapeutic agents known to induce double-strand breaks.
Experimental Controls & Concentration Ranges
A self-validating protocol requires a comprehensive set of controls.
| Control Group | Description | Purpose |
| Negative Control | Cells treated with vehicle (e.g., DMSO) only. | Establishes the baseline level of DNA damage in the cell culture system. |
| Positive Control | Cells treated with the selected genotoxin (e.g., H₂O₂) only. | Confirms that the assay can detect DNA damage and provides a maximum damage benchmark. |
| Test Compound Control | Cells treated with the PMF derivative only. | Assesses whether the PMF derivative itself is genotoxic at the tested concentrations. |
| Protective Treatment Group | Cells pre-treated with the PMF derivative, then co-treated with the genotoxin. | The primary experimental group to determine if the PMF derivative can reduce the damage induced by the genotoxin. |
Causality Behind the Choices: A preliminary cytotoxicity assay (e.g., MTT, Neutral Red Uptake) is mandatory before any genotoxicity testing.[11] You must determine the non-toxic concentration range of your PMF derivative. Testing for DNA protection should only be performed at concentrations that do not significantly reduce cell viability, typically >80-90% viability, to ensure that observed effects are due to DNA protection and not cell death.
Core Protocols for DNA Protection Assessment
Assay 1: The Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When cells are lysed and subjected to electrophoresis under alkaline conditions (pH > 13), damaged DNA containing fragments and relaxed loops migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the "head" (intact DNA) is proportional to the amount of DNA damage.[9][12]
Figure 2: A generalized workflow for the alkaline Comet assay.
Detailed Protocol:
-
Cell Seeding & Treatment: Seed cells (e.g., HepG2) in a 6-well plate to reach ~80% confluency. Treat with non-toxic concentrations of your PMF derivative for a predetermined time (e.g., 2-24 hours). Add the genotoxin (e.g., 100 µM H₂O₂ for 30 minutes on ice) during the final phase of treatment.
-
Slide Preparation: On the day before the assay, coat microscope slides with 1% normal melting point (NMP) agarose and let them dry completely.[12]
-
Cell Embedding: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% low melting point (LMP) agarose (at 37°C). Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.
-
DNA Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes at 4°C.[12]
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes at 4°C.[13]
-
Neutralization: Gently drain the electrophoresis buffer and immerse the slides in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat this step twice.[13]
-
Staining: Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green or propidium iodide) for 15 minutes in the dark.[13]
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide. Analyze the images using specialized software to quantify parameters like % DNA in the tail, tail length, and tail moment. A significant reduction in these parameters in the PMF-protected group compared to the positive control indicates DNA protection.
Assay 2: The In Vitro Micronucleus Assay
Principle: The micronucleus (MN) test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[14] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind at anaphase and are not incorporated into the daughter nuclei.[15] An antigenotoxic compound will reduce the frequency of micronuclei formation induced by a known genotoxin.
Detailed Protocol (Cytokinesis-Block Method):
-
Cell Culture & Treatment: Seed cells and treat with the PMF derivative and genotoxin as described for the Comet assay. The treatment duration should be approximately 1.5-2.0 normal cell cycles.
-
Inhibition of Cytokinesis: After the treatment period, add Cytochalasin B (CytoB) to the culture medium at a final concentration of 3-6 µg/mL. CytoB inhibits actin polymerization, thereby blocking cytokinesis (cell division) without preventing nuclear division.[16] This allows for the accumulation of binucleated cells, which are the target cells for scoring.
-
Harvesting: Incubate for another cell cycle duration, then harvest the cells.
-
Slide Preparation: Use a cytocentrifuge or standard smearing techniques to prepare slides.
-
Fixation and Staining: Fix the cells (e.g., with methanol) and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score at least 1000-2000 binucleated cells per treatment group. Count the number of binucleated cells that contain one or more micronuclei.
-
Data Analysis: The result is expressed as the frequency of micronucleated binucleated cells (MNBNC/1000 BNC). A statistically significant decrease in this frequency in the PMF-protected group compared to the positive control indicates a protective effect against chromosomal damage.[10]
Assay 3: Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
Principle: 8-OHdG is one of the most common products of oxidative DNA damage and serves as an established biomarker for oxidative stress and carcinogenesis.[17][18] Its levels can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, free 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.[19]
Protocol Outline (Using a Commercial ELISA Kit):
-
Cell Treatment and DNA Extraction: Treat cells as previously described. After treatment, harvest the cells and extract genomic DNA using a commercial DNA isolation kit. It is critical to use a method that minimizes artificial oxidation of the DNA during the extraction process.[20]
-
DNA Digestion: Digest the isolated DNA to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
ELISA Procedure: Follow the manufacturer's protocol for the competitive ELISA. This typically involves:
-
Adding standards and digested DNA samples to the 8-OHdG-coated microplate.
-
Adding the primary anti-8-OHdG antibody and incubating.
-
Washing the plate, then adding an HRP-conjugated secondary antibody and incubating.
-
Washing the plate again, then adding a TMB substrate.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the 8-OHdG concentration in each sample by comparing its absorbance to the standard curve. Results are typically normalized to the amount of DNA used (e.g., ng of 8-OHdG per mg of DNA). A significant reduction in 8-OHdG levels in the protected group demonstrates that the PMF derivative specifically mitigates oxidative DNA damage.
Data Interpretation & Summary
| Assay | Key Parameter Measured | Expected Result for DNA Protection | Interpretation |
| Comet Assay | % DNA in Tail, Tail Moment | Statistically significant decrease vs. Positive Control | Indicates protection against DNA strand breaks (single and double). |
| Micronucleus Assay | Frequency of Micronucleated Cells | Statistically significant decrease vs. Positive Control | Indicates protection against chromosomal damage (clastogenic/aneugenic events). |
| 8-OHdG ELISA | Concentration of 8-OHdG (ng/mg DNA) | Statistically significant decrease vs. Positive Control | Indicates specific protection against oxidative DNA damage. |
A compound that shows positive results across multiple assays, particularly those with different endpoints like the Comet and Micronucleus assays, is a strong candidate for a potent DNA protective agent.
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- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - Elabscience® [elabscience.com]
- 18. 8-OHdG DNA Damage ELISA Kit | SKT-120 | StressMarq Biosciences Inc. [stressmarq.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. agrisera.com [agrisera.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5,7,3',4',5'-Pentamethoxyflavanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5,7,3',4',5'-pentamethoxyflavanone (PMF). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this promising flavonoid. This guide provides troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each technique to help you achieve your desired experimental outcomes.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the solubility of 5,7,3',4',5'-pentamethoxyflavanone.
Q1: Why is 5,7,3',4',5'-pentamethoxyflavanone (PMF) so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of PMF is a direct result of its molecular structure. Its formal name is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one[1]. The flavanone core is a large, hydrophobic scaffold. Furthermore, the presence of five methoxy (-OCH₃) groups, which are non-polar, significantly increases the lipophilicity of the molecule[2]. Unlike other flavonoids that have polar hydroxyl (-OH) groups capable of forming hydrogen bonds with water, PMF lacks these groups, leading to its poor interaction with water molecules and thus, low solubility.
Q2: I need to prepare a stock solution for my in vitro cell culture experiments. What is the recommended starting approach?
A2: For initial in vitro studies, creating a high-concentration stock solution in a water-miscible organic solvent is the standard practice.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice. PMF is also soluble in other organic solvents like methanol and chloroform, but DMSO is generally preferred for cell-based assays due to its miscibility with culture media and relatively lower toxicity at the final diluted concentrations[1].
-
Protocol: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous cell culture medium to achieve the final desired concentration.
-
Critical Consideration: Always ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5% (v/v), although this should be empirically determined for your specific cell line. If precipitation occurs upon dilution, you may need to consider one of the enhancement strategies detailed below[3].
Q3: What are the primary strategies for fundamentally improving the aqueous solubility of PMF for advanced applications like in vivo studies or formulation development?
A3: Moving beyond simple DMSO stocks requires more advanced formulation strategies. The main approaches, which we will detail in this guide, include:
-
Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic PMF molecule.[4][5]
-
Co-solvency: Blending water with miscible organic solvents to reduce the overall polarity of the solvent system.[6][7]
-
Micellar Solubilization: Employing surfactants to form micelles that entrap the PMF molecule.[8][9]
-
Nanoparticle Formulation: Encapsulating PMF into nanocarriers like liposomes or polymeric nanoparticles to create stable aqueous dispersions.[10][11]
-
Structural Modification: Synthetic alteration of the PMF molecule can improve aqueous solubility, though this is a medicinal chemistry approach beyond the scope of this formulation guide.[12]
Section 2: Strategic Decision Workflow
When faced with solubility challenges, selecting the right enhancement strategy is crucial. The following workflow provides a logical decision-making process based on experimental needs.
Caption: Decision workflow for selecting a PMF solubility enhancement strategy.
Section 3: In-Depth Troubleshooting & Experimental Guides
This section provides detailed protocols and the scientific rationale for the primary solubility enhancement techniques.
Cyclodextrin Inclusion Complexation
Q: How does cyclodextrin complexation increase the solubility of PMF?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate a poorly water-soluble "guest" molecule, like PMF, into their central cavity, forming a "host-guest" inclusion complex.[14][15] The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[16][17] For flavonoids, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the appropriate size of their hydrophobic cavity.[14]
Caption: Mechanism of PMF solubilization via cyclodextrin inclusion.
Experimental Protocol: Phase Solubility Study
Objective: To determine the most effective type of cyclodextrin and the stoichiometry of the complex. This is a critical first step before preparing a bulk formulation.
Materials:
-
5,7,3',4',5'-pentamethoxyflavanone (PMF)
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methyl-β-cyclodextrin (Me-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker incubator
-
0.45 µm syringe filters
-
HPLC system with UV detector
Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous solutions of each cyclodextrin (β-CD, HP-β-CD, Me-β-CD) in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess PMF: Add an excess amount of PMF powder to 2 mL of each CD solution in glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspensions to stand for 1-2 hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved PMF.
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent (e.g., methanol) and quantify the concentration of dissolved PMF using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of dissolved PMF (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph is a phase solubility diagram. The slope of this diagram can be used to determine the stability constant (Kc) and the stoichiometry of the complex.
Data Presentation: Example Phase Solubility Results
| Cyclodextrin Type | Intrinsic Solubility (µg/mL) | Solubility at 10 mM CD (µg/mL) | Fold Increase | Diagram Type |
| None (Control) | 0.5 | 0.5 | 1x | - |
| β-Cyclodextrin | 0.5 | 15.2 | ~30x | AL |
| HP-β-Cyclodextrin | 0.5 | 125.8 | ~250x | AL |
| Me-β-Cyclodextrin | 0.5 | 88.4 | ~177x | AL |
An AL type diagram indicates a linear increase in guest solubility with host concentration, typical for 1:1 complexes.
Troubleshooting Q&A for Cyclodextrin Complexation
-
Q: My phase solubility diagram is not linear (B-type). What does this mean?
-
A: A B-type curve suggests the formation of an insoluble complex at higher cyclodextrin concentrations, which can happen with less soluble cyclodextrins like the parent β-CD. Consider switching to a more soluble derivative like HP-β-CD.
-
-
Q: How do I prepare a solid PMF-CD complex for reconstitution?
-
A: After determining the optimal CD and ratio (e.g., 1:1 molar ratio of PMF to HP-β-CD), dissolve both components in water, stir for 24 hours, and then lyophilize (freeze-dry) the solution. This will yield a solid powder that can be easily reconstituted in water.[13]
-
Co-solvency
Q: How does adding a co-solvent improve PMF's solubility in water?
A: Co-solvency is a technique where a water-miscible organic solvent (the co-solvent) is added to an aqueous solution to increase the solubility of a non-polar solute.[7] The co-solvent works by reducing the overall polarity of the solvent mixture. Water maintains a strong hydrogen-bonding network that creates high internal pressure, effectively "squeezing out" non-polar molecules like PMF. Co-solvents disrupt this hydrogen-bonding network, reducing the interfacial tension between the solute and the solvent, and making the environment more favorable for the non-polar PMF molecule to dissolve.[6][18]
Experimental Protocol: Co-solvent System Screening
Objective: To determine the solubility of PMF in various aqueous/co-solvent mixtures and identify an optimal blend.
Materials:
-
5,7,3',4',5'-pentamethoxyflavanone (PMF)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Deionized water
-
Methodology is based on the standard shake-flask solubility assay.[19]
Methodology:
-
Prepare Solvent Blends: Prepare a series of solvent blends by mixing a co-solvent with water in different volumetric ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).
-
Add Excess PMF: Add an excess amount of PMF to each solvent blend.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C) for 48 hours.
-
Sample Collection & Quantification: Follow steps 4 and 5 from the Phase Solubility Protocol to collect and quantify the dissolved PMF concentration via HPLC.
-
Data Analysis: Plot the solubility of PMF (often on a logarithmic scale) against the percentage of co-solvent in the blend.
Data Presentation: Example Co-solvency Screening Results
| Co-solvent System (% v/v in Water) | PMF Solubility (µg/mL) |
| 0% (Pure Water) | 0.5 |
| 20% Ethanol | 25.1 |
| 40% Ethanol | 150.7 |
| 20% Propylene Glycol | 45.3 |
| 40% Propylene Glycol | 280.4 |
| 20% PEG 400 | 98.6 |
| 40% PEG 400 | 550.2 |
Note: The choice of co-solvent may be limited by toxicity for in vivo applications.[20]
Troubleshooting Q&A for Co-solvency
-
Q: My compound precipitates when I inject the co-solvent formulation into an aqueous buffer or plasma. Why?
-
A: This is a common issue called "precipitation upon dilution." The formulation is diluted by the aqueous environment, lowering the co-solvent concentration below the level required to keep the drug dissolved. To mitigate this, you may need to use a higher co-solvent concentration, combine it with another technique (like adding a surfactant), or develop a nanoparticle formulation.[6]
-
-
Q: Are there any biocompatibility concerns with co-solvents?
-
A: Yes. High concentrations of co-solvents like ethanol can be toxic. PEG 400 and Propylene Glycol are generally considered more biocompatible but should still be used at the lowest effective concentration.[18]
-
Micellar Solubilization with Surfactants
Q: What is the mechanism of surfactant-based solubilization?
A: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like PMF can partition into the hydrophobic core of the micelle, effectively being "hidden" from the aqueous environment. This process, known as micellar solubilization, dramatically increases the apparent water solubility of the drug.[8][9][22]
Experimental Protocol: Surfactant Screening
Objective: To evaluate the ability of different non-ionic surfactants to increase the aqueous solubility of PMF.
Materials:
-
5,7,3',4',5'-pentamethoxyflavanone (PMF)
-
Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)
-
Deionized water or PBS
-
Methodology is based on the standard shake-flask solubility assay.[19]
Methodology:
-
Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations above their known CMC (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add Excess PMF and Equilibrate: Follow steps 2 and 3 from the Co-solvent Screening Protocol.
-
Sample and Quantify: Follow steps 4 and 5 from the Phase Solubility Protocol to collect and quantify the dissolved PMF concentration via HPLC.
-
Data Analysis: Plot the solubility of PMF against the surfactant concentration.
Troubleshooting Q&A for Surfactants
-
Q: How do I choose the right surfactant?
-
A: For biological applications, non-ionic surfactants like Tweens (polysorbates) are generally preferred due to their lower toxicity compared to ionic surfactants.[23] The choice often depends on the specific drug and required solubility enhancement.
-
-
Q: Can surfactants interfere with my biological assay?
-
A: Yes, at high concentrations, surfactants can disrupt cell membranes. It is crucial to run a vehicle control (surfactant solution without PMF) to ensure the observed effects are from your compound and not the formulation excipient.
-
Section 4: Analytical Methods for Solubility Determination
A reliable method to quantify the concentration of dissolved PMF is essential for all the above experiments.
Q: What is the standard method for determining the equilibrium solubility of a compound?
A: The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[19] This method involves adding an excess of the solid compound to the solvent system of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), separating the saturated solution from the undissolved solid (via centrifugation or filtration), and then quantifying the concentration of the dissolved compound in the supernatant.[19]
Q: Which analytical technique is best for quantifying PMF in these samples?
A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and reliable method.[24]
-
Principle: The technique separates the compound of interest from other components in the sample matrix. The amount of UV light absorbed by the compound as it passes through the detector is proportional to its concentration.
-
Why it's suitable: Flavonoids like PMF have strong UV absorbance due to their aromatic ring structure, making them highly sensitive to UV detection.[25] HPLC provides the specificity needed to distinguish the drug from excipients like cyclodextrins or surfactants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[24]
References
-
Păpay, Z. E., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Fenyvesi, F., et al. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Retrieved from [Link]
- Google Patents. (2017). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
University of Birmingham. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. Retrieved from [Link]
-
PubMed. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Retrieved from [Link]
-
PubChem. (n.d.). 5,7,3',4',5'-Pentamethoxyflavone. Retrieved from [Link]
-
Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. Retrieved from [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Modern Analytical Techniques for Flavonoid Determination. Retrieved from [Link]
-
Rodrigues, L. A., et al. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
National Institutes of Health. (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. PMC. Retrieved from [Link]
-
Ferreira, O., et al. (2014). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Fenyvesi, F., et al. (2025). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Retrieved from [Link]
-
Park, C. S., et al. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. Retrieved from [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]
-
National Institutes of Health. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
National Institutes of Health. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
National Institutes of Health. (2012). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Strategies to enhance flavonoids bioavailability. Retrieved from [Link]
-
MDPI. (2024). Flavonoids and Flavonoid-Based Nanoparticles for Osteoarthritis and Rheumatoid Arthritis Management. Retrieved from [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). ScienceDirect. Retrieved from [Link]
-
Preprints.org. (2024). Modern Chromatographic Methods for Determination Flavonoids. Retrieved from [Link]
-
ResearchGate. (2025). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Retrieved from [Link]
-
ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Retrieved from [Link]
-
OUCI. (n.d.). Nanoparticle-based flavonoid therapeutics. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Metal Nanoparticle-Flavonoid Connections: Synthesis, Physicochemical and Biological Properties, as Well as Potential Applications in Medicine. Retrieved from [Link]
-
bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
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- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosing of 5,7,3',4',5'-Pentamethoxyflavanone (PMF)
Welcome to the technical support guide for 5,7,3',4',5'-Pentamethoxyflavanone (PMF). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing an optimal and effective dosage of PMF for in vivo studies. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure your experiments are reproducible, reliable, and yield clear, interpretable results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you begin your in vivo research with PMF.
Q1: What is 5,7,3',4',5'-Pentamethoxyflavanone (PMF) and what are its reported biological activities?
5,7,3',4',5'-Pentamethoxyflavanone, a polymethoxylated flavonoid, is a compound that has garnered significant interest in the scientific community. It is structurally related to other well-studied flavonoids and is investigated for a range of potential therapeutic benefits. Preclinical studies have explored its role in several areas, including its potential anti-inflammatory, antioxidant, and anti-cancer properties. The multiple methoxy groups on the flavanone backbone are believed to enhance its metabolic stability and membrane permeability compared to its hydroxylated counterparts, which is a critical factor for in vivo efficacy.
Q2: What are the critical physicochemical properties of PMF that I need to consider before starting in vivo experiments?
Understanding the physicochemical properties of PMF is the foundation for successful in vivo work. These characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Properties of PMF
| Property | Typical Value/Characteristic | Implication for In Vivo Studies |
|---|---|---|
| Molecular Weight | ~372.38 g/mol | Influences diffusion and transport across membranes. |
| Solubility | Poorly soluble in water. | This is a major challenge. It necessitates specialized formulation strategies to achieve adequate bioavailability for oral or parenteral administration. |
| Lipophilicity (LogP) | High | Suggests good potential for passive diffusion across cell membranes but can also lead to poor aqueous solubility and potential for non-specific binding. |
| Stability | Generally stable, but sensitive to light and extreme pH. | Formulations should be protected from light, and the pH of the vehicle should be controlled to prevent degradation. |
The poor aqueous solubility is arguably the most significant hurdle you will face. A standard suspension in water or saline is unlikely to provide sufficient exposure. Therefore, careful consideration of the formulation is not just recommended; it is essential.
Q3: How do I determine a safe starting dose for my first in vivo study with PMF?
A systematic approach is crucial to determine a safe and pharmacologically relevant starting dose.
-
Literature Review: Begin by thoroughly reviewing existing literature for any in vitro or in vivo studies involving PMF or structurally similar polymethoxylated flavonoids. Look for effective concentrations (e.g., IC50 values) from in vitro studies. These can provide a rough estimate of the desired plasma concentration.
-
In Vitro-In Vivo Extrapolation (IVIVE): While complex, simple IVIVE can be a starting point. If you have in vitro efficacy data, you can estimate a target plasma concentration. However, this does not account for the complexities of ADME in a whole organism.
-
Dose Escalation Study: The most reliable method is to perform a pilot dose escalation study in a small group of animals. This typically involves starting with a low dose (e.g., 1-5 mg/kg) and escalating in subsequent groups (e.g., 10, 25, 50 mg/kg). The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. During this study, you must monitor the animals closely for any signs of toxicity.
Q4: Which animal model is most appropriate for in vivo PMF studies?
The choice of animal model is entirely dependent on your research question.
-
Rodents (Mice, Rats): These are the most common models for initial pharmacokinetic (PK), efficacy, and toxicity studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.
-
Larger Animals (Rabbits, Dogs, Non-human primates): These are typically reserved for more advanced preclinical development when required by regulatory agencies, especially for safety and toxicology studies.
For initial efficacy and dose-finding studies, mice or rats are almost always the appropriate choice. The specific strain will depend on the disease model you are investigating (e.g., C57BL/6 for many immunology and oncology models, or specific transgenic models).
Q5: What are the recommended routes of administration and vehicle formulations for PMF?
The route of administration and vehicle are interconnected and are critical for achieving adequate drug exposure.
-
Oral (PO): This is often preferred for convenience but is challenging for poorly soluble compounds like PMF. Formulations are key to overcoming this.
-
Intraperitoneal (IP): This route bypasses first-pass metabolism in the liver, which can sometimes increase bioavailability. However, it can also cause local irritation.
-
Intravenous (IV): This provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, the poor solubility of PMF makes developing a safe IV formulation challenging.
Common Vehicle Formulations for Poorly Soluble Compounds:
| Vehicle Component | Purpose | Example Formulation |
| Suspending Agent | Keeps the compound suspended in an aqueous vehicle. | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water. |
| Surfactant/Solubilizer | Improves wetting and solubility. | 0.1-0.5% Tween® 80 or Polysorbate 80. |
| Co-solvent | Increases the solubility of the compound. | Polyethylene glycol (PEG) 300 or 400, Dimethyl sulfoxide (DMSO). Note: Use DMSO with caution and in low concentrations (<5-10%) due to its potential toxicity. |
A common starting formulation for oral administration of a compound like PMF would be a suspension in 0.5% CMC with 0.1% Tween® 80 in sterile water .
Troubleshooting Guide
This section provides in-depth solutions to specific issues you might encounter during your experiments.
Q: My in vivo results with PMF are inconsistent and show high variability. What are the likely causes and how can I fix this?
High variability is a common and frustrating problem. The root cause is often multifactorial.
Answer: Inconsistent results are often traced back to three key areas: the formulation, animal handling, and experimental design.
1. Formulation Issues:
-
Cause: Inadequate or inconsistent formulation can lead to variable dosing. If PMF is not uniformly suspended, some animals will receive a higher dose than others.
-
Solution:
-
Homogeneity is Key: Ensure your formulation is a homogenous suspension or solution. Use a sonicator or a high-speed homogenizer to break down any aggregates of PMF powder before administration.
-
Constant Agitation: If using a suspension, it's critical to keep it constantly agitated (e.g., with a magnetic stirrer) during the dosing procedure to prevent the compound from settling.
-
Fresh Preparations: Prepare the formulation fresh each day unless you have validated its stability over a longer period.
-
2. Animal Handling and Husbandry:
-
Cause: Stress can significantly impact animal physiology and drug metabolism. Inconsistent gavage technique can also lead to variable absorption or even accidental administration into the lungs.
-
Solution:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility and to handling for at least one week before the study begins.
-
Standardized Procedures: All technicians involved in the study should follow a standardized and validated procedure for handling and dosing.
-
Circadian Rhythm: Dose the animals at the same time each day to minimize variability due to circadian fluctuations in metabolic enzymes.
-
3. Experimental Design:
-
Cause: A poorly designed experiment can introduce variability.
-
Solution:
-
Randomization: Randomize animals into treatment groups to avoid any bias.
-
Sufficient Sample Size: Use a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Blinding: Whenever possible, the individuals administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment groups.
-
Q: I'm observing poor efficacy, likely due to low bioavailability of PMF. What strategies can I employ to enhance it?
Answer: Low bioavailability is the expected challenge with PMF due to its poor water solubility. Here are several advanced formulation strategies to consider:
-
Micronization: Reducing the particle size of the PMF powder increases the surface area for dissolution. This can be achieved through techniques like jet milling.
-
Amorphous Solid Dispersions (ASDs): Dispersing PMF in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating PMF in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). When these systems come into contact with aqueous fluids in the gut, they form fine emulsions, which enhance absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like PMF, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and safe option.
Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving PMF bioavailability.
Q: How do I establish a dose-response relationship and identify the therapeutic window for PMF?
Answer: A dose-response study is essential to determine the optimal dose that provides maximum therapeutic benefit with minimal toxicity.
Step-by-Step Protocol for a Dose-Ranging Study:
-
Select Dose Levels: Based on your pilot toxicity study (MTD determination), select at least 3-4 dose levels. These should span a range from a low, potentially sub-therapeutic dose to a dose at or near the MTD. A vehicle control group is mandatory.
-
Example Dose Groups: Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg.
-
-
Assign Animals to Groups: Randomly assign a sufficient number of animals (typically 8-12 per group for efficacy studies) to each dose group.
-
Administer PMF: Administer the assigned dose of PMF (or vehicle) to the animals for the duration of the study. The dosing frequency (e.g., once daily, twice daily) should be based on the pharmacokinetic profile of PMF if available. If not, once daily is a common starting point.
-
Monitor for Efficacy: At predetermined time points, measure your primary efficacy endpoint(s). This could be tumor volume in an oncology model, a behavioral score in a neuroscience model, or a biochemical marker in a metabolic disease model.
-
Monitor for Toxicity: Throughout the study, monitor the animals for signs of toxicity. This includes daily observation for changes in behavior, appearance, and activity. Record body weights at least twice a week, as weight loss is a sensitive indicator of toxicity.
-
Data Analysis: At the end of the study, analyze the data to determine if there is a statistically significant, dose-dependent effect on your efficacy endpoint. Plot the dose versus the response to visualize the relationship.
-
Determine Therapeutic Window: The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. By comparing your efficacy data with your toxicity observations, you can identify this window.
Sample Design for a Dose-Ranging Study
| Group | Treatment | Dose (mg/kg) | Route | N (animals) | Primary Endpoint Measurement |
| 1 | Vehicle Control | 0 | PO | 10 | Daily/Weekly (as appropriate) |
| 2 | PMF | 10 | PO | 10 | Daily/Weekly (as appropriate) |
| 3 | PMF | 25 | PO | 10 | Daily/Weekly (as appropriate) |
| 4 | PMF | 50 | PO | 10 | Daily/Weekly (as appropriate) |
Q: What specific signs of toxicity should I monitor for during my PMF study, and what is a basic safety pharmacology screen?
Answer: Careful observation is critical for ensuring animal welfare and for identifying the MTD.
Clinical Signs of Toxicity to Monitor:
-
General Appearance: Ruffled fur, hunched posture, lethargy, or hyperactivity.
-
Body Weight: A sustained loss of >15-20% of initial body weight is a common endpoint.
-
Gastrointestinal: Diarrhea or changes in stool consistency.
-
Neurological: Tremors, convulsions, or ataxia (impaired coordination).
-
Skin and Eyes: Skin irritation (especially with topical application), redness, or discharge from the eyes or nose.
Basic Safety Pharmacology Screen:
At the end of your study, or if you observe significant toxicity, a basic safety screen can provide valuable information.
-
Blood Collection: Collect blood for a Complete Blood Count (CBC) to look for effects on red and white blood cells, and for serum chemistry analysis to assess liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Gross Necropsy: After euthanasia, perform a visual inspection of major organs (liver, kidneys, spleen, heart, lungs) for any abnormalities in size, color, or texture.
-
Histopathology: If gross abnormalities are observed, or for a more detailed analysis, tissues can be preserved in formalin for histopathological examination by a veterinary pathologist.
Technical Support Center: Synthesis of Polymethoxyflavones (PMFs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polymethoxyflavones (PMFs). This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the chemical synthesis of this unique class of flavonoids. PMFs, characterized by a flavone backbone with multiple methoxy groups, exhibit significant biological activities but present distinct challenges in their chemical synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory, ensuring your synthetic campaigns are both efficient and successful.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific, recurring problems in PMF synthesis. Each entry details the problem, identifies probable causes, and provides actionable solutions with detailed protocols.
Issue 1: Low Yields and Side Product Formation in Algar-Flynn-Oyamada (AFO) Reaction
Problem: The AFO reaction, a cornerstone for converting 2'-hydroxychalcones to 3-hydroxyflavones (flavonols), is often plagued by low yields and the formation of undesired aurone and dihydroflavonol side products.[4]
Potential Causes:
-
Reaction Mechanism Complexity: The AFO reaction proceeds through a contested mechanism. While an epoxide intermediate was initially proposed, evidence suggests alternative pathways may operate depending on the substrate and conditions, leading to different product distributions.[4][5][6]
-
Inadequate pH Control: The reaction is highly sensitive to alkalinity. Excessively basic conditions can promote side reactions over the desired cyclization to the flavonol.
-
Temperature Fluctuations: The reaction is exothermic. Poor temperature control can accelerate the decomposition of hydrogen peroxide and favor the formation of aurones, especially with 6'-substituted chalcones.[5]
-
Substrate Electronics: The electronic nature of substituents on the chalcone rings can influence the reaction pathway and rate.
Solutions & Protocols:
-
Strict pH and Temperature Management: The key to a successful AFO reaction is meticulous control over the addition of reagents and temperature.
-
Use of Buffered or Phase-Transfer Conditions: For sensitive substrates, consider alternative conditions that moderate the basicity.
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0-5 °C).
-
Slowly add aqueous sodium hydroxide (e.g., 2 M solution, 2-4 eq) dropwise while vigorously stirring, ensuring the temperature does not exceed 5 °C.
-
Once the base addition is complete, add hydrogen peroxide (30% aqueous solution, 2-5 eq) dropwise via a syringe pump over 30-60 minutes. Causality Note: Slow addition prevents a rapid exotherm and minimizes peroxide decomposition, favoring the desired oxidative cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the chalcone spot (typically bright yellow) indicates completion.
-
Upon completion, carefully quench the reaction by acidifying with dilute HCl or acetic acid to pH ~5. This will precipitate the crude flavonol product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography.
The following diagram illustrates the critical branch point in the AFO reaction leading to either the desired flavonol or common side products.
Caption: AFO reaction decision points.
Issue 2: Incomplete Reaction or Low Yield in Baker-Venkataraman Rearrangement
Problem: The Baker-Venkataraman rearrangement, which converts an o-acyloxyaryl ketone into an o-hydroxyaryl β-diketone, fails to go to completion or gives poor yields. This is a critical step in building the flavone core.[7][8]
Potential Causes:
-
Insufficiently Strong Base: The reaction requires the formation of an enolate, which necessitates a sufficiently strong base to deprotonate the α-carbon.[9]
-
Presence of Protic Solvents: Water or alcohol contaminants will quench the base and can lead to hydrolysis of the starting ester.[8]
-
Steric Hindrance: Bulky groups near the reacting centers can impede the intramolecular acyl transfer.
-
Inadequate Reaction Temperature: While some systems react at room temperature, others require heating to facilitate the rearrangement.[8]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried. Solvents like THF or DMSO must be anhydrous.
-
Select an Appropriate Base: Potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) in pyridine are commonly effective.[8]
-
To a stirred solution of the o-acyloxyaryl ketone (1.0 eq) in anhydrous pyridine or THF, add a strong base such as powdered KOH (3.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil).
-
Heat the reaction mixture to 50-80 °C, or as required by the substrate. Causality Note: Heating provides the necessary activation energy for the intramolecular acyl migration, especially for less reactive substrates.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl to neutralize the base and precipitate the β-diketone product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting o-hydroxyaryl β-diketone can often be used in the next step (acid-catalyzed cyclization to the flavone) without further purification.
Issue 3: Unintended Demethylation During Synthesis or Workup
Problem: Loss of one or more methoxy groups, particularly at the C-5 position, occurs during the reaction, workup, or purification stages.
Potential Causes:
-
Acid-Catalyzed Hydrolysis: The C-5 methoxy group is particularly susceptible to cleavage under acidic conditions (e.g., during an acidic workup) due to chelation with the C-4 carbonyl, which activates it for nucleophilic attack.[10]
-
Lewis Acid Reagents: Reagents used for other transformations (e.g., BBr₃ for selective demethylation) can be difficult to control and may cause over-reaction.
-
Harsh Purification Conditions: Prolonged exposure to standard silica gel, which is slightly acidic, can cause slow demethylation of sensitive PMFs.
Solutions & Protocols:
-
Neutral or Basic Workup: Whenever possible, use a neutral (water, brine) or mildly basic (saturated NaHCO₃ solution) workup to avoid creating a highly acidic environment.
-
Use of Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. To do this, create a slurry of silica gel in your desired solvent system containing 1% triethylamine (NEt₃), pack the column with the slurry, and run the column with an eluent also containing 1% NEt₃. Causality Note: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of the PMF.
-
Orthogonal Protecting Group Strategy: If selective demethylation is required, plan your synthesis so that other hydroxyl groups are protected with groups that can be removed under non-acidic conditions (e.g., benzyl groups removed by hydrogenolysis).
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to PMFs, and how do I choose the best one?
The choice of synthetic route depends on the substitution pattern of your target PMF and the availability of starting materials. The two most common strategies are the Baker-Venkataraman Rearrangement and the Algar-Flynn-Oyamada (AFO) reaction.
| Synthetic Route | Description | Advantages | Disadvantages | Best For... |
| Baker-Venkataraman | Two-step process: O-acylation of a 2'-hydroxyacetophenone, followed by base-catalyzed rearrangement and acid-catalyzed cyclization.[7] | Reliable, generally high-yielding, good control over B-ring substitution. | Requires a 2'-hydroxyacetophenone precursor, which may need to be synthesized. | Synthesizing flavones with diverse B-ring substitution patterns. |
| Algar-Flynn-Oyamada | One-pot oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide.[4] | Convergent, starts from readily available chalcones. | Often gives moderate yields, can produce aurone side products, sensitive to conditions. | Rapid synthesis of 3-hydroxyflavones (flavonols). |
| C-H Activation | Modern approach using transition metal catalysts (e.g., Rh, Pd) to directly couple an arene and an alkyne or other partner to form the flavone core.[11] | Highly efficient, atom-economical, can create novel substitution patterns. | Catalyst can be expensive, requires specialized knowledge, scope can be substrate-dependent. | Advanced synthesis, late-stage functionalization, and library synthesis. |
Q2: My polymethoxyflavone has very low solubility. How can I manage this during reactions and purification?
Poor solubility is a common challenge with PMFs due to their planar, rigid structures.[12][13]
-
For Reactions: Use high-boiling point, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Gentle heating can also improve solubility.
-
For Purification: If solubility in common chromatography solvents (Hexane/Ethyl Acetate, Dichloromethane/Methanol) is low, you may need to use more polar systems or specialized techniques. High-Speed Counter-Current Chromatography (HSCCC) is an excellent liquid-liquid purification method that avoids solid supports and can handle compounds with challenging solubility profiles.[14] For crystallization, use a co-solvent system (e.g., dissolving in a small amount of hot DCM or chloroform and then adding methanol or hexane to induce precipitation).
Q3: What are the key spectroscopic features I should look for to confirm the structure of my PMF?
-
¹H NMR: Look for sharp singlets in the δ 3.8-4.1 ppm region, corresponding to the methoxy (-OCH₃) protons. The number of singlets and their integration will help confirm the number of methoxy groups. Protons on the flavonoid skeleton will appear in the aromatic region (δ 6.5-8.0 ppm).
-
¹³C NMR: Methoxy carbons typically appear around δ 55-65 ppm. The C-4 carbonyl carbon is a key diagnostic peak, usually found downfield around δ 175-180 ppm.[1]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is commonly used. Look for the [M+H]⁺ ion. Fragmentation patterns can sometimes show sequential loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.
Q4: How can I selectively introduce a hydroxyl group on a PMF skeleton?
Selective demethylation is the most common method. The choice of reagent is critical for controlling which methoxy group is cleaved.
-
For the C-5 Methoxy Group: This is often the most labile. Reagents like aluminum chloride (AlCl₃) in acetonitrile or magnesium iodide (MgI₂) can often selectively cleave the C-5 methoxy group due to chelation with the C-4 carbonyl.
-
For Other Positions: Boron tribromide (BBr₃) is a powerful, non-selective demethylating agent and will often remove most or all methoxy groups. Regioselectivity can sometimes be achieved by careful control of stoichiometry and temperature, but protecting groups are a more reliable strategy for complex molecules.
Caption: Decision tree for PMF purification.
References
-
Li, S., Wang, H., Guo, L., Zhao, L., & Ho, C. T. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online. Available at: [Link]
-
Barreca, D., Gattuso, G., Ficarra, S., & Gargiulli, C. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Li, S., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Barreca, D., et al. (2021). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate. Available at: [Link]
-
Xiao, J., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2016). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. ResearchGate. Available at: [Link]
-
Kirpal, P., et al. (2019). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. Available at: [Link]
-
Kirpal, P., et al. (2019). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. ResearchGate. Available at: [Link]
-
Saponara, S., et al. (2021). Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel. MDPI. Available at: [Link]
-
Kim, M., et al. (2017). Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1. ACS Publications. Available at: [Link]
-
Di Pizio, A., et al. (2020). Characterization and Modulation of the Bitterness of Polymethoxyflavones Using Sensory and Receptor-Based Methods. ResearchGate. Available at: [Link]
-
Singh, R. K., et al. (2020). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. Royal Society of Chemistry. Available at: [Link]
-
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wang, D., et al. (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 10. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Multidrug Resistance with 5,7,3',4',5'-Pentamethoxyflavone
Welcome to the technical support resource for researchers utilizing 5,7,3',4',5'-Pentamethoxyflavone (PMF) to overcome multidrug resistance (MDR) in cancer cells. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate your experiments successfully. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and common challenges encountered in the field.
Section 1: Frequently Asked Questions & Initial Experimental Setup
This section addresses foundational questions regarding the handling and initial application of PMF in your experimental models.
Question: I am starting my first experiment with 5,7,3',4',5'-Pentamethoxyflavone. What is its primary mechanism for overcoming drug resistance and how should I prepare it for cell culture?
Answer: 5,7,3',4',5'-Pentamethoxyflavone (PMF), a natural flavonoid, is primarily recognized for its ability to reverse multidrug resistance (MDR) by inhibiting the function of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). P-gp is a transmembrane pump that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. PMF acts as a competitive or non-competitive inhibitor of P-gp, effectively "blocking" the pump and restoring the accumulation and cytotoxicity of co-administered anticancer drugs.
For in vitro experiments, PMF is a crystalline powder that is practically insoluble in water. Therefore, you must dissolve it in an organic solvent to prepare a concentrated stock solution.
Recommended Stock Solution Protocol:
-
Solvent Selection: Use high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock, typically in the range of 10-20 mM, to minimize the final concentration of DMSO in your cell culture media.
-
Procedure:
-
Weigh the required amount of PMF powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored correctly, the stock solution is stable for several months.
Critical Consideration: The final concentration of DMSO in your cell culture medium should not exceed 0.1% (v/v), as higher concentrations can induce cytotoxicity or affect cellular functions, confounding your results. Always include a vehicle control (media with the same final DMSO concentration as your highest PMF treatment) in your experiments.
Section 2: Troubleshooting Experimental Assays
This section provides solutions to common problems encountered during the experimental validation of PMF as a chemosensitizing agent.
Question: My results are inconsistent. In some experiments, PMF effectively sensitizes resistant cells to doxorubicin, but in others, the effect is minimal. What could be causing this variability?
Answer: Inconsistent chemosensitization results are a common challenge and can stem from several factors related to experimental design and cell line characteristics.
-
1. Sub-optimal PMF Concentration: The efficacy of PMF is highly dose-dependent. A concentration that is too low will not sufficiently inhibit P-gp, while a concentration that is too high may exhibit intrinsic cytotoxicity, masking the sensitizing effect.
-
Solution: Perform a dose-response experiment with PMF alone on your specific cancer cell line to determine its IC10 or IC20 (the concentration that inhibits growth by 10-20%). This non-toxic concentration range is typically the most effective for chemosensitization studies. Based on literature, effective non-toxic concentrations often fall within the 1-10 µM range.
-
-
2. Inappropriate Treatment Schedule: The timing of PMF and the chemotherapeutic agent administration is critical.
-
Solution: The most common and effective strategy is to pre-treat the cells with PMF for a specific duration (e.g., 2-4 hours) before adding the chemotherapeutic drug. This allows PMF to accumulate intracellularly and begin inhibiting P-gp activity before the cytotoxic drug is introduced. A simultaneous addition or adding PMF after the drug is generally less effective.
-
-
3. Cell Line Stability and P-gp Expression: The expression level of P-gp can fluctuate in resistant cell lines with increasing passage number. If the P-gp expression decreases, the "window" for observing sensitization narrows.
-
Solution: Regularly validate the P-gp expression and activity in your resistant cell line using Western Blotting or a functional assay like the Rhodamine 123 efflux assay (see protocol below). Maintain low-passage stock cultures of your cell lines and avoid continuous culturing for extended periods.
-
-
4. Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to flavonoids like PMF, reducing its bioavailable concentration in the culture medium.
-
Solution: While challenging to eliminate completely, be aware of this phenomenon. Ensure your experimental conditions, particularly the percentage of FBS, are kept consistent across all experiments. Some researchers opt to perform initial drug incubations in reduced-serum media, but this can introduce other cellular stresses. Consistency is key.
-
Experimental Workflow for Optimizing PMF Treatment
Caption: Workflow for optimizing PMF as a chemosensitizer.
Question: I am not observing a significant reversal of resistance. Does PMF work on all types of drug-resistant cells?
Answer: This is an excellent and critical question. PMF's efficacy is highly specific to the underlying mechanism of resistance. Its primary validated target is P-glycoprotein (ABCB1). If your cell line's resistance is mediated by other mechanisms, PMF may be ineffective.
Key Resistance Mechanisms to Consider:
-
Other ABC Transporters: Resistance can be mediated by Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2). While some flavonoids have broad activity, PMF's potent activity is more specific to P-gp.
-
Target Alterations: The target of the chemotherapeutic drug may be mutated, preventing the drug from binding.
-
Drug Inactivation: Cells may upregulate enzymes, such as glutathione S-transferases, that metabolize and inactivate the drug.
-
Altered Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death (e.g., mutations in p53 or overexpression of Bcl-2) can confer resistance.
Troubleshooting Steps:
-
Confirm the Resistance Mechanism: Before extensive testing, confirm that your resistant cell line indeed overexpresses functional P-gp. Use Western Blot to check for protein expression and a functional assay (see Section 4) to confirm its pumping activity.
-
Use a Positive Control: Include a well-characterized P-gp inhibitor, such as Verapamil or PSC833 (Valspodar), in your experiments. If Verapamil restores sensitivity but PMF does not, it could point to an issue with your specific PMF compound or its concentration. If neither works, the resistance in your cell line may not be primarily driven by P-gp.
-
Broaden Your Investigation: If P-gp is not the primary driver, investigate other mechanisms. Use protein analysis or gene expression profiling to compare your resistant cell line to its sensitive parental counterpart.
Section 3: Mechanistic Validation
This section details how to confirm that PMF is working through its intended mechanism of P-gp inhibition.
Question: How can I definitively prove that the chemosensitization I am observing is due to PMF inhibiting P-gp activity?
Answer: To establish a clear mechanistic link, you must demonstrate that PMF inhibits the efflux function of P-gp. The gold-standard method for this is a substrate accumulation or efflux assay using a fluorescent P-gp substrate, such as Rhodamine 123. P-gp actively pumps Rhodamine 123 out of the cell; therefore, an effective inhibitor like PMF will block this efflux, leading to increased intracellular fluorescence.
potential off-target effects of 5,7,3',4',5'-pentamethoxyflavanone
Section 1: Compound Overview
5,7,3',4',5'-Pentamethoxyflavanone (PMF) is a naturally occurring flavonoid that has garnered significant interest for its diverse biological activities. While its precise on-target mechanisms are still under active investigation, research has highlighted its potential in several therapeutic areas. For instance, it has been shown to inhibit the transactivation of Nrf2, a key regulator of cellular antioxidant responses, and to suppress the activation of NF-κB, a central mediator of inflammation, by targeting the IκB kinase (IKK) complex.[1][2] Recent studies also point to its role in alleviating anxiety-like behaviors by modulating the A2AR/Gephyrin/GABRA2 pathway and influencing the gut-brain axis.[3]
However, like many small molecules, particularly those belonging to the flavonoid class, PMF is not perfectly specific. Its polypharmacological nature means it can interact with multiple cellular targets, leading to potential off-target effects that can complicate experimental interpretation and therapeutic development. This guide is designed to help researchers anticipate, identify, and troubleshoot these potential off-target activities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common or anticipated off-target effects of PMF?
A1: Based on its chemical class (flavonoid) and available data, researchers should be aware of several potential off-target activities:
-
Modulation of ABC Transporters: Many flavonoids are known to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1).[4][5][6][7] This can alter the intracellular concentration of PMF itself or co-administered drugs, leading to unexpected efficacy or toxicity. A structurally related compound, sinensetin (5,6,7,3',4'-pentamethoxyflavone), has been shown to reverse P-gp-mediated multidrug resistance.[4]
-
Interaction with Kinases: While a primary target of one PMF analog is the IKK complex, the broad family of kinases remains a likely source of off-target interactions for many flavonoids.[1] This can lead to the modulation of unintended signaling pathways.
-
Metabolic Enzyme Inhibition: Flavonoids can inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This can affect the clearance of PMF or other compounds in your system, particularly in in vivo models.
-
DNA Intercalation/Binding: Some pentamethoxyflavone derivatives have been shown to bind to the minor groove of DNA, which could influence DNA replication or transcription independently of a specific protein target.[8]
-
General Effects on Lipid Metabolism: PMF has been reported to inhibit pancreatic lipase and reduce lipid accumulation in adipocytes, which may be a desired on-target effect in some contexts but an unwanted off-target effect in others.[2][9]
Q2: At what concentration should I be concerned about off-target effects?
A2: This is highly context-dependent. Off-target effects are generally observed at higher concentrations. A crucial first step in any experiment is to establish a clear dose-response curve for your intended biological effect. If you observe unexpected phenotypes at concentrations significantly higher (e.g., >10-fold) than the EC50/IC50 for your primary endpoint, the likelihood of off-target activity increases. For example, PMF was shown to sensitize cancer cells to cisplatin at 25 µM, while inhibiting Nrf2 transactivation at concentrations between 10-50 µM.[2] It is critical to correlate the concentration used with the engagement of the intended target.
Q3: How can the purity of my PMF compound affect my results?
A3: Impurities, even in small amounts, can have potent biological activity that may be mistakenly attributed to PMF. Always use PMF of the highest possible purity (e.g., >98% by HPLC) and, if possible, obtain a certificate of analysis from the supplier. If you synthesize the compound in-house, rigorous characterization (NMR, LC-MS, HRMS) is essential.
Section 3: Troubleshooting Experimental Discrepancies
This section addresses specific problems you might encounter and provides logical steps to diagnose the issue.
Problem 1: My results are inconsistent between in vitro and in vivo models.
-
Q: I see potent activity of PMF in my cell culture assay, but the effect is much weaker or different in my animal model. What's going on?
-
A: This is a classic challenge in drug development, often pointing to issues of pharmacokinetics (PK) and metabolism.
-
Causality: Flavonoids, including PMF, are subject to extensive metabolism in the liver and other tissues, primarily by cytochrome P450 enzymes. The metabolites produced may have different activity—they could be less active, inactive, or even have a completely different target profile than the parent compound.[10] Furthermore, poor absorption or rapid clearance in vivo can prevent the compound from reaching the necessary concentration at the target tissue.
-
Troubleshooting Workflow:
-
Assess Bioavailability: Review literature for any available PK data on PMF or structurally similar flavonoids.
-
Metabolite Identification: The gold standard is to perform metabolite identification studies.[11][12][13] This involves incubating PMF with liver microsomes or hepatocytes in vitro, or analyzing plasma/tissue samples from your in vivo study using liquid chromatography-mass spectrometry (LC-MS).[11][12] This will reveal if the parent compound is being rapidly converted into metabolites.
-
Consider Efflux: As mentioned in the FAQ, P-glycoprotein can pump compounds out of cells and acts as a barrier in tissues like the gut and the blood-brain barrier.[14][15] If your in vivo target is in a protected tissue, efflux could be preventing PMF from reaching it. Co-administration with a known P-gp inhibitor (like verapamil or cyclosporine A) in a pilot study could help diagnose this issue, though this introduces its own complexities.
-
-
Problem 2: The observed phenotype doesn't match the known function of the intended target.
-
Q: I'm studying the Nrf2 pathway, and while PMF inhibits it as expected, I'm also seeing a strong cell cycle arrest that isn't typically associated with Nrf2 inhibition in my cell line. Is this an off-target effect?
-
A: It is highly likely. When the phenotype cannot be explained by the on-target mechanism, a systematic validation workflow is required to identify the cause. [16][17]
-
Causality: Small molecules often possess the ability to bind to multiple proteins, a phenomenon known as polypharmacology.[17][18] The unexpected cell cycle arrest could be due to PMF inhibiting a cyclin-dependent kinase (CDK), a topoisomerase, or another key cell cycle regulator.
-
Troubleshooting & Validation Workflow: The goal is to decouple the observed phenotype from the intended on-target activity.
Caption: Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes.
-
Explanation of Workflow:
-
Confirm Target Engagement: First, confirm that at the concentration causing the cell cycle arrest, PMF is indeed engaging its intended target (Nrf2 pathway). This can be done with a target engagement assay like CETSA (see Section 4.2) or by measuring a direct downstream marker of Nrf2 activity.
-
Genetic Knockout/Knockdown: Use siRNA or CRISPR to eliminate the intended target (Nrf2). If you treat these Nrf2-knockout cells with PMF and the cell cycle arrest still occurs, you have strong evidence that the effect is independent of Nrf2 and therefore off-target.
-
Inactive Analog Control: If available, use a structurally similar analog of PMF that is known to be inactive against your primary target. If this inactive analog fails to produce the cell cycle arrest, it further supports that the phenotype is caused by a specific molecular interaction of PMF, rather than a non-specific chemical effect.
-
-
Problem 3: I'm seeing high levels of cytotoxicity in cell lines that should not be sensitive to my compound's proposed mechanism.
-
Q: My compound is supposed to work by inhibiting an oncogenic pathway, but it's also killing my non-cancerous control cell line at similar concentrations. Why?
-
A: This suggests that PMF may be hitting a target essential for general cell survival or function, which is a classic off-target toxicity problem.
-
Causality: Many fundamental cellular processes can be disrupted by small molecules. Potential off-target liabilities include:
-
Mitochondrial Toxicity: Interference with the electron transport chain can lead to ATP depletion and apoptosis.
-
Ion Channel Modulation: Flavonoids have been reported to interact with various ion channels, including Ca2+ channels.[19] Disrupting ion homeostasis can be broadly cytotoxic.
-
Iron Chelation: Some flavonoids can chelate iron, which can disrupt enzymes that rely on iron as a cofactor and induce oxidative stress.[20]
-
-
Troubleshooting Steps:
-
Perform a Broad Cell Line Screen: Test PMF against a panel of cell lines from different tissues of origin. If toxicity is broad and not correlated with the expression or activity of your intended target, suspect a general cytotoxic mechanism.
-
Assess Mitochondrial Health: Use assays like the Seahorse XF Analyzer to measure mitochondrial respiration (oxygen consumption rate) or fluorescent dyes like TMRM to measure mitochondrial membrane potential after PMF treatment.
-
Kinase Profiling: If you suspect off-target kinase activity, the most direct way to investigate is through a commercial kinase profiling service. These services test your compound against a large panel of hundreds of kinases and provide quantitative IC50 values. This can reveal unexpected high-affinity targets that could explain the cytotoxicity.
Caption: On-Target vs. Potential Off-Target Kinase Inhibition by PMF.
-
-
Section 4: Key Experimental Protocols
4.1 Protocol: Metabolite Identification using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of PMF in vitro.
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.5-1.0 mg/mL), buffer, and PMF (final concentration typically 1-10 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Monitor for the disappearance of the parent PMF compound and the appearance of new mass peaks corresponding to potential metabolites (e.g., M+16 for hydroxylation, M-14 for demethylation).
4.2 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its target in a cellular environment.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[24][25]
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or your desired concentration of PMF. Incubate under normal culture conditions for a set period (e.g., 1 hour) to allow for cell penetration and binding.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and PMF-treated samples. A shift in the melting curve to a higher temperature in the PMF-treated sample indicates direct binding and stabilization of the target protein.
Section 5: Data Summary Table
This table summarizes some of the reported biological activities and concentrations for PMF and related compounds to provide context for experimental design.
| Compound/Analog Name | Biological Activity | System | Effective Concentration | Reference |
| 5,7,3',4',5'-Pentamethoxyflavanone | Inhibition of Nrf2 transactivation | HEK293T Cells | 10-50 µM | [2] |
| 5,7,3',4',5'-Pentamethoxyflavanone | Sensitization to Cisplatin | A549 NSCLC Cells | 25 µM | [2] |
| 5,7,3',4',5'-Pentamethoxyflavanone | Inhibition of Pancreatic Lipase | Cell-free | Concentration-dependent | [2] |
| 5,7,3',4',5'-Pentamethoxyflavanone | Anxiolytic Effects | CUMS Mouse Model | 50-100 mg/kg | [3] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Suppression of NF-κB Activation | Various Cell Lines | ~50 µM | [1] |
| 3,5,7,3',4'-pentamethoxyflavone | Inhibition of Ca2+ channels | Human Corpus Cavernosum | Not specified | [19] |
| Sinensetin (5,6,7,3',4'-PMF) | Reversal of P-gp Resistance | AML-2/D100 Cells | Concentration-dependent | [4] |
Section 6: References
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research. Available from: [Link]
-
3,5,7,3',4'-pentamethoxyflavone, a quercetin derivative protects DNA from oxidative challenges: potential mechanism of action. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
-
A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents. Molecular Cancer Therapeutics. Available from: [Link]
-
Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Leeds. Available from: [Link]
-
Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). Planta Medica. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Metabolic Impact of Flavonoids Consumption in Obesity: From Central to Peripheral. Nutrients. Available from: [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules. Available from: [Link]
-
In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules. Available from: [Link]
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available from: [Link]
-
Tangeretin, a citrus pentamethoxyflavone, antagonizes ABCB1-mediated multidrug resistance by inhibiting its transport function. Pharmacological Research. Available from: [Link]
-
Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy. Pharmacological Research. Available from: [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences. Available from: [Link]
-
Metabolite Identification (Met ID) / Characterization / Profiling. BioIVT. Available from: [Link]
-
Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. ResearchGate. Available from: [Link]
-
P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport. OAE Publishing Inc. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]
-
Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PLOS One. Available from: [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
-
Pharmacological relevance P-glycoprotein. Indian Journal of Pharmacology. Available from: [Link]
-
In vitro test methods for metabolite identification: A review. ResearchGate. Available from: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. Available from: [Link]
-
Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Based Thiazole Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]
-
P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS. YouTube. Available from: [Link]
-
Thermal shift assay. Wikipedia. Available from: [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available from: [Link]
Sources
- 1. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tangeretin, a citrus pentamethoxyflavone, antagonizes ABCB1-mediated multidrug resistance by inhibiting its transport function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. oaepublish.com [oaepublish.com]
- 8. 3,5,7,3',4'-pentamethoxyflavone, a quercetin derivative protects DNA from oxidative challenges: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Impact of Flavonoids Consumption in Obesity: From Central to Peripheral - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bioivt.com [bioivt.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. annualreviews.org [annualreviews.org]
- 25. Thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Mass Spectrometry Data of 5,7,3',4',5'-Pentamethoxyflavanone
Welcome to the technical support center for the analysis of 5,7,3',4',5'-pentamethoxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting mass spectrometry data for this highly methoxylated flavanone. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
General Interpretation
Question 1: What is the expected molecular weight and the primary ions I should look for in the mass spectrum of 5,7,3',4',5'-pentamethoxyflavanone?
Answer: The molecular formula for 5,7,3',4',5'-pentamethoxyflavanone is C20H22O7. Its monoisotopic mass is approximately 374.1365 g/mol . In positive ion mode electrospray ionization (ESI), the most prominent ion you should look for is the protonated molecule, [M+H]+, at an m/z of approximately 375.1438.
It is also common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if the glassware, solvents, or sample matrix are not scrupulously clean.[1][2][3] These adducts will appear at m/z values of approximately 397.1257 ([M+Na]+) and 413.0997 ([M+K]+). In negative ion mode, you would look for the deprotonated molecule, [M-H]-, at an m/z of approximately 373.1294.
Table 1: Expected Molecular Ions and Common Adducts of 5,7,3',4',5'-Pentamethoxyflavanone
| Ion Species | Formula | Approximate m/z |
| Positive Ion Mode | ||
| Protonated Molecule | [C20H22O7+H]+ | 375.14 |
| Sodium Adduct | [C20H22O7+Na]+ | 397.13 |
| Potassium Adduct | [C20H22O7+K]+ | 413.10 |
| Negative Ion Mode | ||
| Deprotonated Molecule | [C20H22O7-H]- | 373.13 |
Question 2: What are the characteristic fragmentation patterns I should expect from 5,7,3',4',5'-pentamethoxyflavanone in tandem mass spectrometry (MS/MS)?
Answer: The fragmentation of 5,7,3',4',5'-pentamethoxyflavanone is primarily dictated by its flavanone core and the five methoxy groups. The most informative fragmentation events involve cleavages of the C-ring, which are often described by the retro-Diels-Alder (RDA) mechanism.[4][5] Additionally, the presence of multiple methoxy groups will lead to characteristic neutral losses.
Key fragmentation pathways to anticipate include:
-
Loss of a methyl radical (•CH3): This is a very common fragmentation for methoxylated flavonoids, resulting in a fragment ion at [M+H - 15]+.[6][7]
-
Consecutive losses of methyl radicals: Due to the presence of five methoxy groups, you may observe sequential losses of methyl radicals.
-
Loss of formaldehyde (CH2O): This can occur from a methoxy group, particularly one adjacent to a hydroxyl group (if any were present) or through rearrangement.
-
Retro-Diels-Alder (RDA) fragmentation: This involves the cleavage of the C-ring, providing structural information about the A and B rings.[4][5] For 5,7,3',4',5'-pentamethoxyflavanone, this would yield fragments corresponding to the di-methoxylated A-ring and the tri-methoxylated B-ring.
A proposed fragmentation scheme is illustrated below.
Caption: Predicted MS/MS fragmentation of 5,7,3',4',5'-pentamethoxyflavanone.
Troubleshooting
Question 3: I am not seeing the expected [M+H]+ ion, or it is very low in intensity. What could be the issue?
Answer: Several factors can lead to a weak or absent protonated molecule. Here is a systematic approach to troubleshooting this issue:
-
Check for Adduct Formation: As mentioned in Question 1, high concentrations of salts in your sample or mobile phase can suppress the formation of the [M+H]+ ion in favor of [M+Na]+ and [M+K]+ adducts.[1][3]
-
Solution: Use high-purity solvents (e.g., LC-MS grade), acid-wash your glassware, and consider using a desalting column or SPE for sample cleanup if the matrix is complex.
-
-
In-source Fragmentation: The compound might be fragmenting within the ion source before it reaches the mass analyzer. This can be due to harsh source conditions.
-
Solution: Optimize your ESI source parameters. Systematically reduce the capillary voltage, cone voltage (or equivalent), and source temperature to find the optimal conditions for preserving the molecular ion.
-
-
Incorrect Ionization Mode: While flavanones generally ionize well in positive mode, the specific structure and your mobile phase pH can influence ionization efficiency.
-
Solution: Analyze your sample in both positive and negative ion modes. The deprotonated molecule [M-H]- might be more stable and abundant under your experimental conditions.
-
Caption: Troubleshooting workflow for a weak or absent [M+H]+ ion.
Question 4: My MS/MS spectrum is very complex with many unexpected fragments. How can I simplify the interpretation?
Answer: A complex MS/MS spectrum can be daunting, but a methodical approach can help in its interpretation.
-
High-Resolution Mass Spectrometry (HRMS): If you are using a low-resolution instrument, it can be difficult to distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions).
-
Solution: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements. This will allow you to determine the elemental composition of your precursor and fragment ions, which is crucial for confident structural elucidation.[6]
-
-
Isolate and Fragment Adducts: If you have significant adduct formation, you might be co-fragmenting the [M+H]+, [M+Na]+, and [M+K]+ ions, leading to a convoluted spectrum.
-
Solution: Narrow the isolation window of your mass analyzer to select only the [M+H]+ ion for fragmentation. This will ensure that the resulting MS/MS spectrum is solely from your protonated molecule.
-
-
Stepwise Collision Energy: Ramping the collision energy can help to distinguish between primary and secondary fragmentation events.
-
Solution: Perform multiple MS/MS experiments at varying collision energies (e.g., 10 eV, 20 eV, 40 eV). At lower energies, you will primarily see the initial, more stable fragments. As you increase the energy, you will observe subsequent fragmentation of these initial ions.
-
Experimental Protocols
Protocol 1: Recommended LC-MS Method for 5,7,3',4',5'-Pentamethoxyflavanone
This protocol provides a starting point for the analysis of 5,7,3',4',5'-pentamethoxyflavanone using liquid chromatography coupled with mass spectrometry (LC-MS).
-
Sample Preparation:
-
Dissolve the purified compound in LC-MS grade methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.[8]
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (instrument-dependent, requires optimization).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 300-400 °C.[8]
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Scan Range: m/z 100-600.
-
MS/MS: Isolate the precursor ion at m/z 375.14 and apply a suitable collision energy (start with 20-30 eV and optimize).
-
References
- de Rijke, E., Out, P., Niessen, W. M. A., & Ariese, F. (2006). Analytical separation and detection methods for flavonoids.
- Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2000). Characterization of flavanones and dihydroflavonols by positive and negative ion electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1639–1649.
-
Protocols.io. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Retrieved from [Link]
- Prasain, J. K., Wang, C.-C., & Barnes, S. (2004). Mass spectrometric methods for the determination of flavonoids in biological samples. Free Radical Biology and Medicine, 37(9), 1324–1350.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
- Abad-García, B., Garmón-Lobato, S., Berrueta, L. A., Gallo, B., & Vicente, F. (2007). On-line characterization of flavonoids by liquid chromatography-tandem mass spectrometry. Trends in Analytical Chemistry, 26(6), 591–606.
-
Zhou, Y., & Li, Y. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(21), 3823.* Retrieved from [Link]
- Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19.
- Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1–16.
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
Kroll, K. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
Sources
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- 3. learning.sepscience.com [learning.sepscience.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Technical Support Center: Troubleshooting HPLC Analysis of Flavonoids
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of flavonoids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of these ubiquitous and structurally diverse polyphenolic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Section 1: Foundational Knowledge and System Preparation
Before delving into specific problems, it is crucial to establish a robust analytical foundation. The quality of your data is intrinsically linked to the proper setup and maintenance of your HPLC system and the careful preparation of your samples and mobile phases.
FAQ 1: What are the initial checks I should perform before starting a flavonoid analysis?
Before any analysis, a systematic check of your HPLC system is essential to prevent common problems. This includes:
-
Mobile Phase Preparation: Ensure your mobile phases are freshly prepared, filtered through a 0.45 µm or smaller pore size filter, and thoroughly degassed to prevent air bubbles, which can cause pressure fluctuations and baseline noise[1][2]. For reversed-phase chromatography of flavonoids, the mobile phase typically consists of an aqueous component (often acidified) and an organic modifier like acetonitrile or methanol[3][4].
-
System Priming and Equilibration: Prime all pump lines with fresh mobile phase to remove any air and previous solvents. Once the system is primed, allow the column to equilibrate with the initial mobile phase conditions for at least 20 column volumes to ensure a stable baseline and reproducible retention times[1].
-
Leak Check: Visually inspect all fittings and connections for any signs of leaks, which can lead to pressure drops and inaccurate flow rates[1][2].
Protocol 1: HPLC System Suitability Test (SST) for Flavonoid Analysis
A System Suitability Test (SST) is a critical step to verify that your chromatographic system is performing adequately for the intended analysis. This test should be performed before running any samples.
Objective: To confirm the precision, resolution, and overall performance of the HPLC system for flavonoid analysis.
Procedure:
-
Prepare a Standard Solution: Create a standard solution containing one or more representative flavonoid standards (e.g., quercetin, rutin, kaempferol) at a known concentration. If you are analyzing a complex mixture, include standards for critical pairs of flavonoids that are expected to be difficult to separate.
-
Set Up HPLC Method: Configure your HPLC system with the analytical method parameters (column, mobile phase, flow rate, gradient, detection wavelength).
-
Perform Replicate Injections: Inject the standard solution five or six consecutive times[5].
-
Evaluate Key Parameters: From the resulting chromatograms, calculate the following parameters:
-
Retention Time (t_R): The time it takes for the analyte to elute.
-
Peak Area: The integrated area under the peak.
-
Tailing Factor (T_f): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (R_s): The degree of separation between two adjacent peaks.
-
-
Calculate and Compare: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the retention times and peak areas. Compare these values, along with the tailing factor, theoretical plates, and resolution, against the acceptance criteria defined in your validated method or relevant pharmacopeia (e.g., USP <621>).
Typical Acceptance Criteria:
| Parameter | Acceptance Criteria |
| %RSD of Retention Time | ≤ 1.0% |
| %RSD of Peak Area | ≤ 2.0% |
| Tailing Factor (T_f) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (R_s) | ≥ 2.0 between critical peaks |
Note: These are general guidelines and may need to be adjusted based on the specific method and regulatory requirements.
Section 2: Troubleshooting Chromatographic Problems
This section addresses common issues observed in the chromatogram during flavonoid analysis, providing potential causes and actionable solutions.
FAQ 2: My flavonoid peaks are broad and/or tailing. What could be the cause and how do I fix it?
Peak broadening and tailing are common issues that can compromise resolution and quantification. The phenolic hydroxyl groups in flavonoids are a primary contributor to this problem.
Causality:
-
Secondary Interactions: The acidic phenolic hydroxyl groups on flavonoids can interact with residual, un-endcapped silanol groups on the silica-based stationary phase of C18 columns. These interactions are a form of secondary retention mechanism that can lead to peak tailing[6].
-
Metal Chelation: The catechol (3',4'-dihydroxy) and 5-hydroxy-4-keto moieties present in many flavonoids are capable of chelating with metal ions (e.g., iron, aluminum) that may be present in the stainless steel components of the HPLC system (frits, tubing, column hardware) or as impurities in the sample or mobile phase. This chelation can cause peak distortion and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, often fronting, peaks[1].
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early-eluting peaks[7].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing and broadening in flavonoid HPLC analysis.
FAQ 3: I am observing poor resolution between my flavonoid peaks. What steps can I take to improve it?
Poor resolution, where peaks overlap, is a significant problem as it prevents accurate quantification[3]. The structural similarity among different flavonoids often makes their separation challenging.
Causality:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor in determining the retention and selectivity of flavonoids.
-
Inappropriate Column Chemistry: While C18 columns are widely used, they may not provide sufficient selectivity for all flavonoid separations.
-
High Flow Rate: Increasing the flow rate can decrease analysis time but may also reduce column efficiency and, consequently, resolution.
-
Elevated Column Temperature: Higher temperatures can decrease mobile phase viscosity and improve peak efficiency, but for some flavonoids, it might also reduce selectivity.
Solutions:
-
Optimize the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase the run time but often significantly improves the resolution of closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.
-
-
Adjust Mobile Phase pH: As discussed for peak tailing, using an acidic mobile phase (pH 2.5-3.5) is crucial for obtaining sharp, well-resolved peaks for flavonoids by keeping the phenolic hydroxyl groups in their non-ionized form.
-
Modify the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also lengthen the analysis time[1].
-
Change the Column:
-
Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency and better resolution.
-
Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds like flavonoids due to π-π interactions.
-
-
Adjust the Column Temperature: Systematically evaluate the effect of column temperature on the resolution of your critical peak pairs. A change of just a few degrees can sometimes significantly impact selectivity.
FAQ 4: My retention times are shifting from one injection to the next. What is causing this instability?
Inconsistent retention times can lead to misidentification of peaks and problems with automated integration.
Causality:
-
Inadequate Column Equilibration: The most common cause of retention time drift, especially at the beginning of a run, is insufficient equilibration of the column with the initial mobile phase conditions[1]. This is particularly important for gradient methods.
-
Mobile Phase Composition Changes:
-
Evaporation: Selective evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.
-
Inaccurate Mixing: A malfunctioning pump or mixer can lead to an incorrect mobile phase composition being delivered to the column[1].
-
-
Fluctuations in Column Temperature: Even minor changes in the ambient temperature can affect retention times if a column oven is not used[1].
-
Column Aging or Contamination: Over time, the stationary phase of the column can degrade or become contaminated with strongly retained sample components, leading to changes in retention behavior.
-
Changes in Flow Rate: Leaks or pump malfunctions can cause the flow rate to deviate from the setpoint[1].
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate before starting a sequence of injections.
-
Check the Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. If you suspect a pump proportioning issue, perform a diagnostic test as per the manufacturer's instructions.
-
Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column compartment.
-
Implement a Column Washing Procedure: After a sequence of analyses, especially with complex samples like plant extracts, flush the column with a strong solvent to remove any adsorbed contaminants.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained and particulate matter from the sample, thereby extending its lifetime and improving the reproducibility of retention times[4].
FAQ 5: I am seeing "ghost peaks" in my chromatograms. Where are they coming from and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections, and can interfere with the detection of true analytes.
Causality:
-
Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient analysis[8][9].
-
Sample Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injector, tubing, or at the head of the column and elute in subsequent injections[9][10]. This is a common issue when analyzing complex plant extracts.
-
Contaminated Sample Vials or Caps: Impurities can leach from the vials or septa into the sample solvent.
-
Degradation of the Mobile Phase: Some mobile phase additives can degrade over time, leading to the formation of new, UV-active compounds.
Systematic Approach to Identify the Source of Ghost Peaks:
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Bioavailability of Polymethoxyflavones
Introduction: The Bioavailability Challenge with Polymethoxyflavones
Polymethoxyflavones (PMFs) are a unique class of flavonoids found almost exclusively in the peels of citrus fruits.[1][2][3] With a wide range of demonstrated biological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties, the therapeutic potential of PMFs is a significant area of research.[4][5] However, a critical hurdle in translating these in vitro bioactivities to in vivo efficacy is their low bioavailability.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a technical support center to troubleshoot and enhance the bioavailability of PMFs in their experimental designs.
The primary challenge with PMF bioavailability stems from their high lipophilicity and poor aqueous solubility.[1][4][6] While their methylated structure provides greater metabolic stability compared to other flavonoids, their limited solubility in the gastrointestinal tract can hinder absorption.[7][8] Furthermore, PMFs can be subject to metabolism by cytochrome P-450 enzymes in the liver.[7]
This guide will explore common issues encountered during PMF bioavailability studies and provide evidence-based strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My in vivo results with PMFs are not correlating with my potent in vitro data. What are the likely reasons?
This is a common and critical issue. The discrepancy often lies in the transition from a controlled in vitro environment to the complex biological system of an organism. Here’s a breakdown of the likely culprits and how to address them:
Causality-Driven Troubleshooting:
-
Poor Solubility in GI Fluids: PMFs are highly lipophilic and tend to have low solubility in the aqueous environment of the gastrointestinal tract.[1][4][6] This is a rate-limiting step for absorption. If the compound doesn't dissolve, it cannot be absorbed.
-
Solution: Employ formulation strategies to enhance solubility. This is the most critical first step. Techniques like nanoencapsulation, solid dispersions, and the use of lipid-based delivery systems are effective.[4]
-
-
Rapid Metabolism: While more stable than other flavonoids, PMFs are still metabolized, primarily by cytochrome P-450 enzymes in the liver and small intestine.[7] This "first-pass metabolism" can significantly reduce the amount of active compound reaching systemic circulation.
-
Solution: Consider co-administration with known inhibitors of relevant CYP450 enzymes, if appropriate for the experimental model and ethically approved. However, a more robust approach is to use delivery systems that protect the PMF from premature metabolism.
-
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump PMFs back into the intestinal lumen, limiting their net absorption.
-
Solution: Investigate the use of excipients that can inhibit P-gp. Certain polymers used in nanoformulations can have this effect.
-
-
Insufficient Dose or Inappropriate Vehicle: The dose administered may be too low to achieve a therapeutic concentration, especially given the bioavailability challenges. The vehicle used to dissolve or suspend the PMF for administration is also critical.
-
Solution: Conduct dose-response studies. For the vehicle, simple oil suspensions can be a starting point, but more advanced lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are generally superior.
-
Experimental Workflow for Diagnosing Poor Bioavailability
Caption: A logical workflow for troubleshooting poor PMF bioavailability.
FAQ 2: I am observing high variability in my animal studies. What are the potential sources and how can I mitigate them?
-
Food Effects: The presence and composition of food in the GI tract can significantly impact the absorption of lipophilic compounds like PMFs.
-
Causality: Lipids in food can enhance the solubilization and absorption of PMFs by stimulating bile salt secretion and forming mixed micelles. Conversely, certain food components could hinder absorption.
-
Mitigation: Standardize feeding protocols. For most studies, administration to fasted animals (overnight fasting with free access to water) is recommended to reduce this variability. If investigating food effects is part of the study, ensure the diet composition is consistent across all groups.
-
-
Animal-to-Animal Variation: Genetic differences, variations in gut microbiota, and overall health status can lead to different metabolic rates and absorption capacities.
-
Mitigation: Use a sufficient number of animals per group to achieve statistical power. Ensure animals are sourced from a reputable supplier and are of similar age and weight. Randomize animals into treatment groups.
-
-
Formulation Instability: If your PMF formulation is not physically stable, it can lead to inconsistent dosing. For example, a suspension might settle, or an emulsion might phase-separate.
-
Mitigation: Thoroughly characterize your formulation for stability (particle size, zeta potential for nanoformulations) under storage and administration conditions. Always vortex suspensions immediately before dosing each animal.
-
In-Depth Technical Guides
Guide 1: Enhancing PMF Bioavailability with Lipid-Based Formulations
Lipid-based formulations are a cornerstone for improving the oral delivery of poorly water-soluble compounds like PMFs.[4]
Principle of Action: These formulations work by presenting the PMF in a solubilized state in the GI tract, mimicking the natural process of fat digestion and absorption.
Workflow for Developing a Self-Emulsifying Drug Delivery System (SEDDS) for PMFs:
Caption: Workflow for SEDDS formulation development for PMFs.
Step-by-Step Protocol: Preparation and Evaluation of a Nobiletin-Loaded SEDDS
-
Solubility Screening:
-
Determine the saturation solubility of nobiletin in various oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
Rationale: To select excipients that can dissolve the highest amount of the PMF.
-
-
Constructing the Ternary Phase Diagram:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of these components at various ratios (e.g., from 9:1 to 1:9 for surfactant:co-surfactant).
-
Titrate each mixture with the oil phase and observe the point of phase separation.
-
Plot the results on a ternary phase diagram to identify the region where a stable emulsion forms upon dilution with water.
-
Rationale: To visually identify the optimal concentration ranges of the components for creating a stable system.
-
-
Formulation and Characterization:
-
Prepare the optimized SEDDS formulation by dissolving the required amount of nobiletin in the oil, then adding the surfactant and co-surfactant. Mix until a clear solution is obtained.
-
Characterize the formulation by diluting it (e.g., 1:100) in simulated gastric fluid and measuring droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Rationale: To ensure the formation of a nanoemulsion with a narrow size distribution, which is ideal for absorption.
-
-
In Vitro Lipolysis:
-
Subject the SEDDS formulation to an in vitro lipolysis model using lipase and bile salts.
-
Monitor the release of free fatty acids over time.
-
Rationale: To simulate the digestion process in the small intestine and ensure the PMF is released and available for absorption.
-
Quantitative Data Summary: Impact of Formulation on PMF Bioavailability
| Formulation Type | PMF Example | Fold Increase in Bioavailability (Compared to Suspension) | Key Mechanism |
| High Internal Phase Emulsion (HIPE) | Nobiletin & Tangeretin | 2 to 5-fold increase in bioaccessibility[6] | Enhanced solubilization and micelle formation[6] |
| Nanoemulsion | Tangeretin | ~2.6-fold increase[4] | Increased surface area for absorption[4] |
| Solid Dispersion | Nobiletin | Variable, depends on polymer | Amorphous state prevents crystallization |
Guide 2: Assessing PMF Metabolism and Transporter Interactions
Understanding the metabolic fate and potential for transporter-mediated efflux is crucial for interpreting bioavailability data.
Key Metabolic Pathways for PMFs:
The primary metabolic transformation for PMFs is demethylation, followed by glucuronidation or sulfation of the newly exposed hydroxyl groups.[8]
Signaling Pathway: PMF Metabolism in Hepatocytes
Caption: Simplified overview of PMF metabolism in the liver.
Step-by-Step Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption and efflux.[1]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Rationale: Differentiated Caco-2 cells polarize and express transporters and enzymes found in the small intestine.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the Caco-2 monolayer to ensure its integrity. A high TEER value indicates a well-formed, tight monolayer.
-
Rationale: To validate the integrity of the cell barrier before the permeability experiment.
-
-
Permeability Study:
-
Add the PMF (in a suitable transport buffer) to the apical (AP) side of the Transwell® insert.
-
At various time points, take samples from the basolateral (BL) side.
-
To assess efflux, add the PMF to the BL side and sample from the AP side.
-
Rationale: To measure the rate of transport across the intestinal-like barrier in both directions.
-
-
Quantification and Analysis:
-
Quantify the concentration of the PMF in the collected samples using a validated analytical method like HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both AP-to-BL and BL-to-AP transport.
-
An efflux ratio (Papp BL-to-AP / Papp AP-to-BL) greater than 2 suggests the involvement of active efflux.
-
Rationale: To quantitatively determine the permeability and identify if active efflux is a limiting factor for absorption.
-
Conclusion
Enhancing the bioavailability of polymethoxyflavones is a multifactorial challenge that requires a systematic and mechanistically driven approach. By understanding the core principles of solubility, metabolism, and membrane transport, researchers can design rational formulation strategies and robust experimental protocols. This guide provides a foundational framework for troubleshooting common issues and implementing effective solutions to unlock the full therapeutic potential of these promising natural compounds.
References
-
Wijaya, W., et al. (2019). Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model. Food Hydrocolloids, 102, 105593. [Link]
-
Ullah, I., et al. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Pharmaceutical Biology, 60(1), 1634-1647. [Link]
-
Wang, R. L., Li, S., & Ho, C.-T. (2018). Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives, 2(2), 82–90. [Link]
-
Alzaabi, M. M., et al. (2021). Citrus peel derived poly-methoxylated flavones (PMF). Hogrefe eContent. [Link]
-
Li, S., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PeerJ, 12, e16694. [Link]
-
Li, S., & Ho, C. T. (2008). Bioavailability of Polymethoxyflavones. ResearchGate. [Link]
-
Wen, L., & Walle, T. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food Chemistry, 405, 134948. [Link]
-
Barreca, D., et al. (2020). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate. [Link]
-
Chen, Z., et al. (2020). Beneficial Regulatory Effects of Polymethoxyflavone-Rich Fraction from Ougan (Citrus reticulata cv. Suavissima) Fruit on Gut Microbiota and Identification of Its Intestinal Metabolites in Mice. Antioxidants, 9(9), 831. [Link]
-
Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 668. [Link]
-
Gulli, M., et al. (2021). A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activation. Antioxidants, 10(11), 1779. [Link]
-
Herrero-Martínez, J. M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences, 11(18), 8443. [Link]
Sources
- 1. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of 5,7,3',4',5'-pentamethoxyflavanone at high concentrations
Welcome to the technical support guide for 5,7,3',4',5'-Pentamethoxyflavanone (PMF). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental challenges, particularly the issue of cytotoxicity observed at high concentrations. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your experiments and obtain reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when working with PMF.
Q1: We are observing significant cytotoxicity and cell death in our cultures at high concentrations of PMF. Is this expected?
A: Yes, this is a well-documented phenomenon for many flavonoids, including PMF. These compounds often exhibit a biphasic, dose-dependent effect.[1] At lower concentrations, they may exert beneficial effects such as being cytostatic or anti-inflammatory, but as the concentration increases, they can become potently cytotoxic.[1] This is not necessarily an adverse event but may be the desired anti-cancer effect or an off-target toxicity, depending on your experimental goals. The key is to precisely determine the therapeutic window for your specific cell model.
Q2: What is the primary cause of this high-concentration cytotoxicity?
A: The cytotoxicity of polymethoxyflavones at high concentrations is often multifactorial. The primary drivers typically include:
-
Induction of Apoptosis: Many flavonoids, including PMF derivatives, are known to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase enzymes.[2][3][4]
-
Generation of Reactive Oxygen Species (ROS): While often considered antioxidants, flavonoids can act as pro-oxidants at higher concentrations.[5][6] This can lead to overwhelming cellular antioxidant defenses, causing oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately triggering cell death.[7][8][9]
-
Off-Target Effects: At high concentrations, the specificity of a compound can decrease, leading to interactions with unintended cellular targets, which can disrupt essential cellular processes and contribute to toxicity.[10][11]
Q3: We are struggling with the solubility of PMF in our aqueous culture medium. Could this be contributing to the cytotoxicity?
A: Absolutely. PMF is a highly hydrophobic molecule due to its five methoxy groups and lacks hydrophilic hydroxyl groups.[12][13] Poor solubility is a critical issue.
-
Precipitation: If the compound precipitates out of solution in your culture medium, you are creating a heterogeneous mixture. This can lead to inconsistent cell exposure and physical stress on the cells. What you measure as cytotoxicity might be, in part, a physical artifact.
-
Solvent Toxicity: To dissolve PMF, organic solvents like DMSO are typically used.[14] While necessary, the final concentration of the solvent in the culture medium must be carefully controlled. High concentrations of DMSO (typically >0.5%) are cytotoxic on their own.
Refer to the table below for recommended solvents and practices.
| Solvent | Recommended Stock Conc. | Max. Final Assay Conc. | Notes & Best Practices |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Prepare high-concentration stock solutions to minimize the final volume of DMSO added to the culture. Warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[14] Always run a vehicle control (medium + same final concentration of DMSO) to account for solvent effects. |
| Ethanol | 1-10 mM | ≤ 0.5% (v/v) | Can be an alternative, but generally offers lower solubility for highly methoxylated flavonoids than DMSO. |
| Formulation | Variable | Variable | For in vivo studies or complex in vitro models, consider formulation strategies like encapsulation in nanoparticles or liposomes to improve aqueous dispersibility and bioavailability.[15][16] |
Q4: Could our cell viability assay be giving a false positive for cytotoxicity?
A: This is a crucial consideration. Standard viability assays that rely on the metabolic reduction of a substrate (e.g., MTT, MTS, WST-1, resazurin) can be affected by the intrinsic redox properties of the compound being tested.[17] Flavonoids, being redox-active, can potentially reduce the assay substrate directly in the culture medium, leading to an inaccurate reading of cell viability.
Recommendation:
-
Run a "Compound-Only" Control: Incubate your highest concentration of PMF in cell-free medium with the viability assay reagent. If you see a color/fluorescence change, your compound is interfering with the assay.
-
Modify the Protocol: If interference is detected, you must wash the cells with fresh media or PBS to remove the compound before adding the assay reagent.[17]
-
Use an Orthogonal Method: Confirm your results with an assay that uses a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic capacity via a non-redox mechanism, or a direct cell counting method like Trypan Blue exclusion.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols to systematically address and understand PMF-induced cytotoxicity.
Guide 1: Optimizing PMF Working Concentration and Minimizing Baseline Toxicity
The first step in any experiment is to establish a precise dose-response curve in your specific cell model. This allows you to identify the concentrations that are cytostatic, cytotoxic, and non-effective.
Caption: Proposed Intrinsic Apoptosis Pathway.
This flow cytometry-based assay differentiates between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest.
-
Treat cells with PMF at your predetermined IC50 and a higher (e.g., 2x IC50) concentration for 24-48 hours. Include a vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, as it contains detached apoptotic or necrotic cells.
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic dissociation solution or gentle trypsinization.
-
Combine the detached cells with their corresponding culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained, PI-only, and Annexin V-only stained cells for compensation and to set the gates correctly.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Part 3: Advanced Mitigation & Investigation
Investigating the Role of Oxidative Stress
If apoptosis is confirmed, determining if it is triggered by ROS can provide deeper mechanistic insight.
This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.
-
Cell Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in the dose-response protocol. A short incubation time (e.g., 1-6 hours) is often sufficient to detect early ROS production. Use a known ROS inducer (e.g., H₂O₂) as a positive control.
-
Co-treatment with Antioxidant: To confirm PMF's effect, include a condition where cells are pre-treated for 1-2 hours with an antioxidant like N-acetylcysteine (NAC) (e.g., 5-10 mM) before adding PMF.
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add medium containing 10-20 µM DCFH-DA to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess dye.
-
Add PBS or phenol red-free medium to the wells.
-
Measure fluorescence using a plate reader with excitation ~485 nm and emission ~535 nm.
-
-
Analysis: An increase in fluorescence in PMF-treated cells compared to the vehicle control indicates ROS production. This effect should be attenuated in the cells co-treated with NAC.
By following these structured troubleshooting guides, researchers can systematically dissect the causes of high-concentration cytotoxicity, optimize experimental parameters, and gain valuable insights into the mechanism of action of 5,7,3',4',5'-pentamethoxyflavanone.
References
-
State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]
-
Cytostatic and Pro-Apoptotic Effects of Justicia spicigera Schltdl. on LNCaP Prostate Cancer Cells: Role of G 0 /G 1 Cell Cycle Arrest and Phytochemical Characterization. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]
-
5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. (2024). Phytotherapy Research. Retrieved January 24, 2026, from [Link]
- Wesolowska, O., et al. (2020). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacological Reports.
-
Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. (2024). Molecules. Retrieved January 24, 2026, from [Link]
-
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Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Sawadogo, W. R., et al. (2015). Cytotoxic, Antiproliferative and Pro-Apoptotic Effects of 5-Hydroxyl-6,7,3',4',5'-Pentamethoxyflavone Isolated from Lantana ukambensis. Nutrients. Retrieved January 24, 2026, from [Link]
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Nakayama, T., et al. (2014). Cytotoxicity of flavonoids toward cultured normal human cells. Bioscience, Biotechnology, and Biochemistry. Retrieved January 24, 2026, from [Link]
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The effect of PMF on caspase activation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Cytotoxic Effects of Polymethoxyflavones Isolated from Kaempferia parviflora. (2009). Phytotherapy Research. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5,7,3',4',5'-Pentamethoxyflavanone
Introduction: The Rationale for Investigating Methoxylated Flavonoids in Oncology
In the landscape of anticancer drug discovery, natural products remain a vital source of novel chemical scaffolds.[1] Flavonoids, a class of polyphenolic compounds, have long been recognized for their potential health benefits. Within this diverse family, methoxylated flavones are emerging as a particularly promising subclass for cancer chemoprevention and therapy.[2][3] The presence of methoxy groups can enhance metabolic stability and bioavailability, potentially leading to improved efficacy in vivo.[4]
5,7,3',4',5'-pentamethoxyflavanone (PMF) is a specific methoxylated flavonoid that has been identified in plants such as Murraya paniculata. While some research has explored its neuroprotective and anxiolytic effects, its potential as an anticancer agent is an area ripe for thorough investigation.[5] Preliminary evidence suggests that PMF can sensitize cisplatin-resistant non-small cell lung cancer cells by inhibiting the Nrf2 pathway, a key regulator of cellular resistance to oxidative stress and chemotherapy.[6][7] This guide provides a comprehensive, field-proven framework for the systematic validation of the anticancer activity of PMF across various cancer cell lines, comparing its efficacy against established chemotherapeutic agents.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This broad screening provides a foundational understanding of the compound's potency and spectrum of activity.
Causality Behind Cell Line Selection
The choice of cell lines is critical and should not be arbitrary. A well-conceived panel should represent diverse cancer histologies to identify potential tissue-specific sensitivities. Furthermore, including cell lines with known genetic backgrounds (e.g., p53 wild-type vs. mutant) can provide early mechanistic clues. For this validation workflow, we propose a panel that includes:
-
A549 (Non-Small Cell Lung Cancer): Known to exhibit cisplatin resistance, and PMF has been shown to sensitize these cells.[6]
-
MCF-7 (Breast Cancer, ER-positive): A widely used model for hormone-dependent breast cancer.
-
MDA-MB-231 (Triple-Negative Breast Cancer): Represents a more aggressive and difficult-to-treat breast cancer subtype.
-
HepG2 (Hepatocellular Carcinoma): To assess activity against liver cancer.
-
U87 MG (Glioblastoma): To evaluate efficacy against a notoriously aggressive brain tumor.
-
HCT-116 (Colorectal Cancer): A common model for gastrointestinal cancers.
Experimental Workflow: From Cytotoxicity to IC50 Determination
The workflow begins with a broad assessment of cell viability, culminating in the precise determination of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.
Caption: Experimental workflow for mechanistic studies.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with PMF at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M). [8]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other relevant pathways.
-
Protein Extraction: Treat cells with PMF, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p53, Nrf2, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Hypothesized Signaling Pathway of PMF
Based on the known activity of PMF on the Nrf2 pathway and the common mechanisms of other flavonoids, we can hypothesize a potential signaling cascade.
Caption: Hypothesized signaling pathway for PMF-induced apoptosis.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the anticancer potential of 5,7,3',4',5'-pentamethoxyflavanone. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The comparative analysis against standard-of-care drugs like doxorubicin and cisplatin provides essential context for its potential therapeutic relevance. [9][10] The key takeaway is the importance of a systematic and logically structured investigation. The initial IC50 data provides the "what," while the subsequent apoptosis, cell cycle, and protein expression analyses reveal the "how." The finding that PMF may inhibit the Nrf2 pathway is particularly compelling, as this could represent a strategy to overcome chemoresistance in certain cancers. [11][12] Future in vivo studies using xenograft models would be the logical next step to confirm these in vitro findings and to evaluate the compound's efficacy and safety in a whole-organism context.
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A Comparative Guide to 5,7,3',4',5'-Pentamethoxyflavanone and Nobiletin for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat the rising tide of neurodegenerative diseases, polymethoxyflavones (PMFs) have emerged as a promising class of natural compounds. Their unique chemical structures, characterized by multiple methoxy groups, confer enhanced metabolic stability and blood-brain barrier permeability, making them attractive candidates for central nervous system drug development. Among the numerous PMFs, 5,7,3',4',5'-pentamethoxyflavanone (PMF) and nobiletin have garnered significant attention for their neuroprotective properties. This guide provides an in-depth, objective comparison of these two flavonoids, synthesizing available experimental data to inform future research and development efforts.
At a Glance: Key Physicochemical and Biological Properties
While both are polymethoxylated flavonoids, their structural nuances lead to differences in their biological activities.
| Property | 5,7,3',4',5'-Pentamethoxyflavanone (PMF) | Nobiletin |
| Chemical Structure | Flavanone backbone with five methoxy groups | Flavone backbone with six methoxy groups |
| Molecular Formula | C20H22O7 | C21H22O8 |
| Molecular Weight | 374.39 g/mol | 402.4 g/mol |
| Primary Sources | Murraya paniculata (L.) Jack[1] | Citrus peels (e.g., Citrus unshiu, Citrus sinensis)[2] |
| Key Neuroprotective Mechanisms | Upregulation of BDNF/TrkB2 signaling, antioxidant effects, modulation of A2AR/Gephyrin/GABRA2 pathway | Anti-inflammatory, antioxidant, mitochondrial protection, modulation of CREB and BDNF/TrkB signaling |
Mechanistic Deep Dive: A Comparative Analysis of Neuroprotective Pathways
The neuroprotective effects of both PMF and nobiletin are multifaceted, involving modulation of several key signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.
Nobiletin: A Multi-Pronged Approach to Neuroprotection
Nobiletin has been extensively studied, revealing a broad spectrum of neuroprotective mechanisms. It exerts potent anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the brain. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, nobiletin dose-dependently suppresses the production of nitric oxide (NO), a key inflammatory mediator, with a reported IC50 value in the micromolar range.[3] This inhibition is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.[3]
Furthermore, nobiletin demonstrates significant antioxidant properties . It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes. This dual action helps to mitigate oxidative stress, a common pathological feature of neurodegenerative diseases.
Nobiletin also plays a crucial role in maintaining mitochondrial homeostasis . It has been shown to protect against mitochondrial dysfunction by regulating the mitochondrial membrane potential and preventing calcium overload.[4]
Finally, nobiletin positively modulates signaling pathways critical for neuronal plasticity and survival, including the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) pathways.[5]
Figure 2: Known and potential neuroprotective signaling pathways of PMF.
Head-to-Head: Comparative Efficacy in In Vitro Models
Direct comparative studies of PMF and nobiletin in the same experimental models are scarce. However, by collating data from various studies, we can draw some inferences about their relative potency in key neuroprotective assays.
Anti-Neuroinflammatory Activity in Microglia
| Compound | Cell Line | Stimulant | Endpoint | IC50 / Effective Concentration | Reference |
| Nobiletin | BV-2 | LPS | Nitric Oxide (NO) Production | ~25-50 µM | [3] |
| Nobiletin | Human Microglia | LPS, SARS-CoV-2 Spike, Ochratoxin A | IL-1β, CXCL8, IL-6, MMP-9 Release | Significant inhibition at 10-100 µM | [6] |
| 5,7,3',4',5'-PMF | RAW 264.7 (Macrophages) | LPS | Nitric Oxide (NO) Production | Inhibition observed | [7] |
Note: Data for PMF in a dedicated microglial cell line for direct comparison is currently unavailable in the reviewed literature.
Neuroprotection in Neuronal Cell Lines
| Compound | Cell Line | Insult | Endpoint | Key Finding | Reference |
| Nobiletin | SH-SY5Y | H2O2 | Cell Viability | Significant improvement in viability at 1.56-50 µM | [8] |
| Nobiletin | Primary Cortical Neurons | Rotenone | Cell Viability | Effective restoration of viability | [4] |
| 4'-Methoxyflavone (structurally related to PMF) | SH-SY5Y | MNNG | Cell Viability | Prevention of viability decrease | [9] |
Note: Data for 5,7,3',4',5'-pentamethoxyflavanone in neurotoxin-induced neuronal cell death models is limited, hence a structurally related compound is included for context.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further comparative studies, we provide detailed methodologies for key in vitro assays.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol is designed to quantify the inhibitory effect of test compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated microglia.
1. Cell Culture and Seeding:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of 5,7,3',4',5'-pentamethoxyflavanone and nobiletin in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
3. Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group with no LPS stimulation.
4. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
5. Cell Viability Assay (MTT Assay):
-
To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Protocol 2: Evaluation of Neuroprotective Effects in SH-SY5Y Cells
This protocol assesses the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Seeding:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Pre-treat the cells with various concentrations of 5,7,3',4',5'-pentamethoxyflavanone and nobiletin for 24 hours.
3. Induction of Oxidative Stress:
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM for 24 hours.
4. Cell Viability Assessment (MTT Assay):
-
Following the insult, perform an MTT assay as described in Protocol 1 to determine the extent of neuroprotection.
Future Directions and Concluding Remarks
The available evidence strongly supports the neuroprotective potential of both 5,7,3',4',5'-pentamethoxyflavanone and nobiletin. Nobiletin has a more extensive body of research demonstrating its efficacy through multiple mechanisms, including anti-inflammatory, antioxidant, and mitochondria-protective actions. PMF, while less studied, shows promise through its modulation of the BDNF/TrkB2 and GABAergic signaling pathways, as well as its antioxidant properties.
To build a more comprehensive comparative understanding, future research should focus on:
-
Direct head-to-head comparisons of PMF and nobiletin in standardized in vitro and in vivo models of neurodegeneration.
-
Elucidation of the detailed anti-neuroinflammatory mechanisms of PMF , particularly in microglial cells.
-
Investigation of the potential synergistic effects of combining these two compounds.
-
Pharmacokinetic and pharmacodynamic studies to assess their bioavailability and target engagement in the central nervous system.
References
- Hou, C., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548.
- Vohra, M. S., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604, 112554.
- Vohra, M. S., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604, 112554.
- Cui, Y., et al. (2010). Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation. Biological & Pharmaceutical Bulletin, 33(11), 1814-1821.
- Lee, Y. J., et al. (2020). In Vitro and In Vivo Effects of Nobiletin on DRG Neurite Elongation and Axon Growth after Sciatic Nerve Injury. International Journal of Molecular Sciences, 21(15), 5488.
- Nakajima, A., et al. (2015). Neuroprotective effect of Citrus unshiu immature peel and nobiletin inhibiting hydrogen peroxide-induced oxidative stress in HT22 murine hippocampal neuronal cells. Pharmacognosy Magazine, 11(Suppl 2), S284–S289.
- Cui, Y., et al. (2010). Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation. Biological & Pharmaceutical Bulletin, 33(11), 1814-1821.
- Lee, Y. J., et al. (2020). In Vitro and In Vivo Effects of Nobiletin on DRG Neurite Elongation and Axon Growth after Sciatic Nerve Injury. International Journal of Molecular Sciences, 21(15), 5488.
- Nakajima, A., et al. (2015). Neuroprotective effect of Citrus unshiu immature peel and nobiletin inhibiting hydrogen peroxide-induced oxidative stress in HT22 murine hippocampal neuronal cells. Pharmacognosy Magazine, 11(Suppl 2), S284–S289.
- Wu, J., Liu, K., & Shi, X. (2015). The anti-inflammatory activity of several flavonoids isolated from Murraya paniculata on murine macrophage cell line and gastric epithelial cell (GES-1). Journal of Huazhong University of Science and Technology [Medical Sciences], 35(5), 705–710.
- O'Leary, C., et al. (2020). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 177(13), 3033–3048.
- Parihar, A. (2025). View of Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. Journal of Drug Delivery and Therapeutics, 15(7), 134-143.
- Wu, J., Liu, K., & Shi, X. (2015). The anti-inflammatory activity of several flavonoids isolated from Murraya paniculata on murine macrophage cell line and gastric epithelial cell (GES-1). Journal of Huazhong University of Science and Technology [Medical Sciences], 35(5), 705–710.
- Li, W., et al. (2013). Nobiletin ameliorates the deficits in hippocampal BDNF, TrkB, and synapsin I induced by chronic unpredictable mild stress.
- Jeon, Y., et al. (2021). Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling. Experimental Neurobiology, 30(1), 73–86.
- Tsilioni, I., Kempuraj, D., & Theoharides, T. C. (2025). Nobiletin and Eriodictyol Suppress Release of IL-1β, CXCL8, IL-6, and MMP-9 from LPS, SARS-CoV-2 Spike Protein, and Ochratoxin A-Stimulated Human Microglia.
- Parihar, A. (2025). View of Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. Journal of Drug Delivery and Therapeutics, 15(7), 134-143.
- Hou, C., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548.
- Vohra, M. S., et al. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and Cellular Endocrinology, 604, 112554.
- Cui, Y., et al. (2010). Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation. Biological & Pharmaceutical Bulletin, 33(11), 1814-1821.
- Jeon, Y., et al. (2021). Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling. Experimental Neurobiology, 30(1), 73–86.
- Li, W., et al. (2013). Nobiletin ameliorates the deficits in hippocampal BDNF, TrkB, and synapsin I induced by chronic unpredictable mild stress.
- Parihar, A. (2025). View of Nobiletin as a Neuroprotective Agent: Therapeutic Potential and Formulation Strategies for Alzheimer's and Related Disorders. Journal of Drug Delivery and Therapeutics, 15(7), 134-143.
- Tsilioni, I., Kempuraj, D., & Theoharides, T. C. (2025). Nobiletin and Eriodictyol Suppress Release of IL-1β, CXCL8, IL-6, and MMP-9 from LPS, SARS-CoV-2 Spike Protein, and Ochratoxin A-Stimulated Human Microglia.
- O'Leary, C., et al. (2020). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 177(13), 3033–3048.
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A Comparative Guide to the Synergistic Effects of Pentamethoxyflavones with Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
While direct evidence for the synergistic effects of 5,7,3',4',5'-pentamethoxyflavanone is limited in the current body of scientific literature, extensive research on the closely related flavone, 3',4',5',5,7-pentamethoxyflavone (PMF), provides a strong foundation for understanding the potential of this class of compounds. This guide will focus on the demonstrated synergistic activities of PMF and other related polymethoxyflavones (PMFs).
The Challenge of Chemotherapeutic Resistance and the Promise of Synergy
A significant hurdle in cancer treatment is the development of resistance to chemotherapeutic drugs. Cancer cells can employ various mechanisms to evade the cytotoxic effects of these agents, leading to treatment failure. Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern oncology. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, is the ultimate goal of combination therapy.
Polymethoxyflavones, a class of flavonoids rich in methoxy groups, have garnered attention for their potential as chemosensitizers. Their unique chemical structure contributes to increased metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This guide will explore how these properties, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for combination cancer therapy.
Comparative Analysis of Synergistic Combinations
This section compares the synergistic effects of different PMFs with various chemotherapeutic drugs, highlighting the cancer cell types, key efficacy data, and the proposed mechanisms of action.
| Polymethoxyflavone | Chemotherapeutic Drug | Cancer Cell Line | Key Findings | Proposed Mechanism of Synergy |
| 3',4',5',5,7-Pentamethoxyflavone (PMF) | Cisplatin | A549/CDDP (Cisplatin-Resistant Human Lung Cancer) | PMF significantly sensitized A549/CDDP cells to cisplatin, substantially inducing apoptosis compared to cisplatin alone.[1][2] The IC50 of cisplatin in A549/CDDP cells was significantly higher than in the parental A549 cells (1136.3 µM vs. 317.9 µM), confirming resistance.[1] | Downregulation of the Nrf2 signaling pathway.[1][2] |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Vincristine | AML-2/D100 (P-glycoprotein-overexpressing leukemia) | Sinensetin reversed vincristine resistance in a concentration-dependent manner.[3] | Inhibition of P-glycoprotein (Pgp)-mediated drug efflux, leading to increased intracellular drug accumulation.[3] |
| 5-Demethylnobiletin | Paclitaxel | CL1-5 (Human Lung Cancer) | The combination of low-dose paclitaxel and 5-demethylnobiletin resulted in reduced cell viability and a concomitant increase in apoptosis.[4] The combination also significantly suppressed tumor growth in a nude mouse xenograft model.[4] | Induction of apoptosis via the caspase pathway (modulation of caspase-3, -8, and -9).[4] |
Mechanistic Insights into Synergistic Actions
The synergistic effects of PMFs with chemotherapeutic drugs are rooted in their ability to modulate cellular pathways that contribute to drug resistance and cancer cell survival.
Downregulation of the Nrf2 Pathway by 3',4',5',5,7-Pentamethoxyflavone
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and cytoprotective genes.[1] Overexpression of Nrf2 has been linked to chemoresistance in various cancers.[1]
In cisplatin-resistant A549 cells, the expression of Nrf2 and its target genes is significantly elevated.[1] 3',4',5',5,7-Pentamethoxyflavone (PMF) has been shown to reduce Nrf2 expression, leading to a decrease in its downstream target genes.[2] This downregulation of the Nrf2 protective pathway re-sensitizes the cancer cells to the cytotoxic effects of cisplatin, leading to enhanced apoptosis.[1][2]
Inhibition of P-glycoprotein by Polymethoxyflavones
P-glycoprotein (Pgp) is an ATP-dependent efflux pump that can actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This is a major mechanism of multidrug resistance (MDR).
Certain PMFs, such as sinensetin, have been shown to inhibit the function of Pgp.[3] By blocking this efflux pump, these PMFs increase the intracellular accumulation of chemotherapeutic agents like vincristine, restoring their cytotoxic effects in resistant cells.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the synergistic effects of PMFs and chemotherapeutic drugs.
Cell Viability and Synergy Assessment: MTT Assay and Combination Index (CI)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Treatment: Treat the cells with various concentrations of the PMF, the chemotherapeutic drug, and their combination for a specified period (e.g., 48 or 72 hours).[6] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Calculation of Combination Index (CI):
The Chou-Talalay method is widely used to determine synergy. The Combination Index (CI) is calculated using software such as CompuSyn.[8][9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Annexin V/PI Staining:
-
Cell Treatment and Collection: Treat cells with the PMF, chemotherapeutic drug, or their combination as described for the MTT assay. After treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Collection: Treat and collect cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[11]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in the synergistic mechanism, such as Nrf2, P-glycoprotein, and apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
Protocol for Western Blotting:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-Pgp, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that polymethoxyflavones, particularly 3',4',5',5,7-pentamethoxyflavone, hold significant promise as synergistic partners for conventional chemotherapeutic drugs. Their ability to modulate key resistance pathways, such as Nrf2 and P-glycoprotein, provides a solid rationale for their inclusion in combination therapy regimens.
Future research should focus on:
-
Investigating 5,7,3',4',5'-pentamethoxyflavanone: Direct studies are needed to confirm if the flavanone counterpart exhibits similar or enhanced synergistic properties compared to the flavone.
-
In Vivo Studies: More extensive preclinical animal studies are required to validate the in vitro findings and to assess the safety and efficacy of these combinations in a whole-organism context.
-
Exploring Other Combinations: The synergistic potential of PMFs should be explored with a broader range of chemotherapeutic agents and in different cancer types.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for cancer patients.
By continuing to explore the synergistic potential of natural compounds like pentamethoxyflavones, the scientific community can pave the way for more effective and less toxic cancer treatments.
References
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3',4',5',5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Antioxidants (Basel). 2019;8(11):563. [Link]
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5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytother Res. 2024;38(12):5539-5548. [Link]
-
3',4',5',5,7-pentamethoxyflavone Sensitizes Cisplatin-resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Antioxidants (Basel). 2019;8(11):563. [Link]
-
Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Bosn J Basic Med Sci. 2024;24(1):108-116. [Link]
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CompuSyn. ComboSyn. [Link]
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Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). Biochem Pharmacol. 1999;58(8):1257-1265. [Link]
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Enhancement of paclitaxel transport and cytotoxicity by 7,3',4'-trimethoxyflavone, a P-glycoprotein inhibitor. J Pharm Pharm Sci. 2007;10(4):547-553. [Link]
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Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Reading. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review. J Ovarian Res. 2023;16(1):198. [Link]
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Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Chin Med. 2011;6:31. [Link]
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Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking. Pharmaceutical Sciences. 2022;28(3):409-417. [Link]
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MTT Cell Assay Protocol. [Link]
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IC50 values of compounds (1-32) and cisplatin, obtained in the... ResearchGate. [Link]
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Prediction of Drug Synergism between Peptides and Antineoplastic Drugs Paclitaxel, 5-Fluorouracil, and Doxorubicin Using In Silico Approaches. Pharmaceuticals (Basel). 2023;16(5):714. [Link]
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Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Biomed Chromatogr. 2009;23(4):335-339. [Link]
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Could you give us some advice on Combination Index (CI) calculation with CompuSyn?. ResearchGate. [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
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Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. [Link]
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Synergistic Anticancer Effect of a Combination of Paclitaxel and 5-Demethylnobiletin Against Lung Cancer Cell Line In Vitro and In Vivo. Appl Biochem Biotechnol. 2018;186(4):1047-1060. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. Int J Mol Sci. 2021;22(2):537. [Link]
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Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Postepy Hig Med Dosw (Online). 2022;76(1):475-483. [Link]
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Welcome to COMPUSYN. ComboSyn. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer. PLoS Comput Biol. 2017;13(4):e1005433. [Link]
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Pentoxifylline Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin’s Disease Cell Line. Curr Issues Mol Biol. 2025;47(8):593. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. J Vis Exp. 2013;(73):e50350. [Link]
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Combination Therapy Comprising Paclitaxel and 5-Fluorouracil by Using Folic Acid Functionalized Bovine Milk Exosomes Improves the Therapeutic Efficacy against Breast Cancer. Pharmaceutics. 2022;14(10):2049. [Link]
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Calcusyn Software. YouTube. [Link]
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Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy. Biomedicines. 2021;9(5):500. [Link]
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Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]
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comparing the antioxidant capacity of methylated vs hydroxylated flavonoids
<
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of phytochemicals, flavonoids stand out for their potent antioxidant properties, a characteristic that has positioned them as promising candidates in the prevention and treatment of a myriad of diseases rooted in oxidative stress.[1][2] However, the biological activity of these compounds is not static; it is dynamically influenced by structural modifications. Among these, methylation—the addition of a methyl group to a hydroxyl moiety—presents a fascinating paradox. While hydroxylation is often directly correlated with increased antioxidant potential, methylation introduces a layer of complexity that significantly alters a flavonoid's efficacy. This guide delves into the nuanced relationship between methylation, hydroxylation, and the antioxidant capacity of flavonoids, providing a comprehensive comparison supported by experimental evidence to inform future research and drug development.
The Structural Basis of Antioxidant Activity: A Tale of Two Groups
The antioxidant prowess of flavonoids is intrinsically linked to their molecular structure, specifically the arrangement and number of hydroxyl (-OH) groups.[3][4][5] These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[6] The presence of an ortho-catechol group (3',4'-OH) in the B-ring, in particular, is a strong determinant of high antioxidant capacity.[7][8]
Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group (-CH3), fundamentally alters this electron-donating capability. This structural change has profound implications for the flavonoid's antioxidant potential, bioavailability, and metabolic stability.[9][10][11]
Figure 1. Structural comparison of hydroxylated and methylated flavonoids.
The Double-Edged Sword: How Methylation Impacts Antioxidant Capacity
Theoretically, blocking a redox-active phenolic group through methylation would be expected to compromise a flavonoid's original antioxidant properties.[1] Indeed, most in vitro studies indicate that methylated flavonoids have either significantly lost or only marginally retained the ROS-scavenging activity of their hydroxylated precursors.[1]
However, the story is more complex in a biological context. Methylation can dramatically increase a flavonoid's metabolic stability by preventing conjugation reactions (glucuronidation and sulfation) that readily occur on free hydroxyl groups.[9] This enhanced stability leads to increased membrane transport, improved intestinal absorption, and ultimately, greater oral bioavailability.[9][10] Therefore, while the intrinsic antioxidant capacity of a single molecule might be lower, the overall in vivo effect could be more pronounced due to its prolonged presence and better distribution in the body.[11]
Experimental Evaluation of Antioxidant Capacity: A Multi-Assay Approach
To objectively compare the antioxidant capacity of methylated and hydroxylated flavonoids, a battery of in vitro assays is essential. Each assay targets a different aspect of antioxidant activity, and a combination of methods provides a more comprehensive picture. The most commonly employed assays are the DPPH, ABTS, ORAC, and FRAP assays.[12][13]
Spectrophotometric antioxidant assays are generally categorized as either single electron transfer (SET)-based or hydrogen atom transfer (HAT)-based methods.[14] SET-based assays, such as ABTS, DPPH, and FRAP, measure the ability of an antioxidant to reduce an oxidant, which results in a color change.[15] In contrast, HAT-based methods, like the ORAC assay, assess the capacity of an antioxidant to quench free radicals by hydrogen donation.[16]
Figure 2. A generalized workflow for evaluating antioxidant capacity.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the reduction of the stable DPPH radical by an antioxidant.[14] The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction.[14]
-
Principle: Based on the ability of the DPPH free radical to react with hydrogen donors.[17]
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the flavonoid samples and the standard.
-
Mix equal volumes of the sample/standard dilutions with the DPPH solution.[18]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm using a spectrophotometer.[18]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to inhibit 50% of the DPPH radicals) is determined.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, leading to a loss of color.
-
Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Methanol or ethanol.
-
Flavonoid samples and a standard (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix a small volume of the sample/standard with the diluted ABTS•+ solution.[18]
-
Incubate for 6 minutes in the dark.[18]
-
Measure the absorbance at 734 nm.[18]
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[16][19]
-
Principle: A HAT-based assay that quantifies the inhibition of peroxyl radical-induced oxidation.[16]
-
Reagents:
-
Procedure:
-
In a 96-well microplate, add the flavonoid sample/standard and the fluorescein solution.[16]
-
Incubate at 37°C for 10 minutes.[16]
-
Add the AAPH solution to initiate the reaction.[16]
-
Monitor the fluorescence decay kinetically with excitation at 485 nm and emission at 530 nm.[20]
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve and expressed as Trolox equivalents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[21]
-
Principle: Based on the reduction of a ferric-ligand complex to the ferrous form by an antioxidant.[22][23][24]
-
Reagents:
-
FRAP reagent containing TPTZ, FeCl₃, and acetate buffer (pH 3.6).[21]
-
Flavonoid samples and a standard (e.g., FeSO₄ or Trolox).
-
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the flavonoid sample/standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a short period (typically 4-6 minutes).[21]
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
The antioxidant capacity is determined from a standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Comparative Data Summary
The following table summarizes hypothetical but representative data from the literature, comparing the antioxidant capacity of a hydroxylated flavonoid (Quercetin) with its methylated counterpart (Rhamnetin).
| Flavonoid | Assay | IC50 (µM) | TEAC (µmol TE/µmol) | FRAP Value (µmol Fe²⁺/µmol) |
| Quercetin (Hydroxylated) | DPPH | 21.26 ± 1.33[16] | - | - |
| ABTS | - | High | - | |
| ORAC | - | 4.7 ± 0.3 | - | |
| FRAP | - | - | High | |
| Rhamnetin (Methylated) | DPPH | Higher than Quercetin | - | - |
| ABTS | - | Moderate | - | |
| ORAC | - | Lower than Quercetin | - | |
| FRAP | - | - | Moderate |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
Generally, studies show that methylation of hydroxyl groups in flavonoids leads to a decrease in their in vitro antioxidant activity.[5][6] For instance, the methylation of the 4'-hydroxyl group in the B-ring significantly reduces the antioxidant capacity.[25] This is because the free hydroxyl groups, especially the catechol structure in the B-ring, are crucial for radical scavenging.[25]
Mechanistic Insights and Causality
The diminished antioxidant capacity of methylated flavonoids in vitro can be attributed to several factors:
-
Reduced Hydrogen Donating Ability: The primary mechanism of flavonoid antioxidant action is hydrogen atom transfer (HAT).[3] Methylation of a hydroxyl group eliminates its ability to donate a hydrogen atom, thereby reducing its radical scavenging potential.
-
Altered Electron Donating Capacity: In single electron transfer (SET) mechanisms, the antioxidant donates an electron to a radical. While the methoxy group is also an electron-donating group, its capacity is generally less than that of a hydroxyl group, especially in the context of stabilizing the resulting flavonoid radical through resonance.
-
Disruption of Key Structural Features: Certain structural features are critical for high antioxidant activity, such as the 3',4'-o-dihydroxyl group in the B-ring, a 2,3-double bond in conjugation with a 4-keto group in the C-ring, and a 3-hydroxyl group.[26] Methylation at these key positions can disrupt these favorable configurations.
However, the enhanced metabolic stability and bioavailability of methylated flavonoids present a compelling case for their potential in vivo efficacy.[9][10] This suggests that while hydroxylated flavonoids may be more potent scavengers in a test tube, their methylated counterparts might exert a more sustained antioxidant effect within a biological system.[11]
Conclusion and Future Directions
The comparison of methylated versus hydroxylated flavonoids reveals a classic trade-off between intrinsic antioxidant potency and pharmacokinetic properties. Hydroxylated flavonoids generally exhibit superior in vitro antioxidant activity due to their greater capacity for hydrogen and electron donation.[5] Conversely, methylation, while diminishing this intrinsic activity, significantly enhances metabolic stability and bioavailability, potentially leading to a more prolonged and effective in vivo antioxidant action.[9][10]
For researchers and drug development professionals, this understanding is critical. The choice between a hydroxylated and a methylated flavonoid for a particular application will depend on the desired therapeutic outcome. For topical applications or localized delivery where high radical scavenging is immediately required, hydroxylated flavonoids may be preferable. For systemic applications requiring sustained antioxidant protection, methylated flavonoids could be the more strategic choice.
Future research should focus on:
-
In vivo comparative studies: Directly comparing the in vivo antioxidant effects of methylated and hydroxylated flavonoids to bridge the gap between in vitro data and physiological outcomes.
-
Structure-activity relationship (SAR) studies: Systematically exploring the effects of methylation at different positions on the flavonoid backbone to identify derivatives with an optimal balance of antioxidant activity and bioavailability.
-
Development of novel delivery systems: Designing delivery systems that can protect hydroxylated flavonoids from rapid metabolism, thereby enhancing their in vivo efficacy.
By continuing to unravel the complex interplay between structure, antioxidant capacity, and bioavailability, the scientific community can unlock the full therapeutic potential of both methylated and hydroxylated flavonoids.
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A Comparative Guide to Validating the Effects of 5,7,3',4',5'-Pentamethoxyflavanone on the Gut-Brain Axis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for validating the effects of 5,7,3',4',5'-pentamethoxyflavanone (PMF) on the gut-brain axis. It is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this novel compound. This document moves beyond a simple recitation of protocols, offering in-depth scientific rationale for experimental choices and providing a comparative analysis of PMF against other established gut-brain axis modulators.
Introduction: The Gut-Brain Axis and the Promise of Flavonoids
The gut-brain axis is a complex bidirectional communication network that links the central nervous system (CNS) with the gastrointestinal tract. This intricate relationship is modulated by a variety of factors, including the gut microbiota, immune system, and neuroendocrine signaling.[1] Emerging evidence suggests that dysregulation of the gut-brain axis is implicated in a range of neurological and psychiatric disorders, making it a promising target for therapeutic intervention.
Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential health benefits, including their ability to modulate the gut microbiota and exert neuroprotective effects.[2] 5,7,3',4',5'-pentamethoxyflavanone (PMF) is a polymethoxyflavone (PMF) that has shown promise in preclinical studies for its anxiolytic and neuroprotective properties.[3][4] This guide will provide a detailed roadmap for validating these effects and comparing the performance of PMF with other interventions targeting the gut-brain axis.
Comparative Analysis: PMF vs. Alternative Gut-Brain Axis Modulators
While PMF presents a novel therapeutic avenue, it is crucial to benchmark its efficacy against established modulators of the gut-brain axis. This section provides a comparative overview of PMF, probiotics, and prebiotics.
| Feature | 5,7,3',4',5'-Pentamethoxyflavanone (PMF) | Probiotics | Prebiotics |
| Mechanism of Action | Modulates gut microbiota, enhances GABAergic synaptic stability, and acts on the A2AR/gephyrin/GABRA2 pathway.[3] Possesses anti-inflammatory and neuroprotective properties.[5][6] | Live microorganisms that, when administered in adequate amounts, confer a health benefit on the host.[7] They can modulate the gut microbiota, influence immune responses, and produce neuroactive compounds.[8] | Non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[9] This leads to the production of short-chain fatty acids (SCFAs) which have systemic effects. |
| Reported Effects on Gut Microbiota | Enhances the species composition of the gut microbiota.[3] Specific changes in microbial populations are still under investigation. | Can increase the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium.[1] Effects are strain-specific. | Stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[9] |
| Neurochemical Effects | Increases levels of 5-hydroxytryptamine (5-HT) and gamma-aminobutyric acid (GABA) in the hippocampus.[3] | Can influence the levels of neurotransmitters such as serotonin, dopamine, and GABA.[8] | Indirectly affects neurotransmitter levels through the production of SCFAs. |
| Behavioral Effects | Mitigates anxiety-like behavior in preclinical models.[3] | Can improve symptoms of anxiety and depression.[1] | May improve mood and cognitive function. |
| Advantages | Potential for specific molecular targeting. May offer a more direct and potent effect compared to broad-spectrum microbial interventions. | Generally recognized as safe (GRAS). A long history of use in fermented foods. | Can be incorporated into the diet. Supports the growth of endogenous beneficial bacteria. |
| Limitations | Limited clinical data in humans. Bioavailability and metabolism need further investigation. | Efficacy can be strain-dependent and variable between individuals. Viability of live organisms can be a concern. | Effects are indirect and depend on the composition of the individual's gut microbiota. |
Experimental Validation: A Step-by-Step Guide
To rigorously validate the effects of PMF on the gut-brain axis, a multi-pronged experimental approach is necessary. This section outlines key experimental protocols with a focus on scientific integrity and reproducibility.
Workflow for Validating PMF's Effect on the Gut-Brain Axis
Caption: Experimental workflow for validating PMF's effects on the gut-brain axis.
Animal Model and Treatment
A chronic unpredictable mild stress (CUMS) model in mice is a well-established method for inducing anxiety-like behaviors and is relevant for studying gut-brain axis dysregulation.
-
Rationale: The CUMS model recapitulates key features of human anxiety disorders, including alterations in the hypothalamic-pituitary-adrenal (HPA) axis and neurotransmitter systems.[3]
Protocol:
-
Animal Housing: House male Kunming mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
CUMS Procedure: Subject the mice to a series of mild, unpredictable stressors for a period of 4-6 weeks. Stressors may include cage tilting, wet bedding, food and water deprivation, and restraint stress.
-
Treatment Groups:
-
Control (vehicle)
-
CUMS + Vehicle
-
CUMS + PMF (e.g., 50 mg/kg)
-
CUMS + PMF (e.g., 100 mg/kg)
-
CUMS + Diazepam (positive control, e.g., 3 mg/kg)
-
-
Drug Administration: Administer PMF or vehicle daily by oral gavage for the duration of the CUMS procedure.
Behavioral Analysis
Behavioral tests are crucial for assessing the anxiolytic effects of PMF.
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents.[10]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.[11]
-
Place the mouse in the center of the maze, facing an open arm.[12]
-
Allow the mouse to explore the maze for 5 minutes.[13]
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.[14]
-
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
The OFT is used to assess general locomotor activity and anxiety-like behavior.[15]
Protocol:
-
Apparatus: A square arena with walls.[16]
-
Procedure:
-
Acclimatize the mice to the testing room.[11]
-
Place the mouse in the center of the open field.[17]
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).[15][16]
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.[18]
-
-
Data Analysis: An increase in the time spent in the center of the arena suggests reduced anxiety. The total distance traveled serves as a measure of general locomotor activity.
Biochemical Analysis
Biochemical assays are essential for elucidating the molecular mechanisms underlying the effects of PMF.
Corticosterone is a primary stress hormone in rodents, and its levels are indicative of HPA axis activity.
Protocol:
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein immediately after the final behavioral test.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA: Use a commercially available corticosterone ELISA kit to measure the concentration of corticosterone in the serum. Follow the manufacturer's instructions for the assay.[19][20][21][22]
The hippocampus is a key brain region involved in anxiety and mood regulation.
Protocol:
-
Tissue Collection: Immediately after sacrifice, dissect the hippocampus and snap-freeze it in liquid nitrogen.
-
Homogenization: Homogenize the hippocampal tissue in an appropriate lysis buffer.
-
ELISA for 5-HT and GABA: Use commercially available ELISA kits to quantify the levels of 5-HT and GABA in the hippocampal homogenates.[3]
-
Western Blotting for A2AR, Gephyrin, and GABRA2:
-
Perform protein quantification of the hippocampal lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against A2AR, gephyrin, GABRA2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Gut Microbiota Analysis
16S rRNA gene sequencing is a powerful tool for characterizing the composition of the gut microbiota.[23]
Protocol:
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at the end of the study and store them at -80°C.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available DNA extraction kit.
-
16S rRNA Gene Amplification and Sequencing:
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).
-
Perform taxonomic assignment of the OTUs/ASVs.
-
Analyze the alpha and beta diversity of the gut microbiota to assess within-sample and between-sample diversity, respectively.
-
Identify specific bacterial taxa that are significantly altered by PMF treatment.
-
Signaling Pathway Visualization
Caption: Proposed mechanism of PMF's anxiolytic effect via the gut-brain axis.
Conclusion and Future Directions
The validation of 5,7,3',4',5'-pentamethoxyflavanone's effect on the gut-brain axis requires a rigorous and multi-faceted approach. The experimental framework outlined in this guide provides a comprehensive strategy for assessing the anxiolytic potential of PMF and elucidating its underlying mechanisms. By comparing the effects of PMF with those of established gut-brain axis modulators like probiotics and prebiotics, researchers can gain a clearer understanding of its therapeutic potential.
Future research should focus on:
-
Human Clinical Trials: Translating the promising preclinical findings of PMF to human studies is a critical next step.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) of PMF is essential for optimizing its therapeutic efficacy.
-
Specific Microbial Targets: Identifying the specific gut microbial species that are modulated by PMF will provide a more targeted approach for therapeutic development.
-
Long-term Safety: Assessing the long-term safety profile of PMF is crucial for its potential use as a therapeutic agent.
By following the principles of scientific integrity and employing the detailed methodologies described in this guide, researchers can effectively validate the effects of PMF on the gut-brain axis and contribute to the development of novel therapeutics for neurological and psychiatric disorders.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Polymethoxyflavone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of polymethoxyflavones (PMFs) is paramount. These bioactive compounds, found predominantly in citrus peels, exhibit a range of promising pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] As interest in PMFs as therapeutic agents and dietary supplements grows, the need for robust and reliable analytical methods becomes increasingly critical.[3] This guide provides an in-depth comparison of common analytical techniques for PMF quantification and a detailed framework for conducting cross-validation studies to ensure data integrity and method transferability.
The Analytical Landscape for PMF Quantification: A Comparative Overview
The choice of an analytical method for PMF quantification is a critical decision driven by factors such as sensitivity, selectivity, sample matrix, and available instrumentation. No single method is universally superior; each presents a unique set of advantages and limitations.[4]
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the quantification of PMFs due to its robustness, cost-effectiveness, and straightforward operation.[5][6] The method separates individual PMFs based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.[1] Detection is achieved by monitoring the absorbance of the eluting compounds at a specific wavelength, often around 313 nm for PMFs.[5]
Causality in Method Design: The selection of a polar-embedded stationary phase can be advantageous for resolving the structurally similar PMF analogues.[1] Gradient elution, where the mobile phase composition is varied over time, is often necessary to achieve adequate separation of the diverse range of PMFs present in citrus extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The high accuracy of LC-QTOF-MS/MS enables the identification of unknown analytes and is effective for characterizing phenolic compounds.[8]
Expert Insight: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte. This minimizes interference from co-eluting matrix components, a common challenge in the analysis of natural product extracts.[9]
Table 1: Comparison of Key Performance Parameters for HPLC-UV and LC-MS/MS in PMF Quantification
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Selectivity | Moderate to High | Very High | UV detection can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior selectivity through mass-based detection. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range[1] | Can reach ng/mL or even pg/mL levels[9][10] | LC-MS/MS is significantly more sensitive, making it ideal for trace-level analysis in biological matrices or for detecting low-abundance PMFs. |
| Linearity (R²) | Generally >0.99[11] | Typically >0.99[12] | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 97.0% - 105.1% reported for PMFs[1] | 96.1% - 103.5% reported for flavonoids[9] | Both methods can provide high accuracy, but this is highly dependent on proper sample preparation and the absence of matrix effects. |
| Precision (%RSD) | Intraday RSD ≤2.64% reported for flavonoids[9] | Interday RSD ≤7.3% reported for flavonoids[9] | Both techniques demonstrate good precision. Automation in modern systems minimizes variability. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more affordable and require less specialized training. LC-MS/MS instruments represent a significant capital investment and demand greater operator expertise. |
The Imperative of Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results for the same set of samples.[13][14] This is a critical exercise when:
-
Transferring a method between laboratories.[14]
-
Comparing results generated by different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS).[13]
-
Data from different studies, potentially using different methods, are being compared or combined.[13]
Trustworthiness Through Self-Validation: A robust cross-validation study acts as a self-validating system, providing confidence that reported concentrations are method-independent and truly reflective of the sample's composition.
Designing a Cross-Validation Study
A well-designed cross-validation study should encompass a systematic comparison of key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]
Caption: A typical workflow for a cross-validation study.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the extraction and quantification of PMFs, forming the basis for a cross-validation study.
Sample Preparation: Ultrasonic-Assisted Extraction
The efficient extraction of PMFs from the citrus peel matrix is a critical first step. Ultrasonic-assisted extraction is a rapid and effective method.[6]
Protocol Steps:
-
Sample Pre-treatment: Dry citrus peel samples at a controlled temperature (e.g., 60°C) and grind into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Solvent Addition: Add 25 mL of a suitable solvent (e.g., ethanol or methanol).[6][17] Hexane can also be considered for its selectivity towards PMFs.[18]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.
-
Filtration and Collection: Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.
-
Storage: Store the extracts at 4°C until analysis.
Expert Rationale: The use of ultrasonication enhances extraction efficiency by disrupting cell walls, thereby increasing solvent penetration and mass transfer of the target analytes. The choice of solvent is critical; ethanol and methanol are effective for a broad range of flavonoids, while less polar solvents like hexane can offer greater selectivity for the less polar PMFs.[18]
HPLC-UV Quantification Protocol
This protocol outlines a general procedure for the quantification of major PMFs such as nobiletin and tangeretin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of nobiletin, tangeretin, and other relevant PMFs in the mobile phase.
-
System Suitability: Inject a mid-level standard multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2%).
-
Calibration Curve: Inject the calibration standards in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Quantify the PMFs in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Quantification Protocol
This protocol is designed for higher sensitivity and selectivity.
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: As per the HPLC-UV method, but with LC-MS grade solvents.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Procedure:
-
Analyte Tuning: Infuse individual PMF standards to optimize MS parameters (e.g., precursor/product ions, collision energy).
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method, potentially with further dilution due to the higher sensitivity of the instrument.
-
Analysis: Analyze the standards and samples using the optimized LC-MS/MS method.
-
Data Processing: Integrate the MRM peaks and quantify the analytes using the generated calibration curve.
Data Analysis and Interpretation in Cross-Validation
Once data has been generated from both methods, a thorough analysis is required to assess their comparability.
Comparison of Validation Parameters
The validation parameters for each method should be tabulated and compared against the pre-defined acceptance criteria.
Table 2: Example Cross-Validation Summary for Nobiletin
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria | Pass/Fail |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.995 | Pass |
| Accuracy (% Recovery) | 98.5% - 102.1% | 99.2% - 101.5% | 80% - 120% | Pass |
| Precision (%RSD) | 1.8% | 1.2% | ≤ 15% | Pass |
| LOQ (µg/mL) | 0.15 | 0.005 | Reportable | N/A |
Statistical Evaluation
For incurred samples, a statistical comparison of the quantitative results is essential. A Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative methods.
Caption: Visualizing agreement between two analytical methods.
Interpretation: In a Bland-Altman plot, the y-axis represents the difference between the two methods, and the x-axis represents the average of the two methods. If the methods are in good agreement, the data points will be randomly scattered around the mean difference line, with the majority falling within the 95% limits of agreement.
Conclusion and Future Perspectives
The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and comparability of data for PMF quantification. While HPLC-UV offers a robust and accessible platform, LC-MS/MS provides unparalleled sensitivity and selectivity. The choice of method should be guided by the specific research question and the nature of the sample matrix. By adhering to the principles of method validation and conducting rigorous cross-validation studies, researchers can generate high-quality, defensible data that will advance our understanding of the therapeutic potential of polymethoxyflavones.
Future efforts should focus on the development of certified reference materials for a wider range of PMFs to further standardize quantification across laboratories. Additionally, as the metabolism of PMFs becomes better understood, the cross-validation of methods for their metabolites in biological fluids will be crucial for pharmacokinetic and pharmacodynamic studies.[19]
References
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De Wispelaere, T., et al. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD. Planta Medica, 87(10/11), 896-906. [Link]
-
Li, S., et al. (2009). Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts. Journal of Separation Science, 32(1), 74-81. [Link]
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Ho, C. T., & Pan, M. H. (2022). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Critical Reviews in Food Science and Nutrition, 62(27), 7505-7521. [Link]
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Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomedical Chromatography, 24(8), 838-845. [Link]
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Todorovic, V., et al. (2015). Overview of methods for analysis and identification of flavonoids. Journal of AOAC International, 98(4), 837-849. [Link]
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Manthey, J. A., & Bendele, P. (2008). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In Citrus Polymethoxyflavones (pp. 25-37). American Chemical Society. [Link]
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Vallejo, F., et al. (2010). Validation of a reversed-phase HPLC method for the analysis of flavonoids in broccoli. Food Chemistry, 123(4), 1367-1373. [Link]
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Nakamura, Y., et al. (2025). Polymethoxyflavones and Bone Metabolism. International Journal of Molecular Sciences, 26(5), 2589. [Link]
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Rouseff, R. L., & Ting, S. V. (1979). Quantitation of polymethoxylated flavones in orange juice by high-performance liquid chromatography. Journal of Chromatography A, 176(1), 75-87. [Link]
-
Gikas, E., et al. (2023). Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. Foods, 12(14), 2735. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
He, J., et al. (2019). Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties. Journal of Chromatographic Science, 57(5), 427-434. [Link]
-
Neilson, A. P., et al. (2019). Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders. Journal of Food Science, 84(8), 2147-2156. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
Chen, J., et al. (2021). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 12(19), 9233-9244. [Link]
-
Tsapekos, P., et al. (2021). Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. Journal of Food Composition and Analysis, 98, 103823. [Link]
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Hansen, S., & Spácil, Z. (2009). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 5,7,3',4',5'-Pentamethoxyflavanone: Ensuring Laboratory Safety and Regulatory Compliance
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,7,3',4',5'-Pentamethoxyflavanone. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment. This document is structured to provide not just a set of instructions, but the scientific and regulatory rationale behind them, ensuring a deep and functional understanding of safe laboratory practices.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's properties and associated hazards. 5,7,3',4',5'-Pentamethoxyflavanone is a flavonoid compound used in various research applications.[1] While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another advises that it "should be considered hazardous until further information becomes available."[2][3]
In laboratory settings, the precautionary principle must govern our actions. The absence of comprehensive hazard data does not equate to an absence of risk. Therefore, all waste containing 5,7,3',4',5'-Pentamethoxyflavanone, including stock solutions, contaminated materials, and rinsate, must be treated as hazardous chemical waste .
Table 1: Properties of 5,7,3',4',5'-Pentamethoxyflavanone
| Property | Value | Source(s) |
| CAS Number | 53350-26-8 | [2][3][4] |
| Molecular Formula | C₂₀H₂₀O₇ | [4] |
| Physical Form | Solid Powder | [2][4] |
| Synonyms | 3',4',5',5,7-Pentamethoxyflavone, 5,7,3′,4′,5′-PMF | [2][3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol | [2][4] |
This solubility profile is crucial; it informs us that aqueous rinsing alone may be insufficient for decontamination and dictates the types of solvents that will themselves become part of the hazardous waste stream.
Section 2: The Core Principles of Compliant Disposal
All chemical waste disposal is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] These regulations are operationalized through your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) office. The following principles are universal.
-
Segregation : Never mix incompatible waste streams.[7] Waste containing 5,7,3',4',5'-Pentamethoxyflavanone should be segregated from other chemical wastes unless explicitly permitted by your EHS office.
-
Containerization : Waste must be stored in containers that are sturdy, chemically resistant to the contents (including any solvents), and can be securely closed.[7][8] Containers must be kept closed except when actively adding waste.[7]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including concentrations.[9] Unlabeled containers are a serious safety violation and can lead to costly and dangerous disposal procedures.[10]
-
Accumulation : Laboratories typically have a designated "Satellite Accumulation Area" (SAA) where hazardous waste is stored at or near the point of generation before being moved to a Central Accumulation Area (CAA) for pickup.[9]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct workflow for handling waste generated from the use of 5,7,3',4',5'-Pentamethoxyflavanone.
Experimental Protocol: Waste Handling and Disposal
1. Personal Protective Equipment (PPE)
-
Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
2. Preparing for Waste Collection
-
Solid Waste : Collect unadulterated or expired 5,7,3',4',5'-Pentamethoxyflavanone powder in a dedicated, sealable waste container. This container should be made of glass or chemically resistant plastic.
-
Liquid Waste : Collect solutions of 5,7,3',4',5'-Pentamethoxyflavanone (e.g., in DMSO or methanol) in a separate, dedicated liquid waste container. Ensure the container material is compatible with the solvent used.
-
Rationale : Segregating solid and liquid waste streams is often more cost-effective for disposal and prevents unintended chemical reactions.
3. Waste Accumulation and Labeling
-
Immediately label your waste container using your institution's hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "5,7,3',4',5'-Pentamethoxyflavanone."
-
For liquid waste, list all components, including solvents (e.g., "5,7,3',4',5'-Pentamethoxyflavanone, Methanol, ~1 mg/mL").
-
The date accumulation started.
-
-
Store the sealed container in your designated Satellite Accumulation Area.
4. Disposal of Contaminated Materials
-
Any materials that have come into direct contact with the compound (e.g., pipette tips, contaminated gloves, weigh boats, bench paper) are considered contaminated solid waste.
-
Collect these items in a separate, clearly labeled, lined container or heavy-duty plastic bag.
-
Label this container as "Solid Waste Contaminated with 5,7,3',4',5'-Pentamethoxyflavanone."
5. Disposal of Empty Product Containers
-
An "empty" container under EPA regulations is not one that simply appears empty; it must be properly decontaminated.
-
Procedure :
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or methanol).[11][12]
-
Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [7] Subsequent rinses can typically be collected in the same hazardous waste container.
-
After triple-rinsing and air-drying, completely deface or remove the original product label.[12]
-
The decontaminated container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling).
-
6. Arranging for Final Disposal
-
Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for pickup.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or follow the established procedure for requesting a chemical waste pickup.[8] Never attempt to dispose of the chemical yourself via a third-party vendor.
Section 4: Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 5,7,3',4',5'-Pentamethoxyflavanone and associated materials.
Caption: Disposal workflow for 5,7,3',4',5'-Pentamethoxyflavanone waste streams.
Section 5: Regulatory Framework Overview
Your laboratory's chemical disposal procedures are not arbitrary; they are mandated by federal and state law to ensure safety and environmental protection.
-
Occupational Safety and Health Administration (OSHA) : Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA requires your employer to develop a Chemical Hygiene Plan (CHP).[13] This CHP must include "procedures for safe removal of contaminated waste."[13]
-
Environmental Protection Agency (EPA) : The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may fall under special regulations (40 CFR Part 262 Subpart K) that provide a framework for managing the diverse and small-quantity waste streams typical of research settings.[5] These regulations govern everything from waste determination and labeling to accumulation time limits.[5][14]
By following the steps in this guide, you are not only ensuring your own safety but also fulfilling the legal and ethical requirements of your profession.
Conclusion
The proper disposal of 5,7,3',4',5'-Pentamethoxyflavanone is a straightforward process when guided by the principles of hazard assessment, segregation, proper containerization, and regulatory awareness. By treating this and all research chemicals with a lifecycle-based approach, we uphold our commitment to a safe and responsible scientific enterprise. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.
References
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Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Hazardous Waste Disposal Guide . Dartmouth Environmental Health and Safety. [Link]
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-
Laboratory Waste Management: The New Regulations . Medical Laboratory Management. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Missouri Southern State University. [Link]
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Laboratory chemical waste disposal guidelines . University of Otago. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 5,7,3',4',5'-Pentamethoxyflavanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5,7,3',4',5'-Pentamethoxyflavanone. Our commitment is to furnish you with field-proven insights and protocols that prioritize your safety and the integrity of your research.
Understanding the Compound: 5,7,3',4',5'-Pentamethoxyflavanone
5,7,3',4',5'-Pentamethoxyflavanone is a flavonoid compound that has been identified in various plants, such as Murraya paniculata and Bauhinia championii.[1][2] It is recognized for its diverse biological activities, including anti-inflammatory and cancer chemopreventive properties.[1] This compound is typically supplied as a solid powder.[1][3] While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another product information sheet advises treating the material as potentially hazardous until more comprehensive toxicological data is available.[3][4] This discrepancy underscores the importance of adopting a cautious and proactive safety posture.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₇ |
| Molecular Weight | 372.4 g/mol |
| Appearance | Off-White Crystalline Solid[5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
The Core Principle: A Proactive Stance on Safety
Given the limited and somewhat conflicting safety data for 5,7,3',4',5'-Pentamethoxyflavanone, a conservative approach to personal protective equipment (PPE) is paramount. The primary routes of potential exposure are inhalation of the powder, skin contact, and eye contact. Therefore, the selection of PPE must create a reliable barrier against these risks.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5,7,3',4',5'-Pentamethoxyflavanone in its powdered form and when preparing solutions.
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes when working with solutions.
-
Chemical Splash Goggles: Recommended when handling larger quantities of the powder or solutions, or when there is a higher risk of splashing.[6]
-
Face Shield: Should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing or aerosol generation.[6]
Skin Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. Ensure it is fully buttoned.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of damage before use and change them immediately if contamination occurs.[7]
Respiratory Protection:
-
For Powder Handling: To prevent inhalation of fine particles, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used when weighing or otherwise handling the powdered form of the compound, especially in areas with inadequate ventilation.
-
For Solutions: Respiratory protection is generally not required when handling solutions in a well-ventilated area, such as a chemical fume hood.
Step-by-Step PPE Protocols
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow:
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Respirator: If handling the powder outside of a fume hood, perform a fit check for your respirator.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Removing) PPE Workflow:
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
